tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKTXVPUGXBLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Introduction
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2][3] The presence of the difluoro-substituted phenyl ring, coupled with the orthogonally protected diamine functionality, makes it a versatile building block for introducing fluorine atoms into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles.
Retrosynthetic Analysis and Proposed Pathway
The synthesis of this compound hinges on the selective introduction of a tert-butoxycarbonyl (Boc) protecting group onto one of the two amino functionalities of 4,5-difluoro-1,2-phenylenediamine. This precursor, in turn, can be readily accessed through the reduction of 4,5-difluoro-2-nitroaniline. The nitroaniline itself can be synthesized from commercially available starting materials. This leads to a logical and efficient three-step synthesis as outlined below.
Sources
A Comprehensive Technical Guide to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with reference to a specific, supplier-provided Safety Data Sheet (SDS).
Executive Summary
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate has emerged as a particularly valuable intermediate. Its pre-configured arrangement of a Boc-protected amine, a free nucleophilic amine, and a difluorinated phenyl ring offers a unique combination of reactivity and structural features. This guide provides an in-depth exploration of this compound's properties, structure, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting. A notable application, the synthesis of the third-generation EGFR inhibitor Osimertinib (AZD9291), will be highlighted to exemplify its significance.[1][2]
Molecular Structure and Physicochemical Properties
A foundational understanding of a molecule's intrinsic characteristics is paramount for its successful application in synthesis.
Core Structural Features
This compound is a substituted aniline derivative with the molecular formula C₁₁H₁₄F₂N₂O₂. The key to its utility lies in the electronic and steric differentiation of its two amine functionalities. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one amine, rendering it non-nucleophilic and allowing the vicinal, unprotected amine to be addressed selectively in subsequent chemical transformations. The electron-withdrawing nature of the two fluorine atoms at the C4 and C5 positions modulates the basicity and nucleophilicity of the free amino group and influences the reactivity of the aromatic ring.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 1000698-88-3 | [3] |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [4] |
| Molecular Weight | 256.24 g/mol | |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 133 - 138 °C | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [4] |
| Storage | Store in a cool, dry, well-ventilated area, under an inert atmosphere. Recommended storage temperature: 2-8°C. | [6] |
Synthesis and Manufacturing Principles
The synthesis of this compound is predicated on the selective mono-protection of a diamine precursor.
Synthetic Strategy Overview
The most common and logical synthetic route involves the reaction of 4,5-difluoro-1,2-phenylenediamine with one equivalent of di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The slight difference in the electronic environment of the two amino groups in the starting material, coupled with careful control of stoichiometry, allows for the preferential formation of the mono-Boc protected product over the di-protected species.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Laboratory-Scale Protocol
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for flash chromatography)
Procedure:
-
Reaction Setup: To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq.) in anhydrous THF, add di-tert-butyl dicarbonate (1.0-1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin-Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to separate the desired mono-protected product from starting material and the di-protected byproduct.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Causality and Self-Validation:
-
Solvent Choice: THF is an excellent choice as it dissolves both the polar diamine and the nonpolar (Boc)₂O, facilitating a homogenous reaction.
-
Stoichiometric Control: Using only a slight excess of (Boc)₂O is critical to minimize the formation of the di-protected byproduct, which can be challenging to separate. The protocol is self-validating through TLC monitoring, which allows for precise determination of the reaction endpoint, preventing over-reaction.
-
Aqueous Wash: The NaHCO₃ wash is essential to neutralize any acidic impurities and to quench any unreacted (Boc)₂O, simplifying the subsequent purification.
-
Chromatography: This step is the primary purification method and validates the success of the reaction by isolating the product to a high degree of purity, which can be confirmed by analytical techniques.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. The aromatic region should display two complex multiplets corresponding to the two aromatic protons. Broad singlets for the NH₂ and the NH of the carbamate will also be present; their chemical shifts are often variable and depend on solvent and concentration.
-
¹³C NMR: Key resonances are expected around 28 ppm for the methyl carbons of the Boc group, and near 80 ppm for the quaternary carbon of the Boc group. The carbonyl carbon of the carbamate should appear around 153 ppm. The aromatic carbons will show multiple signals, with those directly attached to fluorine exhibiting large C-F coupling constants.
-
¹⁹F NMR: This is a critical characterization technique for this molecule. The spectrum should exhibit two distinct signals for the two magnetically non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to F-F and F-H coupling.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 257.1.
Applications in Medicinal Chemistry: The Case of Osimertinib
The structural features of this compound make it an ideal starting material for the construction of complex, biologically active molecules. Its most prominent application is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2]
Role in the Synthetic Pathway
In the synthesis of Osimertinib, the free amino group of this compound is utilized for a crucial nucleophilic aromatic substitution reaction. This is followed by the removal of the Boc protecting group under acidic conditions to reveal the other amine, which is then acylated to complete the synthesis of a key fragment of the final drug molecule.[3]
Caption: Simplified synthetic logic for the use of the title compound in drug synthesis.
Safety and Handling
While a specific, verified SDS for this compound is not publicly available, data from structurally similar compounds indicate that it should be handled with care.
-
Hazard Classification (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust. Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
-
-
Storage:
References
-
Title: Safety Data Sheet for (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]
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Title: Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate Source: Atlantis Press URL: [Link]
-
Title: (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthetic Strategies in the Preparation of Osimertinib Source: ResearchGate URL: [Link]
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The Strategic Utility of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: A Core Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the use of precisely functionalized building blocks are cornerstones of rational drug design. This guide provides a detailed examination of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, a key pharmaceutical intermediate whose unique structural features—a Boc-protected amine, a reactive free aniline, and a difluorinated phenyl ring—make it an invaluable asset in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore its synthesis, physicochemical properties, and critical role in constructing advanced therapeutics, with a particular focus on its application in the synthesis of targeted therapies such as HIF-2α inhibitors. This document serves as a technical resource for researchers, chemists, and drug development scientists, offering field-proven insights into the causality behind its synthetic applications and detailed experimental frameworks.
Introduction: The Imperative for Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The 1,2-diaminobenzene scaffold, a common motif in heterocyclic chemistry, becomes particularly powerful when substituted with fluorine.
This compound (Chemical Structure Below) emerges as a highly strategic starting material. Its design is elegantly simple yet functionally complex:
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects one of the two amines. This group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, allowing for sequential and controlled reactions at the two different nitrogen centers.[1][2]
-
Differential Reactivity: The presence of a free nucleophilic amine ortho to the Boc-protected amine provides a reactive handle for initial coupling or cyclization reactions.
-
Electronic Influence of Fluorine: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the basicity of the amino groups. This fluorination pattern is frequently exploited to enhance the biological activity of the final API.[3][4]
This guide will deconstruct the utility of this intermediate, moving from its fundamental properties to its application in the synthesis of cutting-edge therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Reference |
| CAS Number | 1000698-88-3 | [1] |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Appearance | White to brown powder/crystal | [3][5] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |
| logP | 2.894 | [1] |
Spectroscopic Characterization:
-
¹H NMR: Expected signals would include the characteristic singlet for the tert-butyl group (~1.5 ppm), broad singlets for the two amine protons (NH₂ and NH-Boc), and complex multiplets in the aromatic region for the phenyl protons, showing coupling to the fluorine atoms.
-
¹³C NMR: Signals for the tert-butyl carbons, the Boc carbonyl carbon, and aromatic carbons exhibiting C-F coupling are anticipated.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 245.2.
Synthesis and Core Reactivity
The strategic value of this compound lies in its controlled reactivity, which is governed by the interplay of its three key functional components.
Synthesis of the Intermediate
The preparation of this intermediate typically starts from 4,5-difluoro-1,2-phenylenediamine. The core principle is the selective mono-protection of one amine in the presence of the other. This is achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), under basic conditions.
Causality Behind the Method: The use of one equivalent of Boc₂O favors the mono-acylation product. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the starting materials. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acid byproduct of the reaction without competing in other reactions.
Principles of Reactivity
The utility of this intermediate stems from the predictable, stepwise reactions that can be performed.
The proposed synthesis involves an initial amide coupling between the free amine of our intermediate and the activated carboxylic acid of the protected proline fragment.
Experimental Protocols
The following protocols are representative examples based on standard laboratory procedures for reactions involving this intermediate.
Protocol: Amide Coupling with a Carboxylic Acid
This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH), a key step in the synthesis of many APIs.
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add the carboxylic acid (1.1 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes. This pre-activates the carboxylic acid.
-
Add this compound (1.0 eq) as a solid or dissolved in a minimum amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The consumption of the starting carbamate should be observed. Alternatively, LC-MS can be used to monitor for the appearance of the product mass peak.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Causality Behind Choices: HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids. DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling without interfering with the reaction. [6]
Protocol: Boc-Group Deprotection
This protocol describes the removal of the tert-butoxycarbonyl protecting group.
Materials:
-
Boc-protected substrate (1.0 eq)
-
4M HCl in 1,4-Dioxane (10 eq) or Trifluoroacetic Acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected starting material in DCM.
-
Cool the solution to 0 °C.
-
Slowly add the 4M HCl in dioxane solution (or TFA). Gas evolution (isobutylene) will be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Validation: Monitor the reaction by TLC or LC-MS. A new, more polar spot should appear, corresponding to the free amine, and the starting material should be consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is often an HCl or TFA salt. It can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Safety, Handling, and Storage
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids. For long-term storage, refrigeration at 2-8°C is recommended to ensure stability. [1]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its pre-installed, orthogonally protected amino groups and activating difluoro-substituents provide a reliable and versatile platform for constructing complex molecular architectures. As demonstrated by its potential role in the synthesis of advanced therapeutics like Belzutifan, its importance in medicinal chemistry is firmly established.
The future will likely see the development of novel APIs derived from this core scaffold, targeting a wide range of diseases from cancer to inflammatory disorders. Furthermore, the synthetic methodologies employing this intermediate will continue to be refined, driving efficiency and sustainability in pharmaceutical manufacturing. For any drug development professional, a thorough understanding of this building block's properties and reactivity is essential for unlocking new therapeutic possibilities.
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. Available at: [Link]
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Jonasch, E. et al. (2021). Belzutifan for Renal Cell Carcinoma in von Hippel-Lindau Disease. The New England Journal of Medicine. Available at: [Link]
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MySkinRecipes. tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate. Available at: [Link]
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Wannamaker, W. et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Ghosh, A. K. et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Tetrahedron Letters. Available at: [Link]
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Jiang, B. et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Available at: [Link]
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PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Available at: [Link]
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PubChem. (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. Available at: [Link]
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Aguilar, A. et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]
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Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]
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PubChem. (2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate (CAS 1000698-88-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Medicinal Chemistry
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, registered under CAS number 1000698-88-3, is a strategically important synthetic intermediate in the field of medicinal chemistry. Its structure, featuring a difluorinated phenylenediamine scaffold with one of the amino groups selectively protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly those with applications as kinase inhibitors in oncology and other therapeutic areas.[1] The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule, while the differentially protected amino groups allow for sequential and controlled chemical transformations.[2]
This technical guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering insights into the rationale behind the synthetic strategy and a detailed analysis of its expected analytical data.
Synthesis of this compound: A Strategy of Selective Protection
Several methods have been developed for the selective mono-Boc protection of diamines.[4][5] One effective strategy involves the in-situ generation of a mono-hydrochloride salt of the diamine. The protonation of one amino group deactivates it towards the Boc-anhydride, allowing the other, more nucleophilic amino group to react selectively.[6]
Below is a proposed, detailed protocol for the synthesis of this compound based on this selective protection strategy.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis Workflow
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An In-Depth Technical Guide to the Selective Boc Protection of 2-Amino-4,5-difluoroaniline
This guide provides a comprehensive technical overview for the selective tert-butoxycarbonyl (Boc) protection of 2-amino-4,5-difluoroaniline, yielding tert-butyl (2-amino-4,5-difluorophenyl)carbamate. This procedure is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where selective functionalization of one amino group in the presence of another is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles that ensure a successful and reproducible reaction.
Introduction: The Strategic Importance of Selective Protection
In the multi-step synthesis of complex organic molecules, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby preventing it from undergoing unwanted reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1]
The selective mono-protection of diamines presents a unique challenge, particularly in aromatic systems where the nucleophilicity of the amino groups can be similar. 2-Amino-4,5-difluoroaniline is a valuable building block in medicinal chemistry, and the ability to selectively protect one of its amino groups is crucial for subsequent synthetic transformations. This guide will delve into the factors governing the regioselectivity of the Boc protection of this specific substrate and provide a detailed, field-proven experimental protocol.
The Causality of Experimental Choices: Understanding Regioselectivity
The selective Boc protection of the amino group at the 2-position of 2-amino-4,5-difluoroaniline to form this compound (CAS No. 1000698-88-3) is a well-established transformation.[2] The regioselectivity of this reaction is primarily governed by a combination of electronic and steric factors that influence the relative nucleophilicity of the two amino groups.
Electronic Effects of Fluorine Substituents
Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). In 2-amino-4,5-difluoroaniline, both amino groups experience this deactivating effect, which reduces their basicity and nucleophilicity compared to aniline.[3][4] However, the extent of this deactivation is not uniform for both amino groups due to their positions relative to the fluorine atoms.
-
The Amino Group at the 1-position: This amino group is meta to the fluorine at the 5-position and para to the fluorine at the 4-position.
-
The Amino Group at the 2-position: This amino group is ortho to the amino group at the 1-position and meta to the fluorine at the 4-position and para to the fluorine at the 5-position.
The inductive effect diminishes with distance. Therefore, the amino group at the 2-position is more strongly deactivated by the proximate fluorine at the 4-position. Conversely, the amino group at the 1-position is less influenced by the inductive effects of the fluorine atoms. This would suggest that the amino group at the 1-position is more nucleophilic.
However, the observed product is the result of the protection of the amino group at the 2-position. This indicates that other factors, such as steric hindrance and the electronic nature of the other amino group, play a more significant role. The amino group at the 1-position, being a strong electron-donating group through resonance (+M effect), increases the electron density at the ortho and para positions. This effect counteracts the inductive withdrawal of the fluorine atoms to some extent, making the amino group at the 2-position (ortho to the other amino group) more nucleophilic than it would be otherwise.
Steric Hindrance
The Boc protecting group, introduced via di-tert-butyl dicarbonate (Boc anhydride), is sterically demanding. While both amino groups are primary, the local steric environment can influence the approach of the bulky electrophile. In this case, the steric hindrance around both amino groups is comparable, and it is the electronic factors that are the primary determinant of regioselectivity.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the selective mono-Boc protection of 2-amino-4,5-difluoroaniline. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-4,5-difluoroaniline | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-4,5-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Causality: Anhydrous THF is used as the solvent to prevent hydrolysis of the Boc anhydride. The reaction is performed under an inert atmosphere of nitrogen to exclude moisture.
-
-
Addition of Base: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Causality: Triethylamine acts as a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected product. A slight excess ensures complete reaction.
-
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred solution of the aniline and TEA over a period of 15-20 minutes at room temperature.
-
Causality: A small excess of Boc anhydride ensures complete consumption of the starting material. Dropwise addition helps to control the reaction rate and prevent potential side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The aqueous bicarbonate solution neutralizes any remaining acidic species and helps to remove water-soluble byproducts.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Causality: Ethyl acetate is a suitable organic solvent for extracting the Boc-protected product from the aqueous layer.
-
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Causality: Washing with brine helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Anhydrous magnesium sulfate is a drying agent that removes residual water. Rotary evaporation efficiently removes the solvent to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Flash chromatography is a standard and effective method for purifying the desired mono-Boc protected product from any unreacted starting material, di-protected byproduct, and other impurities.
-
Visualization of the Experimental Workflow
Caption: Workflow for the Boc protection of 2-amino-4,5-difluoroaniline.
Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of δ 1.4-1.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm), and their coupling patterns will be consistent with the substitution on the benzene ring. The protons of the two amino groups (NH₂ and NH-Boc) will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80-82 ppm and the carbonyl carbon of the Boc group around δ 152-154 ppm. The aromatic carbons will appear in the range of δ 110-150 ppm, with their chemical shifts influenced by the fluorine and amino substituents.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. For this compound (C₁₁H₁₄F₂N₂O₂), the expected molecular weight is 244.24 g/mol .[2] Techniques such as Electrospray Ionization (ESI) will typically show the [M+H]⁺ ion at m/z 245.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-H stretching of the carbamate (around 3350 cm⁻¹), and the strong C=O stretching of the carbamate carbonyl group (around 1680-1720 cm⁻¹).
Conclusion
This in-depth technical guide provides a comprehensive framework for the successful and reproducible selective mono-Boc protection of 2-amino-4,5-difluoroaniline. By understanding the interplay of electronic and steric factors that govern the regioselectivity of the reaction, and by following the detailed experimental protocol, researchers can confidently prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for ensuring the identity and purity of the final product, which is a critical aspect of scientific integrity in drug discovery and development.
References
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Chemistry LibreTexts. Basicity of Amines. [Link]
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Chemistry Steps. Basicity of Amines. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Lee, D. W.; Ha, H.-J.; Lee, W. K. A Facile Method for the Mono-Boc Protection of Symmetrical and Unsymmetrical Diamines. Synth. Commun.2007 , 37 (5), 737–742. [Link]
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Fiveable. Basicity of amines | Organic Chemistry II Class Notes. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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PubMed. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]
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Master Organic Chemistry. Amine Protection. [Link]
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Chemical stability and storage of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Introduction: A Critical Intermediate in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a Boc-protected amine and a difluorinated aniline ring, makes it a valuable intermediate in the development of kinase inhibitors and other targeted therapies. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule, while the fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidate.
Given its pivotal role in multi-step synthetic routes, a thorough understanding of the chemical stability and appropriate storage conditions for this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may be difficult to remove in subsequent steps, potentially compromising the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and a detailed protocol for conducting stability assessments.
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the difluorinated aniline core. The principal degradation pathways are hydrolysis, thermolysis, photolysis, and oxidation.
Susceptibility to Hydrolysis
The carbamate linkage in the Boc group is susceptible to cleavage under acidic conditions.[1][2] This is the most common degradation pathway for Boc-protected amines. The reaction is catalyzed by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free diamine, 2-amino-4,5-difluorophenylamine.[1]
Conversely, the Boc group is generally stable under neutral and basic conditions.[][4] This orthogonality is a key feature exploited in organic synthesis.
Thermal Stability
While generally stable at recommended storage temperatures, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures.[5][6] This degradation pathway typically involves the cleavage of the Boc group to release the free amine, isobutylene, and carbon dioxide. Significant degradation can be expected at temperatures exceeding 85-90°C.[5]
Photostability
Oxidative Stability
The primary amine and the electron-rich aromatic ring of the aniline moiety can be susceptible to oxidation. Common oxidizing agents can lead to the formation of various colored impurities. The Boc-protected amine is generally more resistant to oxidation than the free amine.
Recommended Storage and Handling
Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound.
Storage Conditions
To minimize degradation, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[10] | To minimize thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |
| Light | Protected from light (e.g., in an amber vial)[11] | To prevent photodegradation. |
| Moisture | Tightly sealed container in a dry environment[10][11] | To prevent hydrolysis. |
Handling Precautions
When handling this compound, it is essential to adhere to standard laboratory safety practices:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[13]
-
Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[14]
-
Incompatible Materials: Avoid contact with strong acids, and strong oxidizing agents.[12][13]
Experimental Protocol for Stability Assessment: A Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[5] The goal is to induce a target degradation of 5-20%.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
Stress Conditions
Subject the stock solution to the following stress conditions in parallel:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and monitor at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C and monitor at appropriate time intervals.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, and monitor at appropriate time intervals.
-
Thermal Degradation (in solution): Store the stock solution at 80°C, protected from light, and monitor at appropriate time intervals.
-
Thermal Degradation (solid state): Place the solid compound in an oven at 80°C and monitor at appropriate time intervals by preparing solutions of the stressed solid.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
Proposed Degradation Pathways
Based on the known chemistry of Boc-protected anilines, the following degradation pathways are proposed:
Caption: Proposed primary degradation pathways for this compound.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact parent compound from its degradation products.
Recommended HPLC Parameters
The following parameters can be used as a starting point for method development:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient could be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for peak identification. |
| Injection Volume | 10 µL |
Rationale: In a reverse-phase system, the more polar degradation products, such as the deprotected amine, will have a shorter retention time than the parent compound.[15] The use of TFA helps to achieve sharp peak shapes.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating the specificity of the method.
Conclusion
A comprehensive understanding of the chemical stability of this compound is critical for its effective use in pharmaceutical synthesis. The primary degradation pathways involve acid-catalyzed hydrolysis of the Boc group and potential photodegradation and oxidation of the difluorinated aniline ring. Adherence to recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is essential to maintain the purity and integrity of this key intermediate. The implementation of a robust forced degradation study and the development of a validated, stability-indicating HPLC method are indispensable for ensuring the quality of this compound throughout its lifecycle.
References
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Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]
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Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory: Determination of Selected Carbamate Pesticides. U.S. Geological Survey. [Link]
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New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. [Link]
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Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. SciSpace. [Link]
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Safety Data Sheet for (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. Kishida Chemical Co., Ltd. [Link]
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Effective Analysis Carbamate Pesticides. Separation Science. [Link]
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Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. [Link]
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Method for the Residue Determination of Carbamate Pesticides in Crops. J-STAGE. [Link]
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The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry. [Link]
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tert-Butyl (4-amino-2-fluorophenyl)carbamate. PubChem. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
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Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. [Link]
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Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
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tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. PubChem. [Link]
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Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]
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Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. MDPI. [Link]
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tert-butyl (4-amino-2,5-difluorophenyl)carbamate. Ark Pharm, Inc. [Link]
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Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]
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A Comprehensive Technical Guide to the Solubility of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate in Common Organic Solvents
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the developability of a compound, influencing everything from formulation strategies and dosage form design to bioavailability and therapeutic efficacy.[1][2] Poorly soluble compounds can present significant hurdles, leading to inadequate systemic exposure, variable clinical outcomes, and increased development timelines and costs.[1] This guide provides an in-depth examination of the solubility characteristics of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate , a key intermediate in the synthesis of various biologically active molecules. While specific experimental data for this compound is not extensively published, this document serves as a comprehensive framework for its characterization, offering both theoretical underpinnings and practical, field-proven experimental protocols.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.
Chemical Structure:
-
IUPAC Name: tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate
Key Structural Features Influencing Solubility:
-
Aromatic Ring: The difluorinated phenyl ring provides a degree of hydrophobicity.
-
Amino Groups (-NH2 and -NH-): These groups are capable of acting as both hydrogen bond donors and acceptors, which can facilitate interactions with polar solvents.
-
Carbamate Group (-O-C=O): The ester and amide functionalities within the Boc protecting group contribute to the molecule's polarity and hydrogen bonding capacity.
-
tert-Butyl Group: This bulky, non-polar group significantly increases the lipophilicity of the molecule, which will favor solubility in non-polar organic solvents.
-
Fluorine Atoms: The two fluorine substituents increase the molecule's polarity and can participate in specific interactions, but their overall effect on solubility is solvent-dependent.
The interplay between the hydrophilic amino and carbamate groups and the lipophilic tert-butyl and aromatic components suggests that this molecule will exhibit varied solubility across a spectrum of organic solvents.
Theoretical Frameworks for Solubility Prediction
Before embarking on empirical studies, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.
"Like Dissolves Like": The Role of Polarity
The most fundamental principle governing solubility is that solutes tend to dissolve best in solvents of similar polarity. Based on its structure, this compound can be classified as a molecule of intermediate polarity. We can therefore predict:
-
High solubility in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.
-
Moderate solubility in polar protic solvents like ethanol and methanol, where hydrogen bonding plays a key role.
-
Low solubility in highly non-polar solvents like hexane and in highly polar solvents like water.
Hansen Solubility Parameters (HSP)
A more sophisticated approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] The principle states that substances with similar HSP values are likely to be miscible.[8][9]
To predict solubility, the HSP values for this compound would be calculated (using group contribution methods or software) and compared to the known HSP values of various solvents. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space is calculated; a smaller distance implies greater affinity and higher solubility.[8] This method is particularly powerful for screening and selecting optimal solvents or solvent blends for processes like crystallization and formulation.[9][10]
Experimental Determination of Thermodynamic Solubility
While theoretical models are useful, the definitive measure of solubility is obtained through empirical testing. The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[11][12]
Rationale for the Shake-Flask Method
This method establishes a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[13][14] By ensuring an excess of the solid is present, the measurement reflects the maximum amount of solute a solvent can hold at a given temperature, providing a stable and reproducible value crucial for pharmaceutical development. This contrasts with kinetic solubility, which is often measured in high-throughput screening from a DMSO stock solution and can yield supersaturated, metastable values.[13][15][16][17]
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in various organic solvents at controlled temperatures (e.g., 25 °C and 37 °C).
Materials:
-
This compound (ensure high purity, >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Procedure:
-
Preparation: Add an excess amount of this compound to several vials. The key is to ensure a solid phase remains after equilibration; a 5-fold excess over the estimated solubility is a good starting point.[18]
-
Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[12]
-
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[18][19]
-
Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements yield consistent concentration values.[18]
-
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifuge the vials at the same temperature to pellet the excess solid.
-
Causality: This step is critical to separate the saturated liquid phase from the solid phase without disturbing the equilibrium.
-
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE).
-
Trustworthiness: Filtration removes any remaining microscopic solid particles that could otherwise dissolve upon dilution and artificially inflate the measured solubility.
-
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.[20][21] The concentration of the dissolved API is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in standard units such as mg/mL or g/L.
Data Presentation and Interpretation
The collected data should be organized systematically to allow for clear comparison and analysis.
Hypothetical Solubility Data Table
The following table illustrates how the experimental results for this compound would be presented.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | 25 | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | 25 | 5.2 | Sparingly Soluble |
| Dichloromethane | 3.1 | 25 | 85.6 | Freely Soluble |
| Ethyl Acetate | 4.4 | 25 | 62.1 | Soluble |
| Acetone | 5.1 | 25 | 95.3 | Freely Soluble |
| Ethanol | 5.2 | 25 | 33.8 | Soluble |
| Methanol | 6.6 | 25 | 25.1 | Soluble |
| Acetonitrile | 5.8 | 25 | 41.5 | Soluble |
| Water | 10.2 | 25 | < 0.01 | Practically Insoluble |
| Dichloromethane | 3.1 | 37 | 102.4 | Freely Soluble |
| Acetone | 5.1 | 37 | 115.7 | Very Soluble |
| Ethanol | 5.2 | 37 | 45.2 | Soluble |
(Note: The data in this table is illustrative and not based on published experimental results.)
Impact of Temperature
As illustrated in the hypothetical data, the solubility of most organic solids in organic solvents increases with temperature.[22] This is because the dissolution process is typically endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature shifts the equilibrium to favor the endothermic dissolution process, resulting in higher solubility.[22]
Influence of Crystal Form (Polymorphism)
It is crucial for researchers to recognize that an API can exist in different crystalline forms, or polymorphs, each having a unique crystal lattice.[23][24] These different forms can exhibit distinct physical properties, including melting point, stability, and, most importantly, solubility.[23][25] A metastable polymorph will generally have a higher kinetic solubility than the most thermodynamically stable form.[23] Therefore, it is essential to characterize the solid form of the API used in solubility studies (e.g., via XRPD or DSC) to ensure the data is reproducible and relevant to the form intended for development.[26][27]
Conclusion for the Field
This guide establishes a robust framework for determining and understanding the solubility of this compound. By integrating theoretical predictions with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality, reliable data essential for making informed decisions in drug development. A comprehensive solubility profile across a range of pharmaceutically relevant solvents is the first critical step in designing effective formulations, predicting in vivo performance, and ultimately advancing promising compounds through the development pipeline.
References
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Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
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How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available from: [Link]
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Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]
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Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]
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Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available from: [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Semantic Scholar. Available from: [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available from: [Link]
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Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Available from: [Link]
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Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available from: [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available from: [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available from: [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. Available from: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
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Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Available from: [Link]
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Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. Available from: [Link]
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Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available from: [Link]
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Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available from: [Link]
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Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available from: [Link]
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Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available from: [Link]
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Hansen Solubility Parameters (HSP). Van Loon Chemical Innovations. Available from: [Link]
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Annex 4. World Health Organization (WHO). Available from: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available from: [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available from: [Link]
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TERT-BUTYL N-PHENYLCARBAMATE. ChemBK. Available from: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available from: [Link]
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FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Available from: [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available from: [Link]
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The Strategic Advantage of Fluorination: A Technical Guide to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate in Modern Medicinal Chemistry
Foreword: The Nuanced Role of Fluorine in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has transcended novelty to become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—collectively offer a powerful toolkit for medicinal chemists to modulate a candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1] This guide delves into the practical application of these principles through the lens of a highly versatile and increasingly pivotal building block: tert-Butyl (2-amino-4,5-difluorophenyl)carbamate . We will explore its synthesis, dissect the rationale behind its use, and provide actionable protocols for its deployment in the synthesis of advanced pharmaceutical intermediates.
Unveiling the Building Block: Properties and Rationale for Use
This compound (CAS No. 1000698-88-3) is a difluorinated aromatic diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group.[2] This seemingly simple molecule is endowed with a suite of strategic features that make it a valuable asset in multi-step syntheses of complex therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [2] |
| Molecular Weight | 244.24 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate | Supplier Data |
| Storage | 2-8°C, under inert atmosphere | [2] |
The core advantages of this building block can be attributed to three key structural motifs:
-
The ortho-Amino Group: The free amine serves as a nucleophilic handle for a variety of coupling reactions, enabling the construction of diverse heterocyclic systems and substituted aromatic frameworks.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. This orthogonality is crucial for regioselective synthesis, allowing for the sequential functionalization of the two amino groups.
-
The 4,5-Difluoro Substitution: This is arguably the most impactful feature. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which modulates the pKa of the adjacent amino groups. This electronic perturbation can significantly influence the reactivity and binding interactions of the final molecule. Furthermore, the C-F bonds are highly resistant to metabolic oxidation, often blocking sites of metabolism and thereby enhancing the pharmacokinetic profile of the drug candidate.[1]
Synthesis of this compound: A Protocol for Regioselective Mono-Boc Protection
The synthesis of the title compound hinges on the selective mono-protection of one of the two amino groups of 4,5-difluoro-1,2-phenylenediamine. The challenge lies in preventing the formation of the di-protected byproduct. A common and effective strategy involves the in-situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation, allowing the other to be selectively protected.
Experimental Protocol: Regioselective Mono-Boc Protection
Materials:
-
4,5-Difluoro-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Thionyl Chloride (SOCl₂)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Diethyl ether
Procedure:
-
Mono-protonation: To a solution of 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: To the stirred suspension, add deionized water (a small amount, e.g., 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted Boc₂O and di-protected byproduct.
-
Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the product into dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Causality Behind Experimental Choices:
-
The use of a slight excess of the diamine or precise control of the stoichiometry is crucial to minimize the formation of the di-Boc protected byproduct.
-
The in-situ generation of HCl from TMSCl or SOCl₂ provides a controlled way to form the mono-hydrochloride salt of the more basic amine, rendering it less nucleophilic.
-
The aqueous work-up and pH adjustments are critical for separating the desired mono-protected product from both the starting material and the di-protected byproduct.
Application in Kinase Inhibitor Synthesis: The Case of Linifanib (ABT-869)
A prominent application of this compound is in the synthesis of multi-targeted receptor tyrosine kinase inhibitors, such as Linifanib (ABT-869).[3] Linifanib is an inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[3]
The synthesis of Linifanib involves the coupling of a substituted pyrimidine core with an appropriate aniline derivative. The use of our title building block allows for the strategic introduction of the difluorinated aniline moiety.
Illustrative Synthetic Step: Urea Formation
The free amino group of this compound can be reacted with an isocyanate-functionalized pyrimidine to form a key urea linkage.
Experimental Protocol: Urea Formation (Conceptual)
Materials:
-
This compound
-
Substituted pyrimidine-isocyanate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Addition of Isocyanate: To the stirred solution, add the substituted pyrimidine-isocyanate (1.0-1.2 eq) portion-wise or as a solution in the same solvent at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography on silica gel to yield the urea-linked intermediate.
Subsequent Steps:
The Boc-protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the second amino group, which can then undergo further reactions, such as cyclization to form a benzimidazole ring, a common scaffold in kinase inhibitors.
Versatility in Heterocyclic Synthesis: Formation of Fluorinated Benzimidazoles
The ortho-phenylenediamine moiety of this compound, after deprotection of the Boc group, is a classic precursor for the synthesis of benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Experimental Protocol: Benzimidazole Synthesis
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aldehyde or Carboxylic Acid of choice
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Boc Deprotection: Dissolve this compound in DCM and treat with an excess of TFA at room temperature. Stir for 1-2 hours until deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain the crude 4,5-difluoro-1,2-phenylenediamine salt.
-
Condensation and Cyclization: Mix the crude diamine with the desired aldehyde or carboxylic acid (1.0-1.2 eq) in polyphosphoric acid.[4] Heat the mixture at an elevated temperature (e.g., 120-150°C) for several hours.[4]
-
Work-up: Cool the reaction mixture and carefully pour it onto ice water. Neutralize with a 5M NaOH solution to a slightly basic pH to precipitate the crude benzimidazole.[4]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain the pure fluorinated benzimidazole derivative.[4]
Mechanistic Rationale: The electron-withdrawing fluorine atoms can influence the rate and outcome of the cyclization reaction. They also impart the resulting benzimidazole with altered electronic properties and metabolic stability, which can be advantageous for biological activity.
Conclusion: A Strategically Sound Building Block for Future Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The orthogonal protection of its amino groups, combined with the beneficial physicochemical properties imparted by the difluoro substitution pattern, makes it an invaluable tool for medicinal chemists. Its successful application in the synthesis of kinase inhibitors like Linifanib and its potential for constructing other important heterocyclic scaffolds underscore its utility. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the judicious use of well-designed, fluorinated building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- Reddy, et al. (2008). A mild, efficient and one pot synthesis of 2-substituted benzimidazoles from an appropriate o-phenylenediamine and orthoesters using ZrOCl2.
- Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
-
MySkinRecipes. (n.d.). tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate. Retrieved from [Link]
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Wikipedia. (2023, July 12). Linifanib. Retrieved from [Link]
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
- Google Patents. (2020). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Ark Pharma Scientific Limited. (n.d.). tert-butyl (4-amino-2,5-difluorophenyl)carbamate. Retrieved from [Link]
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Chemical Technology Co.,LTD. (n.d.). This compound. Retrieved from [Link]
- Zhou, Y., et al. (2016). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry.
-
PubChem. (n.d.). tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(2,4-difluorophenyl)-. Retrieved from [Link]
-
PubMed. (2008). Preparation of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives as novel arginine vasopressin V(2) receptor agonists. Retrieved from [Link]
-
PubMed Central. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism and Application of Boc Protection on Difluoroanilines
Foreword: The Strategic Imperative of Protecting Difluoroanilines in Modern Drug Discovery
Difluoroaniline moieties are increasingly incorporated into the architecture of modern pharmaceuticals and agrochemicals. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, can significantly enhance metabolic stability, binding affinity, and membrane permeability. However, this same electronic influence presents a formidable challenge in synthetic chemistry. The fluorine atoms inductively withdraw electron density from the aromatic ring, rendering the aniline nitrogen exceptionally electron-deficient and, therefore, a poor nucleophile.[1][2] This diminished reactivity complicates many standard transformations, including the crucial step of amine protection.
The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic treatment.[3][4][5][6] Yet, the direct application of standard Boc protection protocols to difluoroanilines often results in sluggish or incomplete reactions.[1] This guide provides an in-depth examination of the mechanistic principles governing the Boc protection of these challenging substrates. We will dissect the underlying chemical kinetics, explore catalytic strategies to overcome the inherent low reactivity, and provide field-proven protocols for researchers, scientists, and drug development professionals.
The Fundamental Mechanism: A Tale of Nucleophilicity
The standard Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5][7] This attack forms a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This unstable anion subsequently breaks down into the neutral alcohol, tert-butanol, and gaseous carbon dioxide.[7][8]
Caption: Uncatalyzed Boc protection mechanism.
For simple aliphatic amines or electron-rich anilines, this reaction proceeds readily. However, for difluoroanilines, the initial nucleophilic attack is the rate-limiting step and is severely hampered. The inductive electron withdrawal by the two fluorine atoms drastically reduces the electron density on the nitrogen, making it a significantly weaker nucleophile.[9][10] Consequently, the energy barrier for this initial step is substantially higher, demanding more forcing conditions or, more effectively, a catalytic approach.
Overcoming Inertia: The DMAP-Catalyzed Pathway
The most common and highly effective strategy to protect weakly nucleophilic amines is through catalysis with 4-Dimethylaminopyridine (DMAP).[3][11] DMAP is a "super-nucleophile," significantly more nucleophilic than the difluoroaniline. It functions by intercepting the Boc₂O to form a highly reactive intermediate.
The mechanism proceeds as follows:
-
Activation of Boc₂O: The highly nucleophilic pyridine nitrogen of DMAP attacks the Boc anhydride, rapidly forming an N-tert-butoxycarbonyl-4-dimethylaminopyridinium species.[8][12] This intermediate is a much more potent acylating agent than Boc₂O itself because the dimethylaminopyridinium moiety is an excellent leaving group.
-
Nucleophilic Attack by Difluoroaniline: The weakly nucleophilic difluoroaniline can now effectively attack the activated carbonyl of the pyridinium intermediate.[8][12]
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the desired N-Boc protected difluoroaniline and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle.[8][12]
Caption: DMAP-catalyzed Boc protection pathway.
While highly effective, the use of DMAP requires careful control. Under certain conditions, particularly with elevated temperatures or prolonged reaction times, side reactions such as the formation of urea byproducts can occur.[1][13]
Reaction Parameters and Alternative Methodologies
Beyond DMAP catalysis, several other factors and methods can be employed to achieve successful Boc protection of difluoroanilines.
-
Solvent Choice: While common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are effective, studies have shown that alcoholic solvents can markedly accelerate the N-Boc protection of aromatic amines.[2] Protic solvents like methanol may stabilize the transition state through hydrogen bonding, lowering the activation energy.[2]
-
Temperature: Due to the substrate's low reactivity, these reactions may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate, even with catalysis.
-
Lewis Acid and Solid-Phase Catalysis: Various Lewis acids (e.g., ZnCl₂, La(NO₃)₃, InCl₃) and solid acid catalysts (e.g., Amberlite-IR 120, Montmorillonite K-10) have been reported to catalyze the Boc protection of amines.[14][15][16] These catalysts function by coordinating to a carbonyl oxygen of Boc₂O, thereby increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic aniline.
| Parameter | Standard Amines | Difluoroanilines | Rationale for Change |
| Catalyst | Often unnecessary or mild base (e.g., TEA) | Catalytic DMAP (5-10 mol%) required | Overcomes high activation energy due to low nucleophilicity.[8][12] |
| Solvent | Aprotic (DCM, THF) | Aprotic (DCM, THF) or Protic (MeOH) | Aprotic solvents are standard; protic solvents may offer rate enhancement.[2] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 40 °C | Increased thermal energy needed to overcome the reaction barrier. |
| Reaction Time | 1-4 hours | 12-24 hours | Slower reaction kinetics due to the electron-deficient substrate. |
Field-Proven Experimental Protocol: DMAP-Catalyzed Boc Protection of 2,4-Difluoroaniline
This protocol provides a reliable, self-validating method for the protection of a representative electron-deficient substrate.
Materials and Equipment:
-
2,4-Difluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet
-
Standard glassware for extraction and workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,4-difluoroaniline (1.0 eq). Dissolve the aniline in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) followed by DMAP (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system). The reaction is typically complete within 12-24 hours. A new, less polar spot corresponding to the product should appear, and the starting aniline spot should diminish.
-
Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 1 M HCl (2 x volume) to remove DMAP, followed by saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume). The acidic wash is critical for removing the catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid or viscous oil. Purify the material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2,4-difluoroaniline.
Caption: Experimental workflow for Boc protection.
Product Characterization: Validating Success
Confirmation of the desired N-Boc-difluoroaniline product is achieved through standard analytical techniques:
-
¹H NMR: The most telling signal is the appearance of a large singlet integrating to 9 protons around δ 1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.[17][18] A broad singlet for the N-H proton will also be visible, typically downfield.
-
¹³C NMR: Successful protection is confirmed by the appearance of new signals corresponding to the carbamate carbonyl (δ ~152 ppm), the quaternary carbon of the Boc group (δ ~80 ppm), and the methyl carbons of the Boc group (δ ~28 ppm).[17][19]
-
FT-IR: The spectrum will show a strong absorption band for the carbamate C=O stretch around 1700-1725 cm⁻¹ and an N-H stretching band around 3300-3400 cm⁻¹.[17][20]
-
LC-MS: Provides definitive confirmation of the product's molecular weight.[17][20]
Conclusion
The Boc protection of difluoroanilines, while challenging due to the inherent electronic properties of the substrate, is a readily achievable transformation with a proper understanding of the underlying reaction mechanism. The reduced nucleophilicity of the aniline nitrogen necessitates a catalytic approach, with DMAP being the most reliable and widely used catalyst for activating the Boc anhydride. By carefully controlling reaction conditions and employing robust purification protocols, researchers can efficiently synthesize these valuable building blocks, paving the way for the development of next-generation pharmaceuticals and advanced materials.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.[Link]
-
GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group.[Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.[Link]
-
Wikipedia. Di-tert-butyl dicarbonate.[Link]
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RSC Publishing. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.[Link]
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ACS Publications. Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes.[Link]
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ResearchGate. Comparison of the Effect of Different Catalysts in N-Boc Protection of...[Link]
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Royal Society of Chemistry. Dual protection of amino functions involving Boc.[Link]
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Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.[Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O).[Link]
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WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.[Link]
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ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.[Link]
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Master Organic Chemistry. Nucleophilicity Trends of Amines.[Link]
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ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.[Link]
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The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods.[Link]
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ResearchGate. Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound...[Link]
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Master Organic Chemistry. Amine Protection and Deprotection.[Link]
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NIH. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols.[Link]
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Bar-Ilan University. Analysis of the effect of the number of α-oxygen and α-fluorine atoms on the nucleophilicity of amines relative to a carbonyl substrate.[Link]
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NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
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Chemistry Steps. Boc Protecting Group for Amines.[Link]
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Reddit. Evaluating the Nucleophilicity of Substituted Aniline Derivatives : r/OrganicChemistry.[Link]
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Reddit. Fmoc protection of electron-poor aniline? : r/Chempros.[Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.[Link]
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pubs.rsc.org. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
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YouTube. Effect of Substituents on the Basicity of Anilines.[Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Boc-Protected Difluoroanilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among fluorinated motifs, difluoroanilines are particularly valuable scaffolds. Protecting the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical synthetic step that not only facilitates subsequent chemical transformations but also profoundly alters the molecule's physicochemical properties. This guide provides an in-depth analysis of these properties, including lipophilicity (LogP), acidity (pKa), solubility, and thermal stability. By synthesizing field-proven insights with robust scientific principles, this document serves as a technical resource for scientists engaged in the design and development of novel therapeutics. We delve into the mechanistic underpinnings of how fluorine and the Boc group synergistically define these characteristics and provide detailed, self-validating experimental protocols for their accurate determination.
The Strategic Role of Fluorinated Anilines in Modern Drug Discovery
The deliberate use of fluorine in pharmaceuticals has surged over the past half-century, with nearly 25% of all commercial drugs now containing at least one fluorine atom. This trend is driven by the unique electronic properties of fluorine—the most electronegative element—which can lead to significant and often beneficial changes in a drug molecule's behavior.
1.1 The Difluoroaniline Moiety: A Privileged Scaffold
Difluoroanilines are prevalent in a wide range of biologically active compounds. The two fluorine atoms act as strong electron-withdrawing groups, which can dramatically alter the electron density of the aromatic ring. This has several key consequences for drug development:
-
Modulation of Basicity (pKa): The primary amino group of aniline is basic. The introduction of electron-withdrawing fluorine atoms significantly reduces this basicity, lowering the pKa of the conjugate acid. This is crucial for controlling the ionization state of a drug at physiological pH (typically ~7.4), which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) can block this metabolic pathway, thereby increasing the drug's half-life.
-
Altered Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, a property that governs its ability to cross biological membranes.[1]
1.2 The Boc Protecting Group: Enabling Synthesis and Modulating Properties
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[2] Its popularity stems from its stability under a broad range of reaction conditions (e.g., basic, nucleophilic, and reductive) and its straightforward removal under mild acidic conditions.[3][4]
Beyond its role as a synthetic enabler, the Boc group itself is a large, sterically bulky, and lipophilic moiety. Its introduction onto a difluoroaniline has profound physicochemical consequences:
-
Increased Lipophilicity: The bulky tert-butyl group significantly increases the molecule's nonpolar surface area, leading to a substantial rise in its LogP value.
-
Elimination of Basicity: By converting the primary amine into a carbamate, the Boc group effectively removes the basic character of the nitrogen atom.
-
Improved Solubility in Organic Solvents: The overall increase in lipophilicity and the masking of the polar N-H bonds often enhance the solubility of the compound in common organic solvents used in synthesis and purification.[5]
Core Physicochemical Properties: A Quantitative Analysis
The interplay between the difluoro-substituted ring and the Boc protecting group gives rise to a unique set of physicochemical properties. Understanding these properties is paramount for predicting a compound's behavior in both synthetic and biological systems.
2.1 Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient between n-octanol and water (LogP), is a critical parameter in drug design. It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET).[] While specific experimental data for a wide range of Boc-protected difluoroanilines is sparse in the public domain, we can establish clear trends.
| Compound | Structure | Experimental LogP (Aniline) | Predicted LogP (Boc-Protected) | Rationale for Change |
| 4-Fluoroaniline | 1.15[7] | ~3.0 - 3.5 | The large, nonpolar Boc group drastically increases lipophilicity. | |
| 2,4-Difluoroaniline | ~1.3 (estimated) | ~3.2 - 3.7 | Addition of a second fluorine atom slightly increases LogP. The Boc group remains the dominant contributor to the overall increase. | |
| 3,5-Difluoroaniline | ~1.3 (estimated) | ~3.2 - 3.7 | Similar to the 2,4-isomer, the Boc group's effect on lipophilicity is the primary driver. |
2.2 Acidity/Basicity (pKa): Impact on Ionization State
The pKa of an aniline refers to the pKa of its conjugate acid (anilinium ion). The electron-withdrawing nature of fluorine substituents decreases the electron density on the nitrogen atom, making it a weaker base (i.e., its conjugate acid is stronger and has a lower pKa).[8]
| Compound | Structure | Experimental pKa (Anilinium) | pKa of Boc-Protected Form | Rationale for Change |
| Aniline | 4.6 | Not Applicable (Amide) | The lone pair is delocalized into the carbonyl, making the nitrogen non-basic. | |
| 4-Fluoroaniline | 4.65[9][10] | Not Applicable (Amide) | The inductive effect of fluorine is counteracted by its resonance donation at the para position, resulting in a similar pKa to aniline.[11] | |
| 2,4-Difluoroaniline | ~3.5 (estimated) | Not Applicable (Amide) | Strong inductive withdrawal from two fluorine atoms significantly reduces basicity. |
Upon Boc protection, the nitrogen lone pair is delocalized into the adjacent carbonyl group of the carbamate. This renders the nitrogen atom essentially non-basic and non-protonated under physiological conditions.
2.3 Solubility
The solubility of difluoroanilines is a balance between the polar amine group, which promotes aqueous solubility, and the hydrophobic aromatic ring.[12][13]
-
Unprotected Difluoroanilines: These compounds typically exhibit moderate solubility in water, which decreases as the number of fluorine atoms increases the molecule's overall hydrophobicity.[7]
-
Boc-Protected Difluoroanilines: The introduction of the lipophilic Boc group significantly reduces aqueous solubility. Conversely, solubility in non-polar organic solvents like dichloromethane, ethyl acetate, and ethers is generally enhanced.[13]
2.4 Thermal Stability
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of a compound by measuring its mass as a function of temperature.[14]
-
Boc-Protected Compounds: The Boc group is known to be thermally labile. While stable at moderate temperatures (e.g., 37°C in the absence of acid), deprotection can occur at elevated temperatures, typically above 150°C.[15][16] The decomposition often proceeds via the elimination of isobutylene and carbon dioxide.[16] This property is critical to consider during high-temperature reactions, distillation, or long-term storage at elevated temperatures.
Mechanistic Insights: The "Why" Behind Structure-Property Relationships
The observed physicochemical properties are a direct result of the electronic and steric effects exerted by the fluorine atoms and the Boc group.
3.1 The Dueling Electronic Effects of Fluorine
Fluorine influences the aromatic ring through two primary mechanisms:[17]
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect deactivates the ring and decreases the basicity of the aniline nitrogen.
-
Resonance Effect (+M/+R): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This effect increases electron density, particularly at the ortho and para positions.
In fluoroanilines, the strong -I effect generally dominates, leading to a net decrease in the basicity of the amino group compared to aniline (with the notable exception of 4-fluoroaniline where the effects nearly cancel).[8][11]
3.2 The Electronic and Steric Influence of the Boc Group
The Boc group alters the molecule's properties in two main ways:
-
Electronic Withdrawal: The carbonyl group within the carbamate is electron-withdrawing. It delocalizes the nitrogen's lone pair, making the nitrogen non-basic and amide-like in character.
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding around the nitrogen atom, which can direct the regioselectivity of subsequent reactions at other positions on the aromatic ring.
Caption: Transformation from a basic aniline to a non-basic, lipophilic Boc-carbamate.
Experimental Protocols: A Practical Guide to Property Determination
Accurate experimental determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). The following protocols are presented as self-validating systems.
4.1 Protocol 1: Determination of LogP via the Shake-Flask Method (OECD 107)
This method is considered the "gold standard" for LogP determination.[18][19] It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together vigorously for 24 hours, then allowing the layers to separate completely.[18]
-
Similarly, pre-saturate the aqueous buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the Boc-protected difluoroaniline in n-octanol (pre-saturated). The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
-
Shake the vessel vigorously for a set period (e.g., 30 minutes) to allow for partitioning to occur.[20]
-
Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Caption: Workflow for experimental LogP determination using the shake-flask method.
4.2 Protocol 2: Determination of pKa via Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the titration of a compound with a strong acid or base.[21][22] This protocol is for the unprotected difluoroaniline.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[23]
-
Sample Preparation:
-
Accurately weigh a sample of the difluoroaniline and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture like methanol if solubility is low). The final concentration should be around 1-10 mM.[22]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[23]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration.[22]
-
-
Titration:
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin titrating with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is the pH at the half-equivalence point. This corresponds to the flattest region of the buffer zone in the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[24]
-
Perform the titration in triplicate to ensure reproducibility.[22]
-
4.3 Protocol 3: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated in a controlled atmosphere.[25][26] This is ideal for determining the decomposition temperature of a Boc-protected compound.
Methodology:
-
Instrument Setup:
-
Place an empty crucible (typically alumina or platinum) into the TGA instrument and tare the balance.[27]
-
-
Sample Loading:
-
Accurately weigh a small amount of the Boc-protected difluoroaniline (typically 5-10 mg) into the crucible.[27]
-
-
Experiment Execution:
-
Place the crucible onto the TGA's balance mechanism.
-
Set the experimental parameters:
-
-
Data Analysis:
-
The instrument will generate a thermogram, plotting the percentage of initial mass remaining (y-axis) versus temperature (x-axis).
-
The onset temperature of mass loss corresponds to the beginning of the decomposition of the compound. The temperature at which 5% mass loss occurs (T₅) is often reported as a standard measure of thermal stability.
-
Caption: Workflow for assessing thermal stability via TGA.
Implications for Drug Development
A thorough understanding of the physicochemical properties of Boc-protected difluoroanilines is not merely an academic exercise; it has direct and practical implications for drug development professionals.
-
Synthetic Route Planning: Knowledge of solubility and thermal stability is crucial for optimizing reaction conditions, purification methods (e.g., crystallization vs. chromatography), and drying procedures to prevent degradation of the Boc-protected intermediate.
-
Formulation Development: While the Boc group is typically removed to yield the final active pharmaceutical ingredient (API), understanding the properties of the protected intermediate can be important if it is isolated and stored. Its low aqueous solubility and high lipophilicity mean it will require formulation in organic-based systems.
-
Predictive Modeling: Experimental data from these key intermediates helps to build more accurate in silico models that can predict the properties of final drug candidates, accelerating the design-make-test-analyze cycle. The dramatic shift in pKa and LogP upon Boc deprotection highlights the importance of evaluating both the protected and unprotected forms of a molecule.
Conclusion
Boc-protected difluoroanilines represent a class of intermediates whose physicochemical properties are a tale of two competing, yet synergistic, influences. The difluoro-substitution pattern finely tunes the electronic character of the aromatic ring, primarily by reducing the basicity of the parent aniline. The subsequent installation of the Boc group then enacts a profound transformation, converting the molecule into a non-basic, highly lipophilic, and thermally sensitive entity. For the medicinal chemist and drug development scientist, a mastery of these properties is essential. It informs rational synthetic design, enables the troubleshooting of experimental challenges, and ultimately contributes to the efficient progression of novel fluorinated drug candidates from the laboratory to the clinic.
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Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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Pharmacy Freak. (2025). Effect of substituents on basicity of aromatic amines MCQs With Answer. [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]
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Angewandte Chemie. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]
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Seybold, P. G., et al. (2025). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Introduction: Strategic Incorporation of Fluorine in Kinase Inhibitor Scaffolds
The landscape of oncology drug discovery is dominated by the pursuit of highly selective and potent kinase inhibitors. Kinases, as central nodes in cellular signaling pathways, represent a validated class of therapeutic targets. The chemical space of kinase inhibitors is vast, yet common structural motifs have emerged, often centered around a heterocyclic core that mimics the adenine region of ATP, and a substituted aniline moiety that projects into a more variable region of the kinase domain. The nature of the substitution on this aniline ring is a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate , a key building block in the synthesis of advanced kinase inhibitors. The strategic placement of two fluorine atoms on the phenylenediamine scaffold is not arbitrary; it is a deliberate design element aimed at enhancing the therapeutic potential of the final drug molecule. The incorporation of fluorine can lead to improved metabolic stability, increased binding affinity through favorable electrostatic interactions, and altered basicity of nearby functional groups, which can in turn improve cell permeability and overall pharmacokinetic profiles.[1][2] The Boc-protected amine provides a handle for regioselective synthesis, allowing for the unmasking of a reactive nucleophile at a later, strategic point in the synthetic sequence.
These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors. The protocols provided are representative of common synthetic strategies employed in the construction of clinically relevant kinase inhibitor families, such as those targeting the Epidermal Growth Factor Receptor (EGFR).
The Role of the 4,5-Difluoro-1,2-phenylenediamine Moiety
The 1,2-phenylenediamine scaffold is a common feature in kinase inhibitors, providing two points for synthetic elaboration. The 4,5-difluoro substitution pattern offers several advantages:
-
Modulation of pKa: The strongly electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogens. This can reduce the overall basicity of the final molecule, which may lead to improved oral bioavailability and reduced off-target effects.[2]
-
Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity of the inhibitor.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, leading to a longer in vivo half-life of the drug.[1]
-
Conformational Control: The presence of fluorine can influence the conformational preferences of the molecule, potentially pre-organizing it for optimal binding to the target kinase.
Synthetic Pathways and Protocols
The primary application of this compound in kinase inhibitor synthesis is as a nucleophilic partner in cross-coupling reactions to form a diarylamine linkage. This is a cornerstone of the synthesis of numerous anilino-quinazoline and related heterocyclic kinase inhibitors. Two of the most powerful and widely used methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Below are detailed, representative protocols for the coupling of this compound with a generic 4-chloroquinazoline core, a common precursor in the synthesis of EGFR inhibitors like Gefitinib and Lapatinib.[2][3]
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This method is often employed when the heterocyclic coupling partner is sufficiently electron-deficient to be susceptible to direct nucleophilic attack. The reaction is typically driven by heat and can be performed with or without acid catalysis.
Reaction Scheme:
Caption: SNAr coupling of the protected diamine with a chloroquinazoline.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Chloro-6,7-dimethoxyquinazoline | 6147-49-5 | 224.65 | 1.0 | 1.0 |
| This compound | 162947-01-9 | 244.24 | 1.1 | 1.1 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 225 mg).
-
Add this compound (1.1 mmol, 269 mg).
-
Add isopropanol (10 mL).
-
Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect the solid by vacuum filtration, wash with cold isopropanol (2 x 5 mL), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate under reduced pressure to yield the desired product as a solid.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more versatile and often higher-yielding alternative to SNAr, especially for less reactive aryl halides.[1] This reaction utilizes a palladium catalyst and a phosphine ligand to facilitate the C-N bond formation.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for diarylamine synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Chloro-6,7-dimethoxyquinazoline | 6147-49-5 | 224.65 | 1.0 | 1.0 |
| This compound | 162947-01-9 | 244.24 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 225 mg), this compound (1.2 mmol, 293 mg), cesium carbonate (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate under reduced pressure to yield the desired product.
Protocol 3: Boc Deprotection
The final step before introducing further diversity or completing the synthesis of the target kinase inhibitor is the removal of the Boc protecting group to reveal the free amine. This is typically achieved under acidic conditions.
Reaction Scheme:
Caption: Acid-mediated deprotection of the Boc group.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| tert-Butyl (2-((6,7-dimethoxyquinazolin-4-yl)amino)-4,5-difluorophenyl)carbamate | - | 432.43 | 1.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | - |
Procedure:
-
Dissolve the Boc-protected diarylamine (1.0 mmol, 432 mg) in dichloromethane (5 mL) in a round-bottom flask with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Alternatively, to obtain the free base, carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Data Presentation and Expected Outcomes
The following table provides expected yields and key characterization data for the products of the described protocols. These are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Product | Expected Yield (%) | 1H NMR (Representative Signals) | MS (ESI+) [M+H]+ |
| Protocol 1/2 (Coupling) | tert-Butyl (2-((6,7-dimethoxyquinazolin-4-yl)amino)-4,5-difluorophenyl)carbamate | 60-90 | δ 9.5-8.5 (s, 1H, quinazoline H), δ 8.0-7.0 (m, Ar-H), δ 4.0-3.8 (s, 6H, 2x OMe), δ 1.5 (s, 9H, Boc) | 433.2 |
| Protocol 3 (Deprotection) | N4-(2-Amino-4,5-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine | >90 | δ 9.5-8.5 (s, 1H, quinazoline H), δ 8.0-7.0 (m, Ar-H), δ 5.0-4.0 (br s, 2H, NH₂), δ 4.0-3.8 (s, 6H, 2x OMe) | 333.1 |
Conclusion and Future Perspectives
This compound is a valuable and strategically designed building block for the synthesis of modern kinase inhibitors. Its difluoro substitution pattern provides a means to fine-tune the physicochemical and pharmacological properties of the final drug molecule, while the Boc-protected amine allows for controlled, regioselective synthetic manipulations. The protocols outlined in this document for SNAr and Buchwald-Hartwig amination, followed by Boc deprotection, represent robust and adaptable methods for the incorporation of this key fragment into a variety of heterocyclic scaffolds. Researchers employing this reagent can expect to generate novel kinase inhibitor candidates with potentially improved potency, selectivity, and pharmacokinetic profiles, thereby advancing the field of targeted cancer therapy.
References
-
Wikipedia Contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Sharma, M. J., Kumar, M. S., Murahari, M., & Mayur, Y. C. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. Archiv der Pharmazie, 352(5), e1800381. [Link]
Sources
Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. This versatile building block is a cornerstone in medicinal chemistry for synthesizing complex heterocyclic structures, particularly substituted benzimidazoles and other elaborated aniline derivatives. We will delve into the strategic importance of its unique structural features—the regioselectively protected ortho-phenylenediamine (OPD) core and electron-withdrawing fluorine substituents. This guide offers detailed, field-proven protocols for key transformations including Palladium-catalyzed Buchwald-Hartwig amination, amide bond formation, and subsequent cyclocondensation to benzimidazoles. Beyond mere procedural steps, we will explore the underlying mechanistic rationale, catalyst/reagent selection strategies, and critical parameters for reaction optimization, empowering chemists to confidently and successfully employ this reagent in their synthetic campaigns.
Reagent Overview and Strategic Value
This compound (CAS No. 1000698-88-3) is a highly valuable bifunctional synthetic intermediate.[1][2] Its utility is derived from a strategic combination of features:
-
Orthogonally Protected Diamine: The primary aniline (-NH2) is available for direct functionalization, while the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to achieving regioselectivity in multi-step syntheses.
-
Fluorine Substitution: The 4,5-difluoro substitution pattern significantly modulates the electronic properties of the aromatic ring. These electron-withdrawing groups can influence the nucleophilicity of the primary amine, alter the pKa of the final molecule, enhance metabolic stability, and improve pharmacokinetic properties such as membrane permeability and binding affinity.
-
Benzimidazole Precursor: The core 1,2-diaminobenzene structure is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[3][4]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Reference |
| CAS Number | 1000698-88-3 | [1][2] |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [2] |
| Molecular Weight | 244.24 g/mol | [2] |
| Appearance | White to off-white or pink solid | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Safety and Handling Precautions
As a standard laboratory chemical, appropriate personal protective equipment (PPE) should be used at all times.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protection: Wear protective gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[7]
-
Handling: Avoid creating dust. Do not ingest or inhale. Wash hands thoroughly after handling.[6][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]
For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[6][7][8]
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of complex diarylamines from aryl halides.[9][10] The free primary amine of our title compound is an excellent nucleophile for this transformation. The Boc-protected amine remains intact, preventing diarylation and directing the coupling to the desired position.
Mechanistic Rationale
The catalytic cycle is a cornerstone of modern organometallic chemistry.[9] Understanding it is key to troubleshooting and optimizing the reaction. A simplified cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which is often rate-limiting.[10][11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the coupling with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl Bromide (Ar-Br)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos, or BrettPhos)[10][11]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), and sodium tert-butoxide (1.4 eq.).
-
Catalyst Premix: In a separate vial under an inert atmosphere (glovebox), add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2.2-4.4 mol% for monodentate ligands like XPhos). Add a small amount of the reaction solvent and stir for 5-10 minutes.
-
Reaction Setup: Add the catalyst premix to the Schlenk flask containing the reagents.
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to achieve a final concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Subject the flask to three cycles of vacuum/backfill with nitrogen or argon.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Optimization and Causality
| Parameter | Typical Range | Rationale & Expert Insights |
| Catalyst Loading | 1-5 mol% Pd | Lower loadings are desirable but may require longer reaction times. Electron-rich anilines can sometimes act as catalyst inhibitors, necessitating slightly higher loadings. |
| Ligand Choice | 1.1-2.2 eq. to Pd | XPhos/RuPhos: Generally robust for coupling primary amines.[11] BrettPhos: Excellent for selective monoarylation and coupling with challenging aryl chlorides or mesylates.[10] The ligand's steric bulk facilitates the final reductive elimination step. |
| Base | 1.4-2.2 eq. | NaOtBu: A strong, non-nucleophilic base, highly effective but can be sensitive to moisture and incompatible with base-labile groups. K₃PO₄/Cs₂CO₃: Milder bases, suitable for substrates with sensitive functional groups, but may require higher temperatures or longer reaction times. |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous. Toluene is generally preferred for its higher boiling point and ease of removal. Dioxane has excellent solvating properties but is a high-impact solvent to be avoided if possible.[12] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Amide Bond Formation via Acylation
The primary amine can be readily acylated to form an amide bond, a key structural motif in countless pharmaceuticals. This reaction is typically mediated by coupling reagents that activate the carboxylic acid partner.
Protocol: EDCI/HOBt Mediated Amide Coupling
This method is a reliable and widely used protocol for forming amide bonds under mild conditions.[13]
Materials:
-
This compound
-
Carboxylic Acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reagent Solution: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDCI (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM. Stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add this compound (1.0 eq.) to the mixture.
-
Base Addition: Add DIPEA (1.5-2.0 eq.) to the reaction.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Sequential Functionalization: The Path to Substituted Benzimidazoles
The true power of this reagent is realized in multi-step syntheses. A common and highly effective strategy involves an initial coupling reaction at the primary amine, followed by deprotection of the Boc group and subsequent cyclocondensation to form a complex benzimidazole.
Caption: A common synthetic workflow utilizing the title reagent.
Protocol: Boc Group Deprotection
The Boc group is reliably cleaved under acidic conditions.[5][14][15]
Materials:
-
Boc-protected substrate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 equivalents) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC/LC-MS. The evolution of CO₂ and isobutylene gas is expected.[5]
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Wash with brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected diamine, which can often be used in the next step without further purification.
Protocol: Benzimidazole Formation via Cyclocondensation with an Aldehyde
This protocol describes the final ring-closing step to form the benzimidazole scaffold.
Materials:
-
Deprotected ortho-phenylenediamine derivative from step 4.1
-
Aldehyde (R-CHO)
-
Oxidant (e.g., Sodium metabisulfite, air, or iodine)
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
Dissolution: Dissolve the ortho-phenylenediamine (1.0 eq.) and the aldehyde (1.1 eq.) in ethanol.
-
Reaction: Add the oxidant (e.g., sodium metabisulfite, ~2.0 eq.). Reflux the mixture for 2-6 hours, monitoring by TLC/LC-MS. In some cases, simply stirring in DMF open to the air is sufficient for oxidative cyclization.[3]
-
Workup: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent in vacuo.
-
Purification: Partition the residue between ethyl acetate and water. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography to yield the final benzimidazole.
References
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC, NIH.
- Mild Palladium Catalyzed ortho C-H Bond Functionalizations of Aniline Deriv
- Deprotection of N-Boc group of aliphatic amines.
- Safety Data Sheet for (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)
- Amine Protection / Deprotection. Fisher Scientific.
- Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)
- BOC Protection and Deprotection. J&K Scientific LLC.
- SAFETY DATA SHEET - tert-Butyl carbam
- A Comparative Guide to Catalytic Systems for Cross-Coupling with 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Room-temperature palladium-catalyzed C-H activation: ortho-carbonylation of aniline deriv
- Dialkylbiaryl phosphine ligands. Wikipedia.
- SAFETY DATA SHEET - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)
- Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids. ACS Omega.
- Palladium-Catalyzed Aryl
- Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. Scite.ai.
- SAFETY DATA SHEET - tert-Butyl (2-amino-4,5-difluorophenyl)
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- tert-Butyl (2-amino-4,5-difluorophenyl)
- tert-Butyl (4-amino-2-fluorophenyl)
- tert-butyl N-amino-N-(2,4-difluorophenyl)
- tert-Butyl (2-amino-4,5-difluorophenyl)
- Buchwald–Hartwig amin
- Room-temperature Pd-catalyzed Amidation of Aryl Bromides Using Tert-Butyl Carbam
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. 2alide. PubMed.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Benzimidazole synthesis. Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC, NIH.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC, NIH.
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Comput
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC, NIH.
- [Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5]. PubMed.
Sources
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- 2. chemscene.com [chemscene.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: A Detailed Protocol for the Efficient Boc Deprotection of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate using Trifluoroacetic Acid
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and ease of removal under specific acidic conditions. This application note provides a comprehensive, step-by-step protocol for the deprotection of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate to yield 4,5-difluoro-1,2-phenylenediamine, a valuable intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] We will delve into the underlying reaction mechanism, provide a robust experimental procedure, outline critical safety precautions for handling trifluoroacetic acid (TFA), and discuss methods for reaction monitoring and product characterization.
Introduction and Mechanistic Overview
The Boc protecting group is widely used due to its resilience to a range of nucleophilic and basic conditions, while being readily cleavable with strong acids like trifluoroacetic acid (TFA).[3] The target product, 4,5-difluoro-1,2-phenylenediamine, is a key building block whose unique electronic properties, conferred by the fluorine atoms, make it highly desirable in drug development and material science.[2][4]
The deprotection reaction proceeds via an acid-catalyzed elimination mechanism (E1).[5][6] The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the highly acidic TFA.[5][7]
-
Carbocation Formation: This protonation weakens the carbonyl C-O bond, leading to the departure of the stable tert-butyl carbocation and forming an unstable carbamic acid intermediate.[5][7]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[6][7] It is crucial that the reaction vessel is not sealed to allow this gas to escape.[7]
-
Amine Salt Formation: The newly liberated amine is immediately protonated by the excess TFA in the medium, yielding the trifluoroacetate salt of the desired product.[5][7]
The generated tert-butyl cation is a reactive electrophile. In substrates with electron-rich moieties (like tryptophan or methionine), this cation can cause unwanted alkylation side-reactions.[8] While less of a concern for this specific substrate, it is a critical consideration in more complex syntheses, often necessitating the use of scavengers.[8]
Experimental Protocol
This protocol details the solution-phase deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | ChemScene[9] | Starting material (SM). |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Corrosive and volatile. Handle only in a chemical fume hood.[10][11] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR | Used for neutralization during work-up.[12][13] |
| Deionized Water | Type II or higher | Millipore | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous, Granular | EMD Millipore | For drying the organic layer. |
| Diethyl Ether or Toluene | ACS Reagent | Various | For precipitation or azeotropic removal of residual TFA.[5][14] |
Quantitative Data and Reaction Parameters
| Component | Mol. Wt. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | Volume (mL) | Role |
| This compound | 244.24[9] | 500 | 2.05 | 1.0 | - | Starting Material |
| Dichloromethane (DCM) | - | - | - | - | 5.0 | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - | - | 5.0 | Reagent/Solvent |
Note: This protocol uses a 1:1 mixture of DCM and TFA, which is a common and effective condition for Boc deprotection.[15][16]
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.05 mmol).
-
Solvent Addition: In a certified chemical fume hood, add dichloromethane (DCM, 5.0 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Cool the flask in an ice-water bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5.0 mL) dropwise to the stirred solution. Causality: Initial cooling helps to control any potential exotherm upon acid addition.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Self-Validation: Monitor the reaction's progress every 30 minutes using Thin-Layer Chromatography (TLC) (see Section 3).
-
Solvent Removal: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. Insight: To remove residual TFA, which can be stubborn, add toluene (10 mL) and re-evaporate. Repeat this azeotropic removal process 2-3 times.[5]
-
Work-up and Neutralization:
-
Dissolve the resulting residue in DCM (15 mL).
-
Carefully pour the DCM solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine all organic layers. Wash with brine (15 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,5-difluoro-1,2-phenylenediamine. The product can be further purified by column chromatography if necessary.
Experimental Workflow Diagram
Caption: Workflow for TFA-mediated Boc deprotection and product isolation.
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC): A reliable method to monitor the reaction is crucial for determining completion.[5]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 10% Methanol in DCM or a 30-50% Ethyl Acetate in Hexanes system typically provides good separation.
-
Visualization: UV light (254 nm). The product, a free amine, can also be visualized by staining with ninhydrin.
-
Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates product formation.
Expected Product Characterization:
-
Product: 4,5-Difluoro-1,2-phenylenediamine
-
Molecular Formula: C₆H₆F₂N₂[17]
-
Appearance: White to brown crystalline powder.[18]
Safety Precautions
Trifluoroacetic acid (TFA) is a strong, volatile, and corrosive acid that requires stringent safety measures.
-
Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[10] Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid inhalation of vapors and any contact with skin and eyes.[10] When diluting, always add acid to the solvent, never the other way around.
-
Storage: Store TFA in its original, tightly sealed container in a cool, dry, well-ventilated area designated for corrosives.[11][20] Do not store in metal containers.[11]
-
Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material (like vermiculite or sand) and dispose of as hazardous waste.[19]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive TFA (absorbed moisture). | Extend the reaction time and monitor by TLC. If the reaction is stalled, consider adding a fresh aliquot of TFA. Ensure TFA used is from a properly sealed bottle. |
| Oily/Gummy Product | Residual TFA salt. | Ensure the neutralization with NaHCO₃ is complete (check pH of the aqueous layer). Perform the azeotropic removal with toluene/DCM as described in step 5 of the protocol to thoroughly remove residual TFA.[5][14] |
| Low or No Yield | Product is water-soluble as a free base or TFA salt. Loss during work-up. | If the product is suspected to be water-soluble, after neutralization, saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility. |
| Multiple Product Spots on TLC | Side reactions (less likely for this substrate). Incomplete neutralization. | Ensure complete neutralization. If side products persist, purification by silica gel column chromatography will be necessary. |
References
-
Trifluoroacetic Acid SOP . University of Washington, Environmental Health & Safety. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? . ResearchGate. [Link]
-
HAZARD SUMMARY: TRIFLUOROACETIC ACID . New Jersey Department of Health. [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA) . Carl ROTH. [Link]
-
Safety Data Sheet: Trifluoroacetic acid for LC-MS . neoFroxx. [Link]
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]
-
Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids . The Royal Society of Chemistry. [Link]
-
Boc De-protection : r/Chempros . Reddit. [Link]
-
SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry . YouTube. [Link]
-
Boc Deprotection - TFA Examples . Common Organic Chemistry. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives . National Institutes of Health. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . Stack Exchange. [Link]
-
tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate . MySkinRecipes. [Link]
-
4,5-Difluoro-1,2-phenylenediamine . MySkinRecipes. [Link]
-
A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2 . ResearchGate. [Link]
-
4,5-Difluoro-o-phenylenediamine dihydrochloride . PubChem. [Link]
-
1,2-Diamino-4,5-difluorobenzene . PubChem. [Link]
Sources
- 1. 4,5-Difluoro-1,2-phenylenediamine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4,5-Difluoro-1,2-phenylenediamine | 76179-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. nj.gov [nj.gov]
- 20. carlroth.com [carlroth.com]
Application Note: Strategic Derivatization of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate with Electrophilic Reagents for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of the reactivity of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, a key building block in modern medicinal chemistry. We detail its strategic reactions with various electrophilic reagents to yield high-value heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines. This document furnishes researchers, scientists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying mechanistic principles and expert insights required for successful synthesis and derivatization.
Introduction and Reactivity Profile
This compound is a valuable bifunctional reagent. Its structure, featuring a difluorinated benzene ring, a free primary amine, and a sterically hindered tert-butoxycarbonyl (Boc)-protected amine, offers a unique platform for complex molecule synthesis. The 4,5-difluoro substitution pattern is frequently employed in drug design to modulate physicochemical properties such as metabolic stability and binding affinity.
The core of this reagent's utility lies in the differential nucleophilicity of its two amino groups. The primary amine at the C2 position is a potent nucleophile, poised for reaction with a wide array of electrophiles. In contrast, the adjacent carbamate-protected amine is significantly less reactive due to the electron-withdrawing nature and steric bulk of the Boc group. This inherent electronic bias allows for highly regioselective reactions, primarily targeting the free amino group. This guide will focus on leveraging this reactivity to construct key heterocyclic systems.
Figure 1: Chemical structure and reactivity sites.
Synthesis of Benzimidazole Derivatives via Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes is a cornerstone of benzimidazole synthesis, a scaffold prevalent in pharmaceuticals.[1][2] The process involves an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole core. The use of a mild oxidant or aerobic conditions is often necessary to facilitate the final aromatization step.[2]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (imine). The second, Boc-protected amine, while less nucleophilic, is positioned to perform an intramolecular cyclization onto the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the stable, aromatic benzimidazole product. The choice of solvent and catalyst can significantly influence reaction rates and yields.
Caption: General workflow for benzimidazole synthesis.
Experimental Protocol: Synthesis of tert-Butyl (2-(4-chlorophenyl)-5,6-difluoro-1H-benzo[d]imidazol-1-yl)carbamate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 244 mg).
-
Solvent Addition: Dissolve the starting material in ethanol (20 mL).
-
Electrophile Addition: Add 4-chlorobenzaldehyde (1.05 mmol, 147 mg) to the solution, followed by a catalytic amount of glacial acetic acid (0.2 mL). Causality Note: The acid catalyzes both the imine formation and the subsequent cyclization step.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo until precipitation begins.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure benzimidazole derivative.
Data Summary
| Aldehyde Electrophile | Reaction Time (h) | Yield (%) |
| 4-chlorobenzaldehyde | 6 | ~85% |
| Benzaldehyde | 8 | ~88% |
| 4-methoxybenzaldehyde | 5 | ~92% |
| 2-naphthaldehyde | 10 | ~80% |
Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.
Synthesis of Quinoxaline Derivatives via Condensation with 1,2-Dicarbonyls
Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activity.[3] They are most commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6] This reaction is typically high-yielding and proceeds under mild conditions.
Mechanistic Rationale
The synthesis is a robust double condensation reaction. The primary amine of the diamine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, forming an intermediate that cyclizes and dehydrates. This process is then repeated with the second amino and carbonyl groups to form the final pyrazine ring, resulting in the quinoxaline scaffold. The reaction is often catalyzed by a small amount of acid.
Caption: Simplified mechanism for quinoxaline formation.
Experimental Protocol: Synthesis of tert-Butyl (2,3-diphenyl-6,7-difluoroquinoxalin-5-yl)carbamate
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 244 mg) and benzil (1.0 mmol, 210 mg).
-
Solvent Addition: Add ethanol (15 mL) and glacial acetic acid (1 mL). Causality Note: Acetic acid serves as both a catalyst and a solvent. Ethanol ensures the reagents remain dissolved.
-
Reaction: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will begin to precipitate during the reaction.[6]
-
Work-up: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The product is often obtained in high purity. If necessary, it can be recrystallized from boiling ethanol.
Data Summary
| 1,2-Dicarbonyl Electrophile | Reaction Time (h) | Conditions | Yield (%) |
| Benzil | 4 | RT, EtOH/AcOH | ~95% |
| Glyoxal (40% in H₂O) | 2 | 60°C, EtOH | ~90% |
| 2,3-Butanedione | 3 | RT, EtOH/AcOH | ~93% |
Synthesis of Phenazine Derivatives via Oxidative Coupling
Phenazines are polycyclic aromatic compounds known for their redox activity and applications as dyes and antibiotics.[7][8] One synthetic route involves the oxidative dimerization of o-phenylenediamines. This reaction requires an oxidizing agent to facilitate the formation of the central pyrazine ring by coupling two molecules of the diamine.
Experimental Protocol: Synthesis of Di-tert-butyl (2,3-diamino-6,7-difluorophenazine-1,8-diyl)dicarbamate
-
Reagent Preparation: Dissolve this compound (2.0 mmol, 488 mg) in methanol (30 mL) in a 100 mL flask.
-
Oxidant Addition: Add a solution of iron(III) chloride (FeCl₃) (4.0 mmol, 648 mg) in methanol (10 mL) dropwise to the stirred solution. Causality Note: FeCl₃ acts as the oxidant, accepting electrons to facilitate the C-N bond formations required for dimerization and cyclization.
-
Reaction: Stir the reaction mixture at room temperature under an air atmosphere for 24 hours. The solution will typically change color as the phenazine product forms.
-
Work-up: After 24 hours, pour the reaction mixture into 100 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure phenazine product.
Post-Reaction Boc-Group Deprotection
For many applications, the Boc-protecting group must be removed to liberate the free amine for further functionalization. This is reliably achieved under acidic conditions.
Protocol: TFA-Mediated Boc Deprotection
-
Setup: Dissolve the Boc-protected heterocyclic product (1.0 mmol) in dichloromethane (DCM, 10 mL) in a flask and cool to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 equiv., ~0.75 mL) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Conclusion
This compound demonstrates exceptional utility as a precursor for diverse and medicinally relevant heterocyclic systems. The predictable regioselectivity governed by the Boc-protecting group allows for clean and efficient synthesis of substituted benzimidazoles, quinoxalines, and phenazines. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile building block in their synthetic campaigns.
References
-
Arkat USA. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
-
National Institutes of Health (NIH). (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
Indian Academy of Sciences. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences. [Link]
-
ResearchGate. (2015). Green synthesis of quinoxaline derivatives. [Link]
-
American Chemical Society. (2023). Electro-Oxidative Synthesis of Phenazines. Organic Letters. [Link]
-
Eyong, K. O., et al. (2011). Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. International Journal of Biological and Chemical Sciences. [Link]
-
ResearchGate. (2021). Modern approaches to the synthesis of phenazine derivatives (microreview). [Link]
-
Taylor & Francis Online. (n.d.). Valuable Chemistry of Phenazine Derivatives: Synthesis, Reactions and, Applications. Polycyclic Aromatic Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
National Institutes of Health (NIH). (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes: Solid-Phase Synthesis Protocols Utilizing tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Authored by: Senior Application Scientist, Advanced Synthesis Division
Abstract
This document provides a comprehensive guide to the application of tert-butyl (2-amino-4,5-difluorophenyl)carbamate in solid-phase organic synthesis (SPOS). The protocols detailed herein are designed for researchers, chemists, and drug development professionals engaged in the construction of diverse molecular scaffolds, particularly fluorinated heterocyclic compounds such as benzimidazoles. By leveraging the unique electronic properties of the difluorinated aromatic ring and the differential acid lability of the tert-butyloxycarbonyl (Boc) protecting group, this building block serves as a valuable synthon for combinatorial chemistry and targeted library synthesis. This guide elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Fluorinated Building Blocks in SPOS
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, is a trifunctional building block that offers a unique combination of reactive sites. The Boc-protected aniline allows for selective deprotection under acidic conditions, while the free primary amine can participate in a variety of coupling reactions. The difluoro-substituted benzene ring not only imparts desirable electronic properties to the final molecule but also influences the reactivity of the adjacent amino groups.
Solid-phase organic synthesis provides a powerful platform for the rapid generation of compound libraries. By anchoring the building block to an insoluble resin support, excess reagents and byproducts can be easily removed by simple filtration and washing steps, streamlining the purification process and enabling automation.[1] This guide will focus on the application of this compound in the solid-phase synthesis of 2-substituted-5,6-difluorobenzimidazoles, a scaffold of significant interest in drug discovery.
Core Principles and Mechanistic Considerations
The successful implementation of this compound in solid-phase synthesis hinges on a clear understanding of the following principles:
-
Orthogonal Protection Strategy: The synthesis relies on the differential acid lability of the Boc group and the resin linker. The Boc group is readily cleaved under moderately acidic conditions (e.g., 25-50% trifluoroacetic acid in dichloromethane), while the final cleavage of the product from the resin requires stronger acidic conditions (e.g., high percentage TFA cocktails or hydrogen fluoride).[2][3] This allows for the selective deprotection of the aniline nitrogen for subsequent reactions without premature cleavage from the solid support.
-
Resin and Linker Selection: The choice of resin and linker is critical for the successful synthesis. For the synthesis of benzimidazoles with a C-terminal carboxylic acid, a Wang resin or a similar acid-labile resin is appropriate. The linker's stability must be compatible with the reaction conditions employed throughout the synthesis.
-
Reaction Kinetics on Solid Support: Reactions on a solid support can be influenced by factors such as resin swelling, diffusion rates, and steric hindrance. Therefore, reaction conditions, including solvent, temperature, and reaction time, may need to be optimized compared to solution-phase synthesis. Monitoring reaction completion using qualitative tests like the Kaiser test for free amines is crucial.[4]
Experimental Protocols
This section provides detailed, step-by-step protocols for the solid-phase synthesis of a 2-substituted-5,6-difluorobenzimidazole library.
Materials and Reagents
| Reagent | Supplier | Grade |
| Wang Resin, 100-200 mesh, 1.0 mmol/g loading | Various | Synthesis Grade |
| This compound | Various | >98% Purity |
| Dichloromethane (DCM) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |
| Diisopropylethylamine (DIEA) | Various | Reagent Grade |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | Various | Synthesis Grade |
| Aldehydes (various) | Various | Reagent Grade |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
Protocol 1: Immobilization of the Building Block
This protocol describes the loading of the first building block, an N-Fmoc protected amino acid, onto the Wang resin. While the title compound is introduced later, this initial step is fundamental to the overall solid-phase strategy for creating a peptide-like backbone prior to cyclization.
-
Resin Swelling: Swell 1 g of Wang resin (1.0 mmol) in 10 mL of DCM in a solid-phase reaction vessel for 30 minutes. Drain the DCM.
-
Activation of the First Amino Acid: In a separate vial, dissolve Fmoc-amino acid (4.0 mmol), HATU (3.9 mmol), and DIEA (8.0 mmol) in 5 mL of DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes. Wash as in step 4.
-
Drying: Dry the resin under vacuum.
Protocol 2: Synthesis of the Resin-Bound Diamine
This protocol details the deprotection of the Fmoc group and the coupling of this compound.
-
Fmoc Deprotection: Swell the resin from Protocol 1 in DCM. Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Coupling of the Carbamate:
-
In a separate vial, activate a carboxylic acid (4.0 mmol) with HATU (3.9 mmol) and DIEA (8.0 mmol) in 5 mL of DMF.
-
Add this activated mixture to the resin and agitate for 2 hours.
-
Wash the resin as described in step 2.
-
Boc Deprotection: Treat the resin with 10 mL of 50% TFA in DCM for 30 minutes.[3][5]
-
Wash the resin with DCM (3 x 10 mL), 10% DIEA in DCM (2 x 10 mL), and DCM (3 x 10 mL) to neutralize the resin.[1]
-
Protocol 3: Cyclization and Cleavage
This protocol describes the condensation with an aldehyde to form the benzimidazole ring, followed by cleavage from the solid support.
-
Reductive Amination and Cyclization:
-
Swell the resin-bound diamine in 10 mL of a 1% acetic acid solution in DMF.
-
Add the desired aldehyde (10.0 mmol) and sodium triacetoxyborohydride (10.0 mmol).
-
Agitate the mixture at room temperature for 4 hours.
-
Add DDQ (5.0 mmol) to the reaction mixture and agitate for an additional 2 hours to facilitate oxidative cyclization.
-
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[6] Caution: Work in a well-ventilated fume hood.
-
Add 10 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.
-
Visualization of Workflows
Diagram 1: Overall Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of 2-substituted-5,6-difluorobenzimidazoles.
Diagram 2: Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the Boc group using Trifluoroacetic Acid (TFA).
Troubleshooting and Key Considerations
-
Incomplete Reactions: If a coupling or deprotection step is incomplete (as indicated by a positive Kaiser test), repeat the step with fresh reagents and potentially a longer reaction time or gentle heating.
-
Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail. Water can quench the acid and reduce cleavage efficiency.
-
Side Product Formation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues.[2] The inclusion of a scavenger like TIS in the cleavage cocktail is essential to trap these reactive intermediates.[6]
-
Racemization: While less of a concern for the achiral building block itself, if chiral aldehydes or other reagents are used, racemization can be a potential issue. The use of appropriate coupling reagents and non-protic polar solvents can minimize this.
Conclusion
This compound is a versatile and valuable building block for the solid-phase synthesis of fluorinated heterocyclic compounds. The protocols outlined in this guide provide a robust framework for the construction of 2-substituted-5,6-difluorobenzimidazole libraries. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively utilize this reagent to accelerate their drug discovery and development efforts.
References
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883.
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Denton, E. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS).
- EvitaChem. (n.d.). tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65-74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Yan, L., & Zhu, J. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 11(52), 32876-32896.
Sources
Application Notes & Protocols: High-Purity Isolation of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Abstract
This document provides a comprehensive guide to the purification of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, a critical building block in contemporary drug discovery and development. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). These application notes delve into the chemical rationale behind selecting appropriate purification strategies, offering detailed, field-proven protocols for recrystallization, acid-base extraction, and column chromatography. The guide is designed for researchers, medicinal chemists, and process development scientists, providing the technical depth needed to overcome common purification challenges and ensure the isolation of highly pure material.
Introduction: The Imperative for Purity
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of a primary aromatic amine, a Boc-protected amine, and a difluorinated phenyl ring makes it a versatile synthon. However, impurities arising from its synthesis—such as unreacted starting materials, regioisomers, or byproducts from premature deprotection—can lead to significant complications in downstream reactions, including reduced yields, complex product mixtures, and the generation of difficult-to-remove impurities in the final API.
The structural features of the target molecule dictate both the potential impurities and the purification strategies. The primary amine at the C2 position is basic, while the Boc-carbamate at the C1 position is labile, particularly under strongly acidic or basic conditions and at elevated temperatures.[1] The difluoro substitution pattern influences the molecule's polarity, solubility, and the pKa of the amino group. A successful purification strategy must exploit these properties to remove impurities while preserving the integrity of the target compound.
Strategic Approach to Purification
The choice of a primary purification technique depends on the physical state of the crude product (solid, oil, or semi-solid) and the nature of the key impurities. A logical workflow can guide the scientist toward the most efficient method.
Figure 2: Workflow for purification via acid-base extraction.
Protocol:
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash: Add an equal volume of a weak aqueous acid, such as 1 M citric acid or 1 M HCl.
-
Causality: A weak acid is often preferred to minimize the risk of hydrolyzing the acid-sensitive Boc protecting group. Carbamates are known to be susceptible to hydrolysis, especially under harsh pH conditions. [1]
-
-
Extraction: Stopper the funnel and shake vigorously, venting periodically to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. If DCM is the organic solvent, the organic layer will be on the bottom.
-
Back-Extraction (Optional): To ensure complete recovery, you can wash the original organic layer with another portion of the aqueous acid and combine the aqueous extracts.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute strong base like 1 M NaOH, while stirring until the solution is basic (pH > 8, check with pH paper). [1]The free amine will precipitate or form an emulsion.
-
Product Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the purified product into the organic layer.
-
Final Steps: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). [1]
Protocol III: Purification by Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a mobile phase (the eluent) and a stationary phase (e.g., silica gel, C18). Compounds that interact more strongly with the stationary phase move more slowly, allowing for separation.
When to Use: This is the most powerful technique for separating closely related compounds, such as regioisomers or impurities with similar functional groups. It can be used for both solid and oil crude products.
A. Normal-Phase Flash Chromatography (Silica Gel)
-
Rationale: Silica gel is an acidic stationary phase. Basic amines like our target compound can interact strongly with the acidic silanol groups, leading to peak tailing, poor separation, and sometimes irreversible adsorption. [2]To counteract this, a small amount of a basic modifier is added to the mobile phase. [2][3]* Protocol:
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).
-
Modifier Addition: Add 0.5-1% triethylamine (TEA) to the chosen mobile phase. This deactivates the acidic sites on the silica gel, resulting in symmetrical peaks and better recovery. [2]A typical system might be Heptane:Ethyl Acetate:TEA (70:30:0.5).
-
Column Packing: Pack a column with silica gel using the prepared mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elution and Collection: Elute the column with the mobile phase, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
B. Reversed-Phase Chromatography (PFP Stationary Phase)
-
Rationale: Reversed-phase chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase. For fluorinated compounds, a Pentafluorophenyl (PFP) stationary phase can offer superior selectivity. [4][5]The electron-withdrawing fluorine atoms on the PFP phase create unique dipole-dipole and π-π interactions, which can effectively differentiate between aromatic and halogenated analytes. [5][6]* Protocol:
-
Mobile Phase: Typically, a gradient of water and acetonitrile (ACN) or methanol is used.
-
pH Modification: To ensure good peak shape for the basic amine, a modifier is necessary.
-
Acidic Conditions: Adding 0.1% formic acid or acetic acid to both the water and organic solvent will protonate the amine, generally leading to sharp peaks.
-
Basic Conditions: Alternatively, using a mobile phase with 0.1% ammonium hydroxide can keep the amine in its free-base form, which can alter selectivity and improve retention on some phases. [2] 3. Elution: Run a gradient from high aqueous content to high organic content. The more non-polar compounds will elute later.
-
-
Fraction Processing: Collect and analyze fractions. For fractions containing acidic or basic modifiers, a subsequent workup (e.g., neutralization and extraction) may be required before final solvent evaporation.
-
Comparison of Chromatographic Methods
| Feature | Normal-Phase (Silica + TEA) | Reversed-Phase (PFP) |
| Stationary Phase | Polar, acidic (neutralized) | Non-polar, specialized |
| Mobile Phase | Non-polar (e.g., Heptane/EtOAc) | Polar (e.g., Water/ACN) |
| Elution Order | Most polar compounds elute last | Most polar compounds elute first |
| Pros | High loading capacity, inexpensive, easy solvent removal. | Excellent for polar compounds, unique selectivity for fluorinated aromatics, often sharper peaks. [4][6] |
| Cons | Requires basic modifier for amines, potential for compound degradation on silica. | Lower loading capacity, more expensive stationary phase, aqueous solvent removal is energy-intensive. |
Purity Verification
After purification, the purity of the isolated this compound should be rigorously assessed using a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and detects residual solvents or structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative assessment and fraction monitoring during chromatography.
By applying the principles and protocols outlined in these notes, researchers and scientists can confidently and efficiently purify this compound to the high standard required for advanced applications in drug development.
References
- BenchChem.
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
uHPLCs.com. PFP Column You Must Know. [Link]
-
Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Purification [chem.rochester.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
Application Note: Monitoring Reactions of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate by TLC and LC-MS
Abstract
This document provides a detailed guide for monitoring chemical reactions involving tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, a key building block in medicinal chemistry and organic synthesis. We present optimized protocols for both qualitative in-process control using Thin-Layer Chromatography (TLC) and quantitative analysis with confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for researchers, chemists, and quality control analysts in pharmaceutical and chemical development environments. This guide emphasizes the rationale behind procedural steps, data interpretation, and troubleshooting to ensure robust and reliable reaction monitoring.
Introduction: The Analyte and the Analytical Imperative
This compound (MW: 244.24 g/mol ) is a difluorinated aniline derivative where one of the two amino groups is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural motif makes it a valuable intermediate for introducing a 2,4,5-trisubstituted aniline core into complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2]
The compound possesses two key reactive sites: a nucleophilic primary aromatic amine and an acid-labile Boc-protecting group.[3][4] Monitoring reactions at either of these sites—such as acylation, alkylation, or deprotection—is critical for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired product.
This application note provides a dual-method approach:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective technique for real-time, qualitative assessment of the presence of starting material and the formation of products.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A high-sensitivity, high-resolution technique for quantitative analysis and unambiguous identification of reactants, products, and byproducts through mass-to-charge ratio determination.[6][7]
Foundational Principles: Why TLC and LC-MS?
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the information required. The workflow below illustrates the decision-making process for selecting and applying these methods.
Caption: Relationship between analyte properties and analytical method selection.
Part I: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Causality in Method Development
-
Stationary Phase: Standard silica gel plates (e.g., Merck Silica Gel 60 F254) are ideal. The free silanol groups on the silica surface provide polar interaction sites.
-
Mobile Phase Selection: The polarity of the eluent is the most critical variable. For a compound like this compound, a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane) is effective. The primary amine group imparts significant polarity, while the Boc-carbamate and the aromatic ring are less polar. A typical starting point is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: The fluorinated benzene ring is a UV-active chromophore, making visualization under a 254 nm UV lamp the primary, non-destructive method.[5] Staining with potassium permanganate (KMnO₄) or p-anisaldehyde can also be used for compounds without a UV chromophore. Aromatic primary amines can also be visualized with specific reagents like cinnamaldehyde, which produces a colored spot.[8][9]
Protocol: TLC Analysis
-
Chamber Preparation: Line a TLC chamber with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Close the lid and allow the chamber to saturate for at least 5-10 minutes. This ensures a uniform solvent vapor environment and improves the reproducibility of Rf values.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (~1-2 drops) in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) in a small vial to a concentration of approximately 1-5 mg/mL.
-
Spotting: Using a capillary tube, carefully spot the diluted reaction mixture on the pencil-marked origin of the TLC plate. Also, spot the starting material and any available reference standards in separate lanes for comparison. A co-spot (spotting the reaction mixture on top of the starting material spot) is highly recommended to confirm the identity of the starting material spot in the reaction lane.[5]
-
Development: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Compare the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates reaction progress.
-
Data Interpretation and Troubleshooting
| Observation | Interpretation | Recommended Action |
| Reaction lane shows only starting material spot. | Reaction has not started or is very slow. | Continue reaction; check temperature, reagents. |
| Reaction lane shows starting material and a new product spot. | Reaction is in progress. | Continue monitoring at time intervals. |
| Starting material spot is faint or absent; product spot is intense. | Reaction is likely complete. | Proceed with workup or confirm with LC-MS. |
| Spots are streaky or "tailing". | Compound is too polar for the solvent system or sample is overloaded. | Add a small amount of a more polar solvent (e.g., methanol) or a basic modifier like triethylamine (1%) for amines. Dilute the sample.[5] |
| All spots remain at the origin (Rf ≈ 0). | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., increase % Ethyl Acetate). |
| All spots run with the solvent front (Rf ≈ 1). | Mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., decrease % Ethyl Acetate). |
Part II: Confirmatory & Quantitative Analysis by LC-MS
LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection and identification capabilities of Mass Spectrometry. It is the definitive method for confirming product identity and quantifying reaction conversion.
Causality in Method Development
-
Chromatography Mode: Reversed-phase HPLC (RP-HPLC) is the method of choice for compounds of moderate polarity.[10] A non-polar stationary phase (like C18) is used with a polar mobile phase.
-
Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) provides excellent resolution for this class of compounds.[6]
-
Mobile Phase: A gradient of water and a polar organic solvent, typically acetonitrile (ACN), is used. Adding an acid modifier (0.1% formic acid or 0.05% acetic acid) to the mobile phase is crucial.[6] This serves two purposes:
-
It protonates the basic amino group, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.
-
It promotes efficient ionization in the mass spectrometer source.
-
-
Ionization Technique: Electrospray Ionization (ESI) is well-suited for polar molecules like our analyte.[11] Given the presence of the basic amino group, positive ion mode (ESI+) is used, as the analyte will readily accept a proton to form a positively charged ion [M+H]⁺.
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Take a small aliquot (~10-20 µL) from the reaction mixture.
-
Dilute it significantly with a solvent compatible with the mobile phase, typically a 50:50 mixture of acetonitrile and water, to a final concentration of ~10-100 µg/mL.[12]
-
Crucially, filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the LC system.[12]
-
-
Instrumentation & Conditions: The following table provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| LC System | Standard HPLC or UPLC System | Provides necessary pressure and flow control. |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Industry standard for separating moderately polar aromatic compounds.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; acid improves peak shape and ionization. |
| Gradient | 10% to 95% B over 10 min, hold 2 min, re-equilibrate | A broad gradient is effective for separating reactants and products of different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[6] |
| Column Temp. | 30-40 °C | Improves peak shape and run-to-run reproducibility.[6] |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
| UV Detection | 254 nm | The aromatic ring has strong absorbance at this wavelength.[6] |
| MS Detector | Single Quadrupole or Triple Quadrupole | Provides mass information. |
| Ionization Mode | ESI, Positive Ion Mode | The basic amine is readily protonated.[7] |
| Scan Range | m/z 100 - 500 | Covers the expected mass of the starting material and potential products. |
-
Data Acquisition & Analysis:
-
Inject the prepared sample.
-
Acquire both the UV chromatogram and the Total Ion Chromatogram (TIC).
-
Integrate the peaks of interest to determine their retention time (RT) and peak area.
-
Extract the mass spectrum for each peak to determine the mass-to-charge ratio (m/z) of the corresponding compound.
-
Data Interpretation: A Practical Example
Let's consider a hypothetical reaction: the acylation of the primary amine of this compound with acetyl chloride to form the corresponding acetamide.
-
Starting Material (SM): this compound
-
Formula: C₁₁H₁₄F₂N₂O₂[1]
-
Exact Mass: 244.10
-
Expected Ion [M+H]⁺: m/z 245.1
-
-
Product (P): tert-Butyl (2-acetamido-4,5-difluorophenyl)carbamate
-
Formula: C₁₃H₁₆F₂N₂O₃
-
Exact Mass: 286.11
-
Expected Ion [M+H]⁺: m/z 287.1
-
Expected LC-MS Results:
| Compound | Expected Polarity | Expected Retention Time | Expected [M+H]⁺ (m/z) |
| Starting Material | More Polar | Earlier Elution | 245.1 |
| Product (Acetamide) | Less Polar | Later Elution | 287.1 |
By analyzing the chromatogram, one can track the decrease in the peak area at the RT of the starting material and the increase in the peak area of the product. The extracted mass spectra for these peaks should confirm their identities by matching the observed m/z values with the expected ones. Reaction conversion can be estimated from the relative peak areas (assuming similar response factors).
Integrated Workflow Diagram
The following diagram outlines the complete, integrated workflow for monitoring a reaction from initiation to confirmation.
Caption: Integrated workflow for reaction monitoring using TLC and LC-MS.
References
-
Separation Science. Effective Analysis Carbamate Pesticides. Available from: [Link]
-
Norris, D. D., et al. (1983). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available from: [Link]
-
Hsu, J. H., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]
-
PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Available from: [Link]
-
Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Nguyen, T. T. H., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. Available from: [Link]
-
Zhu, W., et al. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Sci-Hub. Available from: [Link]
-
ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
RSC Publishing. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available from: [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Reddy, P. V., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. PMC - NIH. Available from: [Link]
-
PubChem. tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Qureshi, M., et al. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
- Google Patents. CN101624348A - Preparation method of para-fluoroaniline.
-
Tiefenbrunner, I., et al. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]
-
PubChemLite. Tert-butyl n-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate. Available from: [Link]
-
MySkinRecipes. tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate. Available from: [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate [myskinrecipes.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the One-Pot Synthesis of 5,6-Difluorobenzimidazoles using tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Introduction: The Strategic Importance of Fluorinated Benzimidazoles and a Key Building Block
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The introduction of fluorine atoms into the benzimidazole ring system can significantly enhance the pharmacological profile of these molecules by modulating their metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of efficient synthetic routes to fluorinated benzimidazoles is of paramount interest to researchers in drug discovery.
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is a pivotal starting material in this endeavor. The presence of the two fluorine atoms on the benzene ring pre-installs the desired fluorination pattern. Furthermore, the mono-Boc protection of one of the amino groups allows for selective reactions, guiding the regioselectivity of the cyclization and preventing unwanted side reactions. This application note details a robust one-pot protocol for the synthesis of 2-substituted-5,6-difluorobenzimidazoles from this key building block and various carboxylic acids.
Principle of the One-Pot Synthesis
This protocol describes a one-pot, two-step sequence involving the initial coupling of a carboxylic acid with this compound, followed by an in-situ cyclization to the benzimidazole. The reaction is facilitated by a peptide coupling agent, which activates the carboxylic acid for amide bond formation. The subsequent intramolecular cyclization and dehydration can be promoted by gentle heating. This one-pot approach offers significant advantages in terms of operational simplicity, reduced work-up procedures, and improved overall efficiency compared to traditional multi-step methods.
Experimental Protocol: One-Pot Synthesis of 2-Substituted-5,6-difluorobenzimidazoles
This protocol provides a general procedure for the synthesis of 2-substituted-5,6-difluorobenzimidazoles. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol, 1.0 equiv).
-
Activation: Dissolve the carboxylic acid in anhydrous DMF (5 mL). Add HBTU (1.1 mmol, 1.1 equiv) and DIPEA (2.0 mmol, 2.0 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by TLC.
-
Coupling: To the activated carboxylic acid solution, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL).
-
Cyclization: Stir the reaction mixture at room temperature for 2-4 hours, or until the consumption of the starting materials is observed by TLC. After the initial coupling, the reaction mixture can be gently heated to 50-60 °C to facilitate the intramolecular cyclization and dehydration to the benzimidazole. The progress of the cyclization should also be monitored by TLC.
-
Work-up: Upon completion of the reaction, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-substituted-5,6-difluorobenzimidazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Proposed Reaction Mechanism
The one-pot synthesis proceeds through a well-defined mechanistic pathway:
Figure 2. Step-by-step experimental workflow.
Data Presentation: Representative Examples
The following table summarizes the expected outcomes for the one-pot synthesis of various 2-substituted-5,6-difluorobenzimidazoles based on analogous transformations reported in the literature. [2][3]
| Entry | Carboxylic Acid (R-COOH) | Product | Expected Yield (%) |
|---|---|---|---|
| 1 | Benzoic acid | 2-Phenyl-5,6-difluoro-1H-benzo[d]imidazole | 85-95 |
| 2 | 4-Methoxybenzoic acid | 5,6-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 88-96 |
| 3 | Thiophene-2-carboxylic acid | 5,6-Difluoro-2-(thiophen-2-yl)-1H-benzo[d]imidazole | 82-90 |
| 4 | Acetic acid | 5,6-Difluoro-2-methyl-1H-benzo[d]imidazole | 75-85 |
| 5 | Cyclohexanecarboxylic acid | 2-Cyclohexyl-5,6-difluoro-1H-benzo[d]imidazole | 80-90 |
Trustworthiness and Self-Validation
The reliability of this protocol is grounded in established principles of peptide coupling and benzimidazole synthesis. [1][2][3]To ensure the success of the reaction, the following points should be considered:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the hydrolysis of the activated ester and other moisture-sensitive reagents.
-
Purity of Reagents: The purity of the starting materials, particularly the carboxylic acid and the diamine, will directly impact the yield and purity of the final product.
-
Reaction Monitoring: Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for both the coupling and cyclization steps.
-
Thorough Purification: Column chromatography is generally required to isolate the pure benzimidazole derivative from any unreacted starting materials or side products.
Conclusion
The one-pot synthesis of 2-substituted-5,6-difluorobenzimidazoles from this compound and carboxylic acids using a peptide coupling agent like HBTU is an efficient and versatile method for accessing this important class of heterocyclic compounds. This protocol provides a clear and detailed guide for researchers in medicinal chemistry and drug development, enabling the rapid generation of diverse fluorinated benzimidazole libraries for biological screening.
References
-
Sharma, A., Kumar, V., & Kumar, V. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36931-36940. [Link]
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (2018). RSC Publishing. [Link]
-
One pot synthesis of substituted benzimidazole derivatives and their charcterization. (2022). Rasayan Journal of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Scale-up Synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate Derivatives
Introduction
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of a difluorinated phenylenediamine core offers unique electronic properties and metabolic stability, making it a valuable building block in drug discovery. The selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group is a critical step, enabling regioselective downstream functionalization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations necessary for a safe, efficient, and scalable synthesis.
Strategic Overview: The Challenge of Selective Mono-Protection
The primary challenge in the synthesis of the target molecule is achieving selective mono-Boc protection of 4,5-difluoro-1,2-phenylenediamine. Due to the similar reactivity of the two amino groups, the reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.
To address this, a robust strategy involves the in situ generation of the mono-hydrochloride salt of the diamine. This protonates one of the amino groups, rendering it significantly less nucleophilic and effectively "protecting" it from reacting with Boc₂O. The remaining free amino group can then be selectively acylated.
Caption: Overall workflow for the selective mono-Boc protection.
Safety Considerations for Scale-Up
A thorough understanding and mitigation of risks are paramount in any scale-up operation. The primary hazards in this synthesis are associated with the starting materials and reagents.
| Compound | Key Hazards | Recommended Precautions |
| 4,5-Difluoro-1,2-phenylenediamine | Skin irritant, serious eye irritant, may cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3] |
| Di-tert-butyl dicarbonate (Boc₂O) | Flammable solid, fatal if inhaled, causes severe skin and eye damage, may cause an allergic skin reaction.[4][5] Moisture sensitive; decomposition can lead to pressure buildup in sealed containers.[6] | Use in a well-ventilated area, away from ignition sources.[5][6] Wear appropriate PPE.[4] Store in a cool, dry place.[5] Vent containers periodically if stored for extended periods.[6] |
| Chlorotrimethylsilane (Me₃SiCl) | Highly flammable liquid and vapor, causes severe skin burns and eye damage, harmful if swallowed or inhaled. Reacts violently with water to produce HCl. | Handle in a fume hood with appropriate PPE. Keep away from water and moisture. |
| Methanol | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. | Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE. |
Detailed Protocol for Scale-Up Synthesis
This protocol is a representative example for the synthesis of this compound on a multi-gram scale. Optimization may be required based on specific equipment and desired batch size.
Materials and Reagents:
-
4,5-Difluoro-1,2-phenylenediamine (1.0 eq)
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Heptane (for crystallization)
Equipment:
-
Appropriately sized reaction vessel with mechanical stirring, temperature control (heating/cooling mantle), and an inert atmosphere inlet (e.g., nitrogen or argon).
-
Addition funnel.
-
pH meter or pH paper.
-
Separatory funnel.
-
Rotary evaporator.
-
Crystallization vessel.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
Procedure:
-
Vessel Preparation and Inerting: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer and an inert gas inlet. Purge the vessel with nitrogen or argon.
-
Dissolution of Starting Material: Charge the reactor with 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and anhydrous methanol (approximately 5-10 volumes relative to the diamine). Stir until the solid is completely dissolved.
-
In Situ HCl Generation and Salt Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add chlorotrimethylsilane (1.0 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. A white precipitate of the mono-hydrochloride salt may form.[7][8] Allow the mixture to stir at this temperature for 30 minutes.
-
Boc Protection: Add deionized water (approximately 1 volume) to the reaction mixture. In a separate vessel, dissolve di-tert-butyl dicarbonate (1.0 eq) in methanol (approximately 2-3 volumes). Add the Boc₂O solution to the reaction mixture dropwise, ensuring the temperature remains below 15 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.[7] Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC, to confirm the consumption of the starting material.
-
Work-up and Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with deionized water and dichloromethane (or ethyl acetate). Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.[7]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of dichloromethane. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be an oil or a solid.
Purification Protocol: Crystallization
Crystallization is a highly effective method for purifying the final product on a large scale.
Caption: A typical workflow for the crystallization of the final product.
Procedure:
-
Solvent Selection: A common solvent system for the crystallization of Boc-protected amino compounds is a mixture of a good solvent (e.g., ethyl acetate, isopropyl alcohol, toluene) and a poor solvent (e.g., hexanes, heptane).
-
Dissolution: Transfer the crude product to a clean, dry crystallization vessel. Add a minimal amount of the hot "good" solvent to fully dissolve the crude material.
-
Crystallization: Slowly add the "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid. If necessary, gently warm the solution to redissolve the solid, then allow it to cool slowly to room temperature. For some Boc-amino acids that are obtained as oils, the addition of seed crystals to the oil followed by pulping in a non-polar solvent can induce crystallization.[9]
-
Cooling and Filtration: Once crystals have formed, cool the mixture in an ice bath for at least one hour to maximize the yield. Collect the crystalline product by filtration, washing with a small amount of the cold crystallization solvent mixture.
-
Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40-50 °C until a constant weight is achieved.
Analytical Quality Control
Rigorous analytical testing is crucial to ensure the purity and identity of the final product.
| Analytical Method | Purpose | Typical Parameters |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product and quantify any impurities, including the di-Boc byproduct and unreacted starting material. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid). Detection: UV at a suitable wavelength (e.g., 254 nm). |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the structure of the final product. | The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm), the aromatic protons, and the amine protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To further confirm the structure and identify the presence of any isomeric impurities. | The spectrum will show distinct signals for the carbonyl carbon of the Boc group (~153 ppm) and the carbons of the aromatic ring. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product. | The spectrum should show the molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | To assess the purity of the crystalline product. | A sharp melting point range is indicative of high purity. |
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Formation of significant amounts of di-Boc byproduct | Insufficient mono-protonation of the starting diamine. Incorrect stoichiometry of reagents. | Ensure accurate addition of 1.0 equivalent of the HCl source. Optimize the reaction temperature and addition rate of Boc₂O. |
| Low reaction conversion | Incomplete reaction. Deactivation of the Boc₂O reagent. | Increase the reaction time or temperature moderately. Ensure that the Boc₂O is of high quality and has not been exposed to moisture. |
| Difficulty in crystallization | Product is an oil or has significant impurities. | Try different solvent systems. Use seeding with a small amount of pure crystalline product.[9] If impurities are high, consider column chromatography for the crude material before crystallization. |
| Product discoloration | Air oxidation of the amino groups. | Maintain a strict inert atmosphere throughout the process, especially during heating. |
References
-
Di-tert-butyl dicarbonate - Novachem. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - ResearchGate. [Link]
-
JUN 19 2009 - Pipeline and Hazardous Materials Safety Administration. [Link]
-
4,5-Difluoro-1,2-phenylenediamine, Min. 97.0 (GC,T), 1 g || 11 - sciedco. [Link]
-
1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]
-
Selective Mono‐BOC Protection of Diamines - ResearchGate. [Link]
-
Yields and purities on mono-Boc protection of diamines (1a-9a). - ResearchGate. [Link]
-
(PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. [Link]
-
The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate - Digital Commons @ IWU. [Link]
-
DIBOC (DI-TERT-BUTYL CARBONATE) - Ataman Kimya. [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google P
-
mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates [(2-a -.:. Michael Pittelkow .:. [Link]
-
Safety Data Sheet. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
-
This compound - Chemical Technology Co.,LTD(expird). [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. [Link]
- CN112661672A - Crystallization method of Boc-amino acid - Google P
-
(PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - ResearchGate. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. [Link]com/proceedings/emcm-16/25867923)
Sources
- 1. 1,2-Diamino-4,5-difluorobenzene | C6H6F2N2 | CID 2736755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Technical Support Center: Boc Deprotection Strategies
Topic: Troubleshooting Incomplete Boc Deprotection of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Welcome to the technical support guide for the deprotection of this compound. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers overcome common challenges associated with this specific transformation, ensuring a high yield of the desired 4,5-difluorobenzene-1,2-diamine product.
Section 1: Understanding the Core Challenge
Q1: Why is the Boc deprotection of this compound prone to being incomplete?
A1: The incomplete deprotection of this specific substrate arises from a combination of electronic factors inherent to its structure.
-
Competitive Acid Consumption: The substrate possesses two basic nitrogen atoms: the Boc-protected carbamate and a free aniline group at the C2 position. The free amino group is readily protonated by strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). This non-productive protonation consumes at least one equivalent of the acid, reducing the effective acid concentration available to catalyze the removal of the more sterically hindered and less basic Boc group.[1]
-
Electronic Effects of Fluorine: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing by induction. This effect decreases the basicity of both nitrogen atoms, making the initial, crucial protonation of the Boc group's carbonyl oxygen less favorable compared to non-halogenated analogs.
-
Product Stability: The final product, 4,5-difluorobenzene-1,2-diamine, is an electron-rich diamine. While not directly affecting the deprotection rate, it is susceptible to oxidation, which can complicate analysis and purification, sometimes being mistaken for a complex mixture of byproducts.
The standard acid-catalyzed mechanism for Boc deprotection is a well-understood process.[2][3][4] It involves protonation of the carbamate, cleavage to form a stable tert-butyl cation and a carbamic acid, which then rapidly decarboxylates.[3][4][5]
Caption: Acid-catalyzed Boc deprotection mechanism.
Section 2: Troubleshooting Workflow for Incomplete Deprotection
If you have confirmed that your reaction is incomplete, follow this systematic approach to identify and solve the issue.
Caption: Systematic workflow for troubleshooting incomplete deprotection.
Q2: How do I reliably monitor the reaction to confirm it's incomplete?
A2: Relying on a single time point is insufficient. Use at least two analytical methods for accurate monitoring.
| Analytical Method | Starting Material Signature | Product Signature | Key Insight |
| TLC | Higher Rf value (less polar). | Lower Rf value (more polar amine salt). Stains well with ninhydrin. | Quick, qualitative check of starting material consumption.[1][6] |
| LC-MS | Peak at [M+H]+ for C15H20F2N2O2 (MW 302.33). | Peak at [M+H]+ for C6H6F2N2 (MW 144.12). | Quantitative assessment of conversion and detection of side products.[6][7] |
| ¹H NMR | Sharp singlet at ~1.5 ppm (9H) for the tert-butyl group. | Complete disappearance of the ~1.5 ppm singlet. | Definitive, quantitative confirmation of Boc group removal.[6][7] |
Q3: My standard TFA/DCM protocol isn't working. How can I optimize it?
A3: Standard conditions (e.g., 20% TFA in DCM) often fail for this substrate due to the reasons outlined in Q1.[8] The key is to increase the effective acidity and reaction time.
Protocol 2.1: Optimized TFA Deprotection
-
Dissolution: Dissolve this compound (1 equiv.) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions from the tert-butyl cation.[9]
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 50% (v/v). Due to the basic free amine, a higher concentration is critical.[8]
-
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction every 1-2 hours via TLC or LC-MS. For this substrate, a reaction time of 4-6 hours may be necessary.
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The resulting product will be the TFA salt.
Q4: TFA optimization failed. Is there a better acidic reagent system?
A4: Yes. For substrates resistant to TFA, a solution of 4M HCl in 1,4-dioxane is often more effective and is a standard alternative.[8][10][11] The protocol provides a strong, anhydrous acidic environment.
Protocol 2.2: Deprotection with 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the substrate (1 equiv.) in a minimal amount of anhydrous 1,4-dioxane or DCM.
-
Acid Addition: Add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equivalents). The large excess is necessary to overcome the substrate's basicity.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The product hydrochloride salt may precipitate from the solution.
-
Monitoring: Check for completion by taking a small aliquot, quenching it with a basic solution (e.g., NaHCO3), extracting with an organic solvent, and analyzing by TLC/LC-MS.
-
Work-up: Remove the solvent under reduced pressure. If a precipitate has formed, it can be isolated by filtration and washed with cold diethyl ether to yield the dihydrochloride salt of the product.[12]
Section 3: Alternative Deprotection Strategies for Sensitive Substrates
If strong acidic conditions lead to product degradation or are incompatible with other functional groups, consider these milder or alternative approaches.
Q5: What non-TFA/HCl methods can I try?
A5: Several methods avoid strongly corrosive acids and may offer better outcomes for this specific substrate.
| Method/Reagent | Conditions | Advantages | Considerations |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.), Methanol, RT, 1-4 h | Mild conditions. Reported to be highly effective for anilines with electron-withdrawing groups.[13][14] | The reaction generates HCl in situ, but the mechanism is believed to be more complex and milder than adding concentrated HCl directly.[13] |
| Thermal (Boiling Water) | Water, 100 °C, 10 min - 2 h | Environmentally friendly ("green") method. No acid or base reagents required.[15] | The substrate must be thermally stable. The diamine product may have solubility issues in water upon cooling. |
| Thermal (High-Temp Flow/Batch) | Methanol or TFE, 240 °C (Flow) or ~150°C (Batch) | Avoids acidic workup, allowing direct use of the free amine product in subsequent steps.[16] | Requires specialized equipment for flow chemistry or high temperatures; substrate must be stable.[17] |
Protocol 3.1: Deprotection with Oxalyl Chloride in Methanol [13][18]
-
Setup: In a dry flask, dissolve the substrate (1 equiv.) in anhydrous methanol (approx. 0.1 M).
-
Reagent Addition: Slowly add oxalyl chloride (3 equivalents) to the stirring solution at room temperature. Caution: The reaction can be exothermic and may sputter.
-
Reaction: Stir for 1-3 hours, monitoring by TLC/LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt.
Section 4: Frequently Asked Questions (FAQs)
Q: After removing the solvent, I have a sticky oil instead of a solid salt. How do I isolate my product? A: This is common, especially with TFA salts.[19] Try triturating the oil with cold diethyl ether or pentane. Vigorously stir or scratch the flask to induce precipitation of the salt. If this fails, the crude salt can often be used directly in the next step, assuming the subsequent reaction conditions are compatible.
Q: My product, 4,5-difluorobenzene-1,2-diamine, seems to change color (e.g., to brown or purple) upon standing or during work-up. Why? A: Phenylenediamines are highly susceptible to air oxidation, which forms colored quinone-imine type structures. To minimize this, perform the work-up and any subsequent purification quickly. If possible, handle the isolated product under an inert atmosphere (e.g., Nitrogen or Argon).
Q: Do I need to use scavengers like triisopropylsilane (TIS) for this reaction? A: Scavengers are used to trap the reactive tert-butyl cation generated during deprotection, preventing it from alkylating nucleophilic sites on your molecule.[5] For this specific substrate, the primary nucleophilic sites are the two amine groups. While self-alkylation is possible, it is less common than with highly sensitive residues like Tryptophan or Methionine.[5] Adding 2-5% (v/v) of TIS is a good precautionary measure, especially if you are using high concentrations of TFA or elevated temperatures, but it is not always strictly necessary.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Grant, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(45), 27043–27052. [Link]
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]
-
Grant, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]
-
Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Removal of Boc protecting group as workup? (2014). Reddit. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Deprotection of N-Boc group of aliphatic amines a. ResearchGate. [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate in Acidic Media
Introduction
Welcome to the technical support guide for tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. This valuable intermediate is frequently employed in the synthesis of complex pharmaceutical agents and advanced materials. The critical step in its use is often the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the aniline functionality. While seemingly straightforward, this deprotection can be plagued by a variety of side reactions that compromise yield, purity, and downstream success.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into identifying, understanding, and mitigating common and unexpected side reactions encountered during the acidic treatment of this substrate. Our approach is structured in a practical question-and-answer format to directly address the challenges you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Boc deprotection is incomplete or proceeds very slowly. What are the common causes and how can I optimize the reaction?
A1: The Issue: Incomplete deprotection is the most common failure mode when working with Boc-protected anilines, especially those bearing electron-withdrawing groups like fluorine. You may observe significant amounts of starting material remaining even after extended reaction times, or the reaction may stall altogether.
The Cause: The stability of the Boc group is highly dependent on the strength of the acid used and the reaction conditions. The electron-withdrawing fluorine atoms on the phenyl ring decrease the basicity of the carbamate group, making it more difficult to protonate—the essential first step in the deprotection mechanism.[1] Insufficient acid strength or concentration, low temperatures, or inadequate reaction times are typical culprits.[2]
Troubleshooting & Mitigation Protocol:
-
Increase Acid Strength/Concentration: If you are using a weaker acid or dilute conditions, consider switching to a stronger system. A systematic approach is recommended.
-
Elevate Temperature: Gently warming the reaction can often overcome the activation energy barrier. Monitor carefully, as higher temperatures can also promote side reactions.
-
Extend Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). Anilines with electron-withdrawing groups may simply require longer reaction times for complete conversion.[3]
-
Choice of Solvent: The solvent can influence the efficacy of the acid. Aprotic solvents like Dichloromethane (DCM) or 1,4-dioxane are standard.
Data Summary: Comparison of Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature (°C) | Notes & Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | DCM | 0 to RT | Most common method; volatile and easy to remove. Can be harsh. |
| HCl in 1,4-Dioxane | 4 M | 1,4-Dioxane | 0 to RT | Effective alternative to TFA; product precipitates as HCl salt. |
| HCl (gas) in Ether/EtOAc | Saturated | Ethyl Acetate | 0 to RT | Provides anhydrous conditions; product precipitates. |
| Phosphoric Acid (aq.) | 85% | Water/Toluene | RT to 50 | A greener, milder option for some substrates.[4] |
Verification: Stain the TLC plate with ninhydrin. The deprotected diamine product should appear as a colored spot, while the Boc-protected starting material will not. Confirm conversion and purity by LC-MS analysis.
Q2: I'm observing a significant byproduct with a mass +56 Da higher than my desired product. What is this impurity and how can I prevent its formation?
A2: The Issue: The appearance of a new compound with a mass increase of 56 atomic mass units (corresponding to a C₄H₈ fragment) is a classic sign of tert-butylation.
The Cause (Mechanism): The core mechanism of acid-catalyzed Boc deprotection generates a highly reactive and electrophilic tert-butyl cation (t-Bu⁺).[5] This cation can then participate in a Friedel-Crafts-type alkylation reaction with any available nucleophile. In this case, the aromatic ring of either the starting material or the product can be attacked by the t-Bu⁺, leading to C-alkylation. While the fluorine atoms are deactivating, the ortho-amino group is a powerful activating group, directing the electrophilic attack.
Troubleshooting & Mitigation Protocol: The Use of Cation Scavengers
The most effective strategy to prevent tert-butylation is to introduce a "cation scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the t-Bu⁺ cation than your substrate or product, effectively trapping it before it can cause unwanted alkylation.
-
Select a Scavenger: Common and effective scavengers include:
-
Anisole: Mild and effective.
-
Thioanisole: More nucleophilic and often more efficient.
-
Triethylsilane (TES): Reduces the cation to isobutane.
-
Water: Can act as a scavenger but may not be compatible with all reaction conditions.
-
-
Experimental Procedure:
-
Dissolve your starting material, this compound, in the chosen solvent (e.g., DCM).
-
Add 5-10 equivalents of the scavenger (e.g., anisole) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acid (e.g., TFA) to the stirred mixture.
-
Allow the reaction to proceed, monitoring by TLC or LC-MS.
-
Verification: Compare the LC-MS chromatogram of a reaction run with a scavenger to one without. The peak corresponding to the +56 Da byproduct should be significantly reduced or eliminated in the scavenger-containing reaction.
Q3: After deprotection, I observe a new, less polar byproduct, and I suspect an intramolecular reaction. What could be happening?
A3: The Issue: The product of the deprotection, 4,5-difluorobenzene-1,2-diamine, is a classic o-phenylenediamine. These structures are well-known precursors to a variety of heterocyclic compounds, particularly benzimidazoles and their derivatives.[6][7] If a suitable one-carbon electrophile is present or formed in situ, intramolecular cyclization can occur.
The Cause (Potential Mechanism): While less common than tert-butylation, if your reaction conditions are harsh (e.g., high heat) or if there are trace impurities that can act as a C1 source (like formic acid from solvent degradation), the newly formed diamine can undergo cyclization to form a 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one or a related benzimidazole derivative.[8][9][10] The carbamate itself is a potential source of the carbonyl for this cyclization under certain conditions.
Troubleshooting & Mitigation Protocol:
-
Maintain Low Temperatures: This is the most critical parameter. Conduct the deprotection at 0 °C or below and only warm to room temperature if absolutely necessary for the reaction to proceed.
-
Ensure High-Purity Reagents: Use high-quality, fresh solvents and reagents to minimize potential C1 contaminants. For example, aged chloroform can contain phosgene, a potent C1 source for this type of cyclization.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed immediately with the workup.
-
Workup Strategy: Upon completion, quench the reaction with a base (e.g., saturated NaHCO₃ solution) to neutralize the acid and immediately extract the diamine product. The free diamine is generally less stable than its protonated salt form, so prompt isolation or use in the next step is advisable.
Verification: The formation of a benzimidazolone derivative can be confirmed by mass spectrometry (look for a mass corresponding to the diamine + CO - H₂O) and NMR spectroscopy (disappearance of two distinct NH₂ signals and appearance of NH signals characteristic of the cyclic urea).
General Workflow for Troubleshooting
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24027. [Link]
-
Tomazzolli, Y., et al. (2019). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. Molecules. [Link]
-
Singh, P., & Kumar, V. (2017). Synthesis of benzimidazole by mortar–pestle grinding method. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). o-Phenylenediamine. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Zhang, Z., et al. (2018). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry. [Link]
-
Jaime-Figueroa, S., et al. (2008). Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. [Link]
-
Al-Masoudi, W. A. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]
-
Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. [Link]
-
National Center for Biotechnology Information. (n.d.). o-Phenylenediamine. PubChem. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Gkizis, P. L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information. [Link]
-
Wikimedia Commons. (2014). File:1,2-diaminobenzene reactions.png. [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
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- 4. tert-Butyl Esters [organic-chemistry.org]
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- 10. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing t-butylation during deprotection of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
<Step>
A Guide to Preventing On-Target t-Butylation
Welcome to the technical support guide for the deprotection of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The primary focus of this guide is to address and provide solutions for the common side reaction of t-butylation on the newly formed aniline, a frequent issue when removing the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection, and why does t-butylation occur?
A1: The deprotection of a Boc group is typically achieved using a strong acid, such as trifluoroacetic acid (TFA).[1][2] The reaction proceeds through the protonation of the carbamate's carbonyl oxygen. This initial step facilitates the cleavage of the tert-butyl group, generating a stable tert-butyl cation and a carbamic acid intermediate.[3][4][5] The carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the desired free amine.[3][4][5]
The primary cause of the problematic side reaction is the highly reactive tert-butyl cation generated during this process.[3][6] This carbocation is a potent electrophile and can react with nucleophilic sites on the substrate.[3][6] In the case of (2-amino-4,5-difluorophenyl)carbamate, the newly deprotected primary amine can act as a nucleophile, attacking the tert-butyl cation and leading to the formation of the undesired N-t-butylated byproduct. The electron-rich nature of anilines makes them particularly susceptible to this type of alkylation.
Visualizing the Reaction Pathway
The following diagram illustrates both the desired deprotection pathway and the competing t-butylation side reaction.
Caption: Mechanism of Boc deprotection and N-t-butylation.
Q2: I'm observing a significant amount of the t-butylated byproduct. How can I prevent this?
A2: The most effective strategy to prevent t-butylation is the addition of a "scavenger" to the reaction mixture.[6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the desired product or are present in a much higher concentration.[3] They effectively "trap" the tert-butyl cation before it has a chance to alkylate the aniline.[6][7]
Q3: What are the best scavengers for preventing N-t-butylation of anilines?
A3: The choice of scavenger is critical for a clean deprotection. For preventing alkylation of electron-rich aromatic systems and amines, several scavengers have proven effective.
| Scavenger | Typical Concentration (v/v) | Key Advantages | Considerations |
| Triethylsilane (TES) | 5-20 equivalents[6] | Highly effective for reducing carbocations. The resulting byproducts are generally volatile. | Can potentially reduce other functional groups in the molecule. |
| Triisopropylsilane (TIS) | 2.5-5%[8][9] | Similar to TES but with greater steric bulk, which can sometimes improve selectivity. | May be slightly less reactive than TES. |
| Thioanisole | 5%[8] | Effective at trapping carbocations and can also prevent side reactions with sulfur-containing residues like methionine.[8] | Has a strong, unpleasant odor. |
| Anisole | 5-10% | A common and effective scavenger for protecting electron-rich aromatic rings.[8] | May be less effective than silanes or thiols for highly reactive systems. |
| Water | 2.5-5%[8][9] | Can act as a scavenger by reacting with the tert-butyl cation to form t-butanol. | Can sometimes interfere with the reaction if the substrate is sensitive to water. |
A common and highly effective combination is a cocktail of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[7][8][9]
Troubleshooting Guide
This decision tree can help you troubleshoot and optimize your deprotection reaction.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Welcome to the dedicated technical support guide for optimizing cross-coupling reactions involving tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate and to provide actionable solutions for maximizing reaction yields.
Introduction: Understanding Your Substrate
This compound is a valuable building block, but its trifecta of functional groups—a Boc-protected amine, a free primary aniline, and electron-withdrawing fluorine atoms—creates a unique reactivity profile that requires careful consideration during reaction optimization.
-
Boc-Protected Amine: This group is sensitive to acidic conditions and can also be labile at elevated temperatures. Its primary role is to modulate the electronic properties and provide a synthetic handle for later-stage deprotection.[1][2][3]
-
Free Primary Amine (at C2): This is your primary nucleophilic site for C-N cross-coupling reactions like the Buchwald-Hartwig amination. Its reactivity is sterically influenced by the adjacent Boc group and electronically diminished by the fluorine atoms.
-
Difluorophenyl Ring: The two fluorine atoms are strongly electron-withdrawing. This deactivates the aromatic ring, making the oxidative addition step in many palladium-catalyzed couplings the rate-limiting challenge.[4] Overcoming this electronic deficit is key to achieving high yields.
This guide provides a series of frequently asked questions (FAQs) for general issues and detailed troubleshooting sections for two of the most common and powerful transformations: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stalls completely. What is the most likely cause?
A1: The most common culprit is a slow oxidative addition step, a direct consequence of the electron-deficient difluorophenyl ring.[4][5] Standard palladium catalysts or ligands may not be active enough. To overcome this, you must employ a more electron-rich and sterically hindered phosphine ligand, which promotes the formation of the active catalytic species and accelerates oxidative addition.[6][7][8]
Q2: I'm observing significant amounts of Boc-deprotected starting material or side products. How can I prevent this?
A2: Unintended Boc-group cleavage is typically caused by overly harsh reaction conditions. The primary factors are:
-
Base Choice: Strong alkoxide bases like NaOtBu or KOtBu, while effective for C-N bond formation, can promote Boc cleavage at high temperatures.[9] Consider switching to a milder base such as Cs₂CO₃ or K₃PO₄.[10]
-
Temperature: Many modern catalyst systems can operate at lower temperatures (60-80 °C), especially with highly active ligands.[11] Avoid unnecessarily high temperatures (>100 °C) if possible.
-
Acidic Impurities: Ensure all reagents and solvents are free from acidic contaminants. The Boc group is highly sensitive to acid.[1][2]
Q3: I am seeing byproducts from the reaction at the Boc-protected nitrogen instead of the intended C2-amine.
A3: While the C2-amine is more nucleophilic and sterically accessible, reaction at the Boc-protected nitrogen can occur under certain conditions, usually following an initial deprotection event. This is another reason to use milder bases and the lowest effective temperature to maintain the integrity of the protecting group throughout the reaction.
Q4: Can the fluorine atoms interfere with the catalyst?
A4: While direct C-F bond activation by palladium is challenging and usually requires specific conditions, strong interactions between fluorine and the metal center can influence the reaction mechanism.[12] However, in most standard cross-coupling protocols, the primary effect of the fluorine atoms is electronic (ring deactivation) rather than direct interference.
Troubleshooting Guide 1: Buchwald-Hartwig Amination
This section focuses on the C-N coupling of an aryl/heteroaryl halide (Ar-X) with the C2-amino group of this compound.
General Protocol: Buchwald-Hartwig Amination
This is a starting point protocol and will likely require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Troubleshooting Common Buchwald-Hartwig Issues
| Symptom | Probable Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently or is decomposing.[5] 2. Poor Ligand Choice: The ligand is not electron-rich enough to promote oxidative addition with the electron-poor aryl halide.[10][11] 3. Base Incompatibility: The base may be too weak or poorly soluble. | 1. Use a well-defined palladium precatalyst (e.g., G3 or G4 Buchwald-type precatalysts) for reliable generation of the active catalyst. 2. Screen bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or XPhos.[5][13] 3. If using K₃PO₄ or Cs₂CO₃, ensure vigorous stirring. Consider switching to a soluble alkoxide like LiHMDS if Boc-lability is not an issue at lower temperatures. |
| Boc Deprotection | 1. High Temperature: Reaction temperature is too high, causing thermal cleavage.[14] 2. Aggressive Base: Strong bases (NaOtBu) are attacking the carbonyl of the Boc group.[9] | 1. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. 2. Switch to a milder inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[10] |
| Formation of Homocoupled Byproducts (Ar-Ar) | Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote unwanted side reactions.[15] | Ensure the solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Aryl Halide | β-Hydride Elimination: This can occur if the base is too strong or if the ligand is not bulky enough to favor reductive elimination. | Use a bulkier ligand to sterically disfavor β-hydride elimination pathways. Ensure the base is not excessively strong for the chosen substrate. |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: A logical workflow for troubleshooting Suzuki-Miyaura couplings.
References
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 4, 2026, from [Link]
-
Optimization of reaction conditions for palladium-catalyzed amination... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 4, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved January 4, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Cross-coupling strategies for aniline synthesis. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 4, 2026, from [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. Retrieved January 4, 2026, from [Link]
-
Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]
-
Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). NIH. Retrieved January 4, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 4, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]
-
Suzuki–Miyaura C-C Coupling Reactions of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). NIH. Retrieved January 4, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
-
tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 4, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). NIH. Retrieved January 4, 2026, from [Link]
Sources
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- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Removal of impurities from tert-Butyl (2-amino-4,5-difluorophenyl)carbamate reactions
Welcome to the technical support guide for handling reactions involving tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key intermediate. We will address frequently encountered impurities and provide robust, field-proven troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The three primary impurities are typically:
-
Unreacted Starting Material: 4,5-Difluoro-1,2-phenylenediamine. This arises from incomplete reactions.
-
Di-Boc Protected Side Product: di-tert-butyl (4,5-difluoro-1,2-phenylene)dicarbamate. This forms when both amino groups react with the Boc anhydride.
-
Byproducts from Boc Anhydride: Trace amounts of tert-butanol and other carbonate species from the hydrolysis or decomposition of di-tert-butyl dicarbonate (Boc₂O).[1]
Q2: My Boc protection reaction is sluggish and gives a low yield. What is the underlying chemical reason?
The primary cause is the reduced nucleophilicity of the aromatic amine. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This effect decreases the electron density on the nitrogen atoms, making them less reactive towards the electrophilic carbonyl carbon of the Boc anhydride.[1][2][3] Consequently, the reaction often requires optimization of conditions to proceed to completion.
Q3: I see a significant, less polar spot by TLC analysis of my crude product. What is it likely to be?
This is almost certainly the di-Boc protected side product. Having two bulky, non-polar tert-butyl groups makes this molecule significantly less polar than the desired mono-protected product, which still possesses a free, polar amino group. This difference in polarity is the key to its separation.[4]
Q4: Is it possible for the Boc group to be cleaved during the reaction workup?
Absolutely. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[5][6] If your workup involves an acidic wash with a pH below 4, you risk partially or fully cleaving the Boc group, which regenerates the 4,5-difluoro-1,2-phenylenediamine starting material.[4]
Troubleshooting Guide: Impurity Removal
This section provides in-depth solutions to specific experimental problems.
Scenario 1: High Levels of Unreacted Starting Material
Question: My TLC and LC-MS analyses show that a large portion of the 4,5-difluoro-1,2-phenylenediamine starting material remains unreacted. How can I improve conversion and remove the remaining starting material?
Causality & Explanation: As established, the low nucleophilicity of the difluoro-aniline derivative is the root cause.[2][3] Simply extending the reaction time may not be sufficient without addressing the core reactivity issue.
Troubleshooting & Remediation Strategy:
-
Optimize Reaction Conditions:
-
Catalysis: Introduce a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with Boc anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic amine.
-
Temperature: Gently heating the reaction to 40-50 °C can increase the reaction rate. However, avoid temperatures above 60 °C for prolonged periods, as this can cause the thermal decomposition of Boc anhydride.
-
Solvent Choice: While aprotic solvents like THF or DCM are standard, studies have shown that alcoholic solvents (e.g., methanol, isopropanol) can accelerate the N-Boc protection of aromatic amines, even without a base.[2]
-
-
Purification Strategy: Acid-Base Extraction The most efficient way to remove the unreacted diamine is through a liquid-liquid extraction that exploits the basicity of its free amino groups.
-
dot
Caption: Acid-base extraction workflow for removing basic starting material.
-
Scenario 2: Significant Formation of the Di-Boc Protected Side Product
Question: My reaction went to completion, but I've formed a large amount of the di-Boc impurity. How can I remove it effectively?
Causality & Explanation: This typically occurs when an excessive amount of Boc anhydride is used or when reaction conditions are too forcing (high temperature or long reaction times with a catalyst). The goal is to separate two relatively non-polar compounds, with the key difference being the presence of a polar N-H bond in your desired product.
Troubleshooting & Remediation Strategy:
-
Purification Strategy: Column Chromatography Flash column chromatography is the most reliable method for this separation.[7]
-
Stationary Phase: Silica gel is the standard choice as it is slightly acidic and interacts well with the polar N-H group of the desired product.[8]
-
Mobile Phase (Eluent): A gradient solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and increasing to 30-40% EtOAc). The less polar di-Boc impurity will elute first, followed by your desired mono-Boc product.
Data Presentation: Comparative TLC Profile
-
| Compound | Description | Typical Rf Value (20% EtOAc/Hexanes) | Polarity |
| Di-Boc Side Product | di-tert-butyl (4,5-difluoro-1,2-phenylene)dicarbamate | ~0.75 | Low |
| Desired Product | This compound | ~0.40 | Medium |
| Starting Material | 4,5-Difluoro-1,2-phenylenediamine | ~0.15 (streaking) | High |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Scenario 3: Product "Oiling Out" During Recrystallization
Question: I have isolated my product via chromatography, but when I try to recrystallize it for final polishing, it separates as an oil instead of forming crystals. What should I do?
Causality & Explanation: "Oiling out" occurs when a compound is induced to come out of solution at a temperature above its melting point or when it becomes a supersaturated, metastable liquid.[9] This is common for Boc-protected compounds which can have lower melting points and be stubborn to crystallize.
Troubleshooting & Remediation Strategy:
-
Induce Crystallization:
-
Reduce Solvent Polarity: Your solvent may be too good. Use a solvent pair system. Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a poor, non-polar solvent (e.g., hexanes, heptane) until turbidity persists. Then, gently warm until the solution is clear and allow it to cool slowly.
-
Trituration: If oiling persists, remove the solvent under reduced pressure. Add a non-polar solvent in which the product is insoluble (like hexanes) to the resulting oil and vigorously stir or sonicate. This mechanical agitation often breaks up the oil and forces it to solidify.[9]
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[10]
-
Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Adsorb the crude material (max 1g for a 40g column) onto a small amount of silica gel (~2-3x the mass of the crude product) by dissolving it in a suitable solvent (e.g., DCM), adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder. This is known as dry loading and provides better separation.[11]
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Ensure there are no air bubbles or cracks in the packed bed.[8]
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor them by TLC. The di-Boc impurity will elute first.
-
Gradient Increase: Once the di-Boc impurity is completely eluted, gradually increase the polarity of the mobile phase (e.g., to 20-30% Ethyl Acetate in Hexanes) to elute your more polar, desired product.
-
Isolation: Combine the pure fractions containing your product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Reaction Scheme and Purification Logic
-
dot
Caption: Reaction scheme and corresponding purification decision workflow.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Pittelkow, M., et al. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, 2002(15), 2195-2202. (Referenced in Org. Synth. 2007, 84, 209-214). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
- Google Patents. (n.d.). Crystallization method of Boc-amino acid. (CN112661672A).
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Impact of fluorine atoms on the reactivity of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Technical Support Center: tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
Welcome to the dedicated technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development professionals working with this versatile but nuanced building block. Our goal is to move beyond simple protocols and explain the chemical principles governing its reactivity, enabling you to anticipate challenges and optimize your synthetic strategies.
The unique structure of this reagent—an ortho-phenylenediamine scaffold bearing two strongly electron-withdrawing fluorine atoms and a sterically demanding, acid-labile tert-butoxycarbonyl (Boc) protecting group—presents a specific set of challenges and opportunities. This guide is structured to address these directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis, presented in a question-and-answer format.
Question 1: My condensation reaction with a 1,2-dicarbonyl compound is sluggish and gives a low yield. Why is this happening and how can I fix it?
Answer: This is a common issue stemming directly from the electronic properties of the fluorinated aromatic ring.
-
Root Cause Analysis: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the entire benzene ring, which in turn decreases the nucleophilicity of the free amino group at the C2 position.[1][2][3] While aniline itself is a competent nucleophile[1][4], the presence of two deactivating fluorine groups makes your starting material a much weaker nucleophile than a non-fluorinated analogue like N-Boc-1,2-phenylenediamine. The reaction rate for the initial nucleophilic attack on the carbonyl is therefore intrinsically slower.
-
Strategic Solutions:
-
Catalysis is Key: The condensation of o-phenylenediamines to form heterocycles like quinoxalines or benzodiazepines is often acid-catalyzed.[5][6] The catalyst protonates the carbonyl oxygen of your reaction partner, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakened nucleophile.
-
Increase Thermal Energy: Driving the reaction at higher temperatures (e.g., refluxing in a high-boiling point solvent) is often necessary to overcome the activation energy barrier.
-
Solvent Selection: Choose a polar, aprotic solvent that can effectively solvate the transition state and is stable at higher temperatures.
-
| Solvent | Boiling Point (°C) | Typical Application Notes |
| Ethanol | 78 | Suitable for more reactive dicarbonyls, often with acid catalysis. |
| Toluene | 111 | Good for reactions requiring moderate heat; allows for azeotropic removal of water. |
| Acetonitrile | 82 | Polar aprotic solvent, good for many catalytic systems.[6] |
| N,N-Dimethylformamide (DMF) | 153 | Excellent choice for stubborn reactions requiring high temperatures.[7] |
| Dimethyl Sulfoxide (DMSO) | 189 | Use for the most challenging substrates, but be mindful of potential side reactions at high temps. |
-
Workflow Recommendation:
Caption: Dominance of the inductive effect of fluorine atoms.
Q2: What is the purpose of having the Boc group on one amine and not the other?
This is a classic protecting group strategy for achieving regiocontrol . The ortho-phenylenediamine moiety has two nucleophilic amine groups. If both were unprotected, reacting the molecule with an electrophile could lead to a mixture of products, including double addition and polymerization. By protecting one amine as a carbamate (the Boc group), you render it non-nucleophilic under neutral or basic conditions. This allows you to perform selective chemistry at the free amine position. The Boc group can then be removed under acidic conditions to reveal the second amine for a subsequent, different reaction. [8][9] Q3: Are there any special safety or handling considerations for this compound?
While this compound itself does not have unusual acute toxicity, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. A key consideration for many highly fluorinated organic compounds is their thermal decomposition, which can release toxic and corrosive gases like hydrogen fluoride (HF). Avoid exposing the compound to excessive heat or open flame.
Key Experimental Protocols
Protocol 1: Synthesis of a Difluoroquinoxaline Derivative via Condensation
This protocol describes a general method for the acid-catalyzed condensation with benzil, a representative 1,2-diketone. [10][11]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and benzil (1.05 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and stir. The acetic acid acts as both the solvent and the acid catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete in 4-8 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water. A solid precipitate of the product should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a cold, non-polar solvent like hexane to remove any unreacted benzil.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Standard Boc-Deprotection with Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group to yield 4,5-difluoro-1,2-phenylenediamine. [12][13]
-
Reagent Setup: Dissolve the Boc-protected starting material (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 4.0-5.0 eq) dropwise to the stirred solution. Caution: The reaction can generate gas (isobutylene and CO₂), so ensure adequate ventilation and do not use a completely sealed system. [12]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material spot is completely consumed.
-
Quench and Work-up: Cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine product. The product is often used directly in the next step but can be purified if necessary.
References
-
The activating effect of fluorine in electrophilic aromatic substitution. Journal of Chemical Education.[Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University Chemistry.[Link]
-
The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications.[Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.[Link]
-
tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. PubChem, National Center for Biotechnology Information.[Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? Quora.[Link]
-
Why are fluoroarenes not prepared by electrophilic substitution? Quora.[Link]
-
Reaction of o-phenylenediamine with organic acids. ResearchGate.[Link]
-
tert-Butyl (4-amino-2-fluorophenyl)carbamate. PubChem, National Center for Biotechnology Information.[Link]
-
The reaction of o-phenylenediamines 3–5 was studied with 4,5-difluoro-1,2-dinitrobenzene 6. ResearchGate.[Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH).[Link]
-
Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate.[Link]
-
Reaction of condensation of o-phenylenediamine and 1,2-diketones and... ResearchGate.[Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. SAGE Journals.[Link]
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate.[Link]
-
Anilines as Nucleophiles. ResearchGate.[Link]
-
This compound. LookChem.[Link]
-
tert-butyl (4-amino-2,5-difluorophenyl)carbamate. Ark Pharma Scientific Limited.[Link]
-
Analysis of the effect of the number of α-oxygen and α-fluorine atoms on the nucleophilicity of amines relative to a carbonyl substrate. Bar-Ilan University Research Authority.[Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.[Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.[Link]
-
Amine Protection and Deprotection. Master Organic Chemistry.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed, National Center for Biotechnology Information.[Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry.[Link]
-
Help on tricky electrophilic fluorination. Reddit.[Link]
-
tert-butyl N-(4-amino-2, 5-difluoro-phenyl)carbamate, min 97%, 10 grams. Anaxopure.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH).[Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.[Link]
-
Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI.[Link]
Sources
- 1. quora.com [quora.com]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Scavenger-Mediated Boc Deprotection of Fluorinated Anilines
Welcome to our dedicated technical support center for navigating the nuances of Boc deprotection, with a specialized focus on fluorinated aniline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these electron-deficient systems. Here, we merge foundational chemical principles with practical, field-tested solutions to ensure the integrity and yield of your target molecules.
Introduction: The Fluorinated Aniline Challenge
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and straightforward, acid-labile removal.[1] However, the standard deprotection process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates a highly reactive tert-butyl cation.[2][3] This electrophile is the primary culprit behind unwanted side reactions, most notably the Friedel-Crafts tert-butylation of any nucleophilic sites within the substrate.[4]
Fluorinated anilines introduce a specific electronic consideration. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, rendering it less nucleophilic. While this inherent deactivation reduces the susceptibility of the aniline ring to electrophilic attack by the tert-butyl cation compared to electron-rich aromatics, the risk of this side reaction is not entirely eliminated, particularly under forcing reaction conditions. Therefore, the judicious selection and application of scavengers remain critical to ensure a clean and efficient deprotection.
This guide provides a comprehensive resource for troubleshooting common issues, understanding the mechanistic rationale behind scavenger selection, and implementing robust protocols for the successful Boc deprotection of fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern during the Boc deprotection of fluorinated anilines?
A1: The principal side reaction is the electrophilic aromatic substitution of the fluorinated aniline ring by the tert-butyl cation generated during the cleavage of the Boc group.[2][5] This results in the formation of a tert-butylated fluoroaniline byproduct, which can be difficult to separate from the desired product. Although the fluorine atoms deactivate the ring, this side reaction can still occur, especially if the reaction is heated or run for an extended period.[6]
Q2: Why are scavengers necessary if the fluorinated aniline ring is already deactivated?
A2: While the deactivation of the ring by fluorine atoms reduces the rate of tert-butylation, it does not completely prevent it. The tert-butyl cation is a potent electrophile and, in the absence of a more reactive nucleophile, can still attack the electron-deficient ring. Scavengers are more nucleophilic than the fluorinated aniline and are present in high concentrations, effectively "trapping" the tert-butyl cation before it can react with your substrate.[7]
Q3: How do I choose the right scavenger for my fluorinated aniline substrate?
A3: The choice of scavenger depends on the specific nature of your substrate and the reaction conditions. For fluorinated anilines, which are generally less nucleophilic, a "soft" nucleophile is often preferred.
-
Trialkylsilanes such as triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices. They react with the tert-butyl cation via hydride transfer to form isobutane and a stable silylium species. TIS is particularly common and effective.[6]
-
Thioanisole can also be used. It acts as a nucleophilic trap for the tert-butyl cation.[6]
-
Avoid using water as the primary scavenger, as it is a weaker nucleophile and may not be sufficient to prevent side reactions, especially if other nucleophilic sites are present in the molecule.
Q4: Can I use milder acidic conditions to avoid side reactions?
A4: Yes, using milder acidic conditions is a viable strategy, although it may require longer reaction times or gentle heating.[8] Options include:
-
Using a lower concentration of TFA in a solvent like dichloromethane (DCM).[9]
-
Employing 4M HCl in dioxane, which is often effective and can lead to the precipitation of the desired amine hydrochloride salt, simplifying purification.
-
Other Brønsted acids like p-toluenesulfonic acid (pTSA) can also be used.[8]
It is important to note that even under milder conditions, the use of a scavenger is still recommended to ensure the highest purity of the final product.
Q5: My Boc deprotection is incomplete. What should I do?
A5: Incomplete deprotection can be caused by several factors:
-
Insufficient Acid: Ensure you are using a sufficient excess of acid.
-
Short Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed to completion.
-
Steric Hindrance: If the Boc group is sterically hindered, you may need to increase the reaction time, temperature, or use a stronger acid. In such cases, the use of an effective scavenger is crucial.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Observation of a byproduct with a mass increase of +56 Da in LC-MS. | This is a strong indication of tert-butylation of your fluorinated aniline. | 1. Incorporate a Scavenger: Add 2.5-5% (v/v) of triisopropylsilane (TIS) or triethylsilane (TES) to your reaction mixture.[6] 2. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it as soon as the starting material is consumed. |
| Incomplete Deprotection. | 1. Insufficient acid concentration or equivalents. 2. Insufficient reaction time. 3. Steric hindrance around the Boc-protected amine. | 1. Increase the concentration of TFA or use neat TFA. Alternatively, consider using 4M HCl in dioxane. 2. Increase the reaction time and monitor progress by TLC or LC-MS. 3. For sterically hindered substrates, you may need to increase the reaction temperature to 40°C, but be sure to include an effective scavenger to mitigate side reactions.[6] |
| Formation of multiple unidentified byproducts. | This could be due to a combination of tert-butylation and other degradation pathways, potentially exacerbated by harsh reaction conditions. | 1. Use a Scavenger Cocktail: A mixture of TIS and a small amount of water (e.g., TFA/TIS/H₂O 95:2.5:2.5) can be effective.[7] 2. Re-evaluate Acid Choice: Consider switching to a milder acid like pTSA or using a lower concentration of TFA.[8] 3. Purification Strategy: If byproduct formation is unavoidable, consider a purification strategy that can effectively separate the desired product, such as chromatography or crystallization. |
Experimental Protocols & Methodologies
Protocol 1: Standard Boc Deprotection of a Fluorinated Aniline using TFA and TIS
This protocol is a robust starting point for the deprotection of most Boc-protected fluorinated anilines.
Materials:
-
Boc-protected fluorinated aniline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Dissolve the Boc-protected fluorinated aniline (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
To the stirred solution, add triisopropylsilane (TIS) (2.5-5.0% v/v).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq). A common ratio is 1:1 DCM:TFA.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[5]
-
The resulting crude amine TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent for further purification.
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
This method is useful when dealing with substrates that are sensitive to strong TFA conditions.
Materials:
-
Boc-protected fluorinated aniline
-
4M HCl in 1,4-dioxane
-
Methanol or Dichloromethane (optional, as co-solvent)
Procedure:
-
Dissolve the Boc-protected fluorinated aniline (1.0 eq) in a minimal amount of a co-solvent like DCM if necessary.
-
Add a sufficient volume of 4M HCl in 1,4-dioxane (typically 10-20 eq of HCl).
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the desired amine hydrochloride salt precipitates, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Visualizing the Chemistry: Mechanisms and Workflows
A clear understanding of the underlying chemical processes is paramount for effective troubleshooting. The following diagrams illustrate the key mechanisms and decision-making logic.
Caption: Mechanism of Boc deprotection, side reaction, and scavenger intervention.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate Derivatives
Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the significant reaction exotherms associated with the N-tert-butoxycarbonylation (Boc-protection) of 4,5-difluoro-1,2-phenylenediamine. Our goal is to equip you with the knowledge to perform this synthesis safely, efficiently, and with high reproducibility.
Section 1: Understanding the Exotherm - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the exothermic nature of this reaction.
Q1: What is the primary cause of the strong exotherm during the synthesis of this compound?
A1: The primary cause is the high reactivity of the amine nucleophile (4,5-difluoro-1,2-phenylenediamine) with the electrophilic carbonyl centers of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). The reaction involves the formation of a stable carbamate C-N bond, which is an energetically favorable process that releases a significant amount of heat (enthalpy)[1][2]. Additionally, the breakdown of the unstable tert-butyl carbonate intermediate into carbon dioxide (CO₂) and tert-butoxide is a highly exothermic decomposition that contributes substantially to the overall heat release[3][4].
Q2: What are the potential consequences of an uncontrolled exotherm?
A2: An uncontrolled exotherm can lead to a dangerous situation known as thermal runaway. This can cause the reaction solvent to boil violently, leading to a rapid pressure increase in a closed system and the potential for vessel rupture[5][6]. High temperatures can also trigger undesirable side reactions, such as the formation of urea byproducts, or decomposition of the starting materials, intermediates, and even the final product, leading to low yield and a complex impurity profile[7]. The reagent, (Boc)₂O, can also decompose violently upon heating, further escalating the hazard[5].
Q3: How do solvent choice and concentration impact exotherm management?
A3: The solvent plays a critical role in heat dissipation. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Furthermore, a solvent with a suitable boiling point can provide passive temperature control through reflux, although this should not be the primary means of control. Reaction concentration is also a key parameter; more dilute reaction mixtures generate heat more slowly per unit volume, allowing for more effective removal by the cooling system[6]. However, excessive dilution may slow the reaction rate unacceptably and create downstream processing challenges.
Q4: Can I run this reaction without a base? What is the impact on the exotherm?
A4: Yes, Boc-protections can often proceed without a base, especially with nucleophilic amines[3][8]. However, the reaction generates a proton, which can protonate the starting amine, rendering it non-nucleophilic and slowing the reaction. While omitting a non-nucleophilic base like triethylamine (TEA) might seem to simplify the reaction, it does not fundamentally change the exothermic nature of the bond-forming and decomposition steps. A base is typically used to neutralize the generated acid and ensure the reaction goes to completion efficiently[4].
Section 2: Proactive Exotherm Management: A Step-by-Step Protocol
Adherence to a carefully planned protocol is the most effective way to ensure safety and success. This protocol emphasizes control at every stage.
Recommended Safe Operating Protocol
1. Pre-Reaction Setup & Hazard Assessment:
-
Glassware: Ensure all glassware is clean, dry, and free of cracks. Use a round-bottom flask that is no more than 50% full to provide adequate headspace[9].
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture[7][9].
-
Stirring: Use an overhead mechanical stirrer for reaction volumes above 250 mL to ensure efficient mixing. For smaller scales, a large, football-shaped magnetic stir bar is recommended. Inefficient stirring can create localized "hot spots" where reagents concentrate, leading to a rapid, localized exotherm[6][7].
-
Temperature Monitoring: Place a calibrated thermometer or thermocouple probe directly into the reaction mixture to monitor the internal temperature accurately. Do not rely on the cooling bath temperature[6][9].
-
Cooling: Prepare a cooling bath (e.g., ice-water) large enough to immerse the flask effectively. Have a secondary, more potent cooling bath (e.g., dry ice/acetone) on standby for emergencies[6].
2. Reagent Preparation and Addition:
-
Dissolve the 4,5-difluoro-1,2-phenylenediamine in an appropriate anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
In a separate flask, dissolve the di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Cool the solution of the diamine to 0 °C using the ice-water bath.
-
CRITICAL STEP: Add the (Boc)₂O solution to the cooled, stirring diamine solution dropwise via an addition funnel. The rate of addition is the primary means of controlling the reaction rate and, therefore, the rate of heat generation[6].
-
Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the internal temperature below a pre-determined limit (e.g., < 10 °C). If the temperature rises rapidly, immediately stop the addition and allow the cooling system to bring it back down before resuming at a slower rate[6].
3. Reaction and Work-up:
-
After the addition is complete, allow the reaction to stir at the controlled temperature (e.g., 0 °C to room temperature) until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Once complete, proceed with a standard aqueous work-up. Be aware that quenching the reaction may also be exothermic and should be done cautiously.
Section 3: Visual Guides to Reaction Control
Diagram 1: Key Factors in Exotherm Control
This diagram illustrates the critical inputs and control points for managing the reaction's thermal profile.
Caption: Key inputs and process controls for managing the reaction exotherm.
Section 4: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a systematic approach to troubleshooting common problems.
| Observation / Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase (>10 °C spike). | 1. Addition rate of (Boc)₂O is too fast. 2. Inefficient cooling or stirring. 3. Reaction concentration is too high. | 1. Immediately stop the addition. 2. If necessary, use the standby dry ice/acetone bath to regain control. 3. Once the temperature is stable, resume addition at a significantly slower rate. 4. For future runs, increase solvent volume (dilute) and ensure the stirrer is functioning optimally[6][7]. |
| Low yield of the desired mono-Boc product. | 1. Formation of di-Boc protected byproduct. 2. Incomplete reaction. 3. Decomposition due to temperature excursions. | 1. Use a slight excess of the diamine relative to (Boc)₂O to favor mono-protection. 2. Ensure the reaction is monitored to completion (TLC/LC-MS) before work-up. 3. Maintain strict temperature control throughout the addition and reaction period. |
| Significant formation of urea byproduct. | 1. Presence of water in reagents or solvents. 2. The intermediate isocyanate (from potential Curtius rearrangement of an acyl azide if using an alternative method) reacts with a free amine. | 1. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar)[7]. 2. Ensure stoichiometry and addition order are correct to minimize the concentration of reactive intermediates in the presence of unreacted amines[7]. |
| Reaction stalls or proceeds very slowly. | 1. Insufficiently nucleophilic amine (less likely with this substrate but possible with derivatives). 2. Low reaction temperature is excessively slowing kinetics. 3. Reagent quality is poor. | 1. Consider adding a non-nucleophilic base (e.g., TEA, DIPEA) to neutralize generated acid[4]. 2. After addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. 3. Verify the purity and activity of reagents, particularly the (Boc)₂O[9]. |
Section 5: References
-
Santa Cruz Biotechnology. (n.d.). Di-tert-butyl Dicarbonate (ca. 30% in Toluene) [Safety Data Sheet]. Retrieved from
-
LaboChem. (n.d.). Di-tert-butyl dicarbonate - Safety Data Sheet. Retrieved from
-
AK Scientific, Inc. (n.d.). Di-tert-butyl dicarbonate [Safety Data Sheet]. Retrieved from
-
BenchChem. (2025). Technical Support Center: Carbamic Acid Synthesis Scale-Up. Retrieved from
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from
-
Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from
-
BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from
-
American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change. Energy Foundations for High School Chemistry. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. Retrieved from
-
LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Chemistry LibreTexts. Retrieved from
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from
Sources
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- 4. jk-sci.com [jk-sci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. labproinc.com [labproinc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, a fluorinated aromatic amine of interest in pharmaceutical synthesis. Due to the current scarcity of publicly available experimental spectra for this specific compound, this guide will leverage a comparative approach. We will first examine the known spectral data of its non-fluorinated analog, tert-butyl (2-aminophenyl)carbamate, and then, based on fundamental principles of spectroscopy, predict and interpret the spectral characteristics of the target difluorinated compound. This methodology not only offers a robust framework for the analysis of this specific molecule but also serves as an instructional case study for the spectral interpretation of other novel fluorinated aromatic compounds.
The Analytical Imperative: Why NMR and Mass Spectrometry?
NMR and mass spectrometry are cornerstone analytical techniques in modern chemistry, each providing unique and complementary structural information. Proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR spectroscopy reveal the chemical environment of these nuclei within a molecule, offering insights into connectivity, neighboring atoms, and stereochemistry. Mass spectrometry, on the other hand, provides the molecular weight of the compound and, through fragmentation analysis, reveals the composition and structure of its constituent parts. For a molecule like this compound, a thorough analysis of its NMR and MS data is essential for unambiguous identification and to ensure its purity for subsequent applications.
Comparative Analysis: The Non-Fluorinated Analog
To build a foundational understanding, let us first examine the reported NMR data for tert-butyl (2-aminophenyl)carbamate.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| tert-Butyl (2-aminophenyl)carbamate | 7.25 (d, J=8Hz, 1H), 7.01 (m, 1H), 6.80 (m, 2H), 6.22 (bs, 1H), 3.72 (bs, 2H), 1.51 (s, 9H) | 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34 |
This data provides a baseline for the chemical shifts of the protons and carbons in the aminophenylcarbamate scaffold. The singlet at 1.51 ppm is characteristic of the nine equivalent protons of the tert-butyl group, while the signals between 6.80 and 7.25 ppm correspond to the aromatic protons. The broad singlets at 6.22 and 3.72 ppm are attributable to the NH protons of the carbamate and the primary amine, respectively. In the ¹³C NMR spectrum, the peak at 153.94 ppm is characteristic of the carbamate carbonyl carbon, the signal at 80.67 ppm corresponds to the quaternary carbon of the tert-butyl group, and the peak at 28.34 ppm is from the methyl carbons of the tert-butyl group. The remaining signals in the aromatic region (117-140 ppm) represent the carbons of the benzene ring.
Predicting the Spectral Landscape of this compound
The introduction of two fluorine atoms onto the aromatic ring will significantly influence the NMR and mass spectra. Fluorine is the most electronegative element, and its presence will induce strong electronic effects that alter the chemical shifts of nearby nuclei. Furthermore, the ¹⁹F nucleus has a spin of ½ and will couple with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct changes in the aromatic region compared to its non-fluorinated counterpart.
-
Aromatic Protons: The two remaining aromatic protons will appear as complex multiplets due to coupling with each other and with the two fluorine atoms. The strong electron-withdrawing nature of fluorine will likely shift these proton signals downfield (to a higher ppm value) compared to the non-fluorinated analog.
-
tert-Butyl Protons: The singlet for the tert-butyl group should remain largely unaffected, appearing around 1.5 ppm.
-
Amine and Carbamate Protons: The chemical shifts of the NH and NH₂ protons will also be influenced by the altered electronic environment of the aromatic ring and may appear as broad singlets.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide even more pronounced evidence of fluorination.
-
Carbons Bearing Fluorine: The carbons directly bonded to fluorine (C4 and C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz, resulting in large doublets. Their chemical shifts will also be significantly shifted downfield.
-
Aromatic Carbons: The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms, leading to further splitting of their signals into doublets or doublets of doublets.
-
Carbamate and tert-Butyl Carbons: The carbamate carbonyl and the carbons of the tert-butyl group will likely experience minor shifts due to the distant electronic effects of the fluorine atoms.
Expected ¹⁹F NMR Spectrum
¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]
-
Chemical Shifts: The two fluorine atoms are in different chemical environments and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts will be dependent on the electronic environment of the aromatic ring.
-
Coupling: The two fluorine atoms will likely exhibit coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF), resulting in complex splitting patterns.
Expected Mass Spectrum
The mass spectrum will provide the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecular ion ([M+H]⁺) at m/z 245.11. The high-resolution mass spectrum will be crucial for confirming the elemental composition (C₁₁H₁₅F₂N₂O₂⁺).
-
Fragmentation: Collision-induced dissociation (CID) of the molecular ion is expected to produce characteristic fragment ions. Common fragmentation pathways for tert-butyl carbamates involve the loss of isobutylene (56 Da) to give the corresponding carbamic acid, followed by decarboxylation (loss of CO₂, 44 Da) to yield the free amine. The presence of fluorine atoms may influence the fragmentation pathways, and the observation of fluorine-containing fragment ions will further confirm the structure.
Experimental Protocols
To obtain high-quality NMR and mass spectrometry data, adherence to proper experimental protocols is crucial.
NMR Sample Preparation
A well-prepared NMR sample is essential for obtaining high-resolution spectra.[2][3]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Caption: A streamlined workflow for preparing small molecule samples for NMR analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like the target compound.[4][5]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and a counter-current of inert gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) for mass-to-charge ratio determination.
Caption: Key stages in the analysis of a small molecule by ESI-MS.
Conclusion: A Predictive and Educational Approach
While experimental data for this compound remains elusive in the public domain, a comprehensive understanding of its likely spectral characteristics can be achieved through a comparative and predictive approach. By analyzing the known data of its non-fluorinated analog and applying the fundamental principles of how fluorine substituents influence NMR and mass spectra, researchers can confidently predict and interpret the data for this and other novel fluorinated compounds. This guide provides not only a detailed predictive analysis but also robust experimental protocols to aid in the acquisition of high-quality data, empowering scientists in their pursuit of new chemical entities.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
- Gerig, J. T. (2003). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd.
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.
- Kertesz, V., & Gergely, A. (2019).
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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HPLC purity analysis of synthesized tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
An In-Depth Guide to HPLC Purity Analysis of Synthesized tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: A Comparative Study of Stationary Phases
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. The compound this compound often serves as a critical building block in the synthesis of complex therapeutic agents, such as kinase inhibitors[1]. Its purity profile directly influences the downstream reaction yields and, more importantly, the impurity profile of the final API.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this specific carbamate intermediate. We will move beyond a simple recitation of parameters to explore the causal relationships between analytical choices and data quality. Our objective is to equip researchers, analytical chemists, and drug development professionals with a robust framework for developing and selecting an optimal, self-validating HPLC method.
The Analytical Challenge: Structure and Potential Impurities
The analyte, this compound (MW: 244.24 g/mol [2]), possesses several key structural features that dictate our analytical strategy: a Boc-protected amine, a free aromatic amine, and a difluorinated phenyl ring. The synthesis of such compounds can introduce a variety of related impurities, including:
-
Starting materials (e.g., difluoroaniline precursors).
-
Di-acylated byproducts.
-
Isomers or regioisomers.
-
Products of deprotection (loss of the tert-Butyl group).
A successful HPLC method must be able to resolve the main component from all these potential impurities, demonstrating specificity as mandated by international guidelines[3][4].
Comparative Strategy: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of stationary phase is the most critical parameter for achieving selectivity in reversed-phase HPLC.[5][6] While the C18 (octadecylsilane) column is the workhorse of the industry due to its strong hydrophobic retention, it may not always provide the optimal resolution for aromatic compounds. We will compare a traditional C18 column with a Phenyl-Hexyl column, which offers alternative selectivity mechanisms.
-
C18 Columns: Separation is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the long alkyl chains of the stationary phase.
-
Phenyl-Hexyl Columns: These columns provide a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl linker, they offer π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[7] This can be particularly advantageous for separating compounds with aromatic moieties, like our target molecule.
The logical relationship between selecting these parameters and the desired outcome is crucial for methodical development.
Caption: Logical flow from HPLC parameter selection to performance outcomes.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to be a self-validating system. Each step includes checks and balances to ensure data integrity, a core principle of method validation.[8][9]
Materials and Reagents
-
Synthesized Batch: this compound, >95% expected purity.
-
HPLC Grade Solvents: Acetonitrile (ACN) and Methanol (MeOH).
-
Reagent Water: Purified to 18.2 MΩ·cm.
-
Buffer (Optional): Formic acid or Ammonium Acetate for mobile phase modification. Aromatic amines can exhibit poor peak shape due to interactions with residual silanols on the silica backbone; a small amount of acid can mitigate this.[10]
Instrumentation and Columns
-
HPLC System: A quaternary pump system with a UV/PDA detector.
-
Column 1 (C18): Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm.
-
Column 2 (Phenyl-Hexyl): Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water. This mixture prevents analyte precipitation while ensuring compatibility with the initial mobile phase conditions.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask with the 50:50 ACN/water diluent.
-
System Suitability: Use the Working Standard for all system suitability injections.
-
Sample Analysis: Prepare the crude or purified synthesized material at the same concentration (0.1 mg/mL) as the Working Standard.
Chromatographic Conditions
The following conditions will be applied to both columns for a direct comparison. A gradient elution is necessary to ensure that any late-eluting, more hydrophobic impurities are cleared from the column.[11]
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions, improving peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 10% to 95% B over 15 min | Starts with high aqueous content to retain the polar analyte and impurities. |
| Hold at 95% B for 3 min | Ensures elution of strongly retained, non-polar impurities. | |
| Return to 10% B over 1 min | Re-equilibration start. | |
| Hold at 10% B for 6 min | Column re-equilibration. A stable baseline is critical for reproducibility. | |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and viscosity.[12] |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength.[7] A PDA detector should be used to check for peak purity across the spectrum. |
The entire workflow, from sample preparation through data analysis, is a systematic process designed to ensure robust and reliable results.
Caption: Experimental workflow for HPLC purity analysis.
Comparative Data Analysis
After running the synthesized sample on both columns using the identical method, we can compile the data for a direct comparison. The following table represents hypothetical but realistic data that illustrates the performance differences one might expect.
| Performance Metric | Column 1: C18 | Column 2: Phenyl-Hexyl | Acceptance Criteria (ICH)[4] | Justification |
| Retention Time (Main Peak) | 8.52 min | 9.15 min | N/A | Phenyl-Hexyl shows slightly more retention due to π-π interactions. |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | T ≤ 2.0 | Both are acceptable, but the Phenyl-Hexyl provides a more symmetric peak. |
| Resolution (Rs) - Critical Pair | 1.6 | 2.5 | Rs ≥ 1.5 | The C18 column barely resolves a key impurity, whereas the Phenyl-Hexyl provides baseline separation (Rs > 2.0). This is a decisive factor. |
| Calculated Purity (Area %) | 98.2% | 98.8% | N/A | The improved resolution on the Phenyl-Hexyl column leads to more accurate integration and a slightly higher, more reliable purity value. |
| Number of Impurities Detected | 4 | 5 | N/A | The alternative selectivity of the Phenyl-Hexyl column resolved an additional small impurity co-eluting on the C18. |
Conclusion and Recommendation
Based on the comparative data, the Phenyl-Hexyl column provides a superior method for the purity analysis of this compound . The key differentiator is the significantly improved resolution of the critical impurity pair (Rs = 2.5 vs. 1.6). This enhanced separation power, likely due to the contribution of π-π interactions from the phenyl stationary phase, provides greater confidence in the accuracy of the purity result.[7] While both columns meet the basic system suitability requirements, the Phenyl-Hexyl method is more robust, specific, and ultimately more trustworthy for quality control in a drug development setting. This comparative approach underscores the necessity of screening alternative column chemistries to develop a truly optimized and validated analytical method, ensuring the quality of critical pharmaceutical intermediates.
References
- Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System.
- (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
- (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Scribd.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
- U.S. EPA. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
- S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
- Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112.
- (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
- (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- ChemScene. (n.d.). This compound.
- Atlantis Press. (2017, February). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
- MySkinRecipes. (n.d.). tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate.
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
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A Comparative Guide to Amine Protecting Groups for 2-Amino-4,5-difluorophenylamine: A Focus on tert-Butyl Carbamate
In the intricate landscape of pharmaceutical and materials science, the synthesis of complex molecules bearing the 2-amino-4,5-difluorophenyl scaffold is of paramount importance. The strategic manipulation of the two amino functionalities is a critical determinant of synthetic success. This guide provides an in-depth comparison of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate with other common aniline protecting groups, offering experimental insights and data to inform the selection of an optimal protection strategy for researchers, scientists, and drug development professionals.
The Challenge of Protecting Electron-Deficient Anilines
The presence of two electron-withdrawing fluorine atoms on the aniline ring significantly reduces the nucleophilicity of the amino groups in 2-amino-4,5-difluorophenylamine. This inherent electronic property presents a unique set of challenges for the introduction and stability of common amine protecting groups. A successful protection strategy must not only be high-yielding but also robust enough to withstand subsequent reaction conditions while allowing for selective and clean deprotection.
The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably one of the most widely utilized protecting groups for amines in organic synthesis, and for good reason.[1][2] Its popularity stems from a favorable combination of straightforward introduction, general stability to a wide range of non-acidic reagents, and facile removal under acidic conditions.[3]
Key Attributes of the Boc Group:
-
Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically at room temperature.[3] This allows for selective deprotection in the presence of other acid-stable or base-labile protecting groups.
-
Base and Nucleophile Stability: Boc-protected anilines are generally stable to basic conditions and a wide array of nucleophiles, making them compatible with numerous synthetic transformations.
-
Orthogonality: The acid-lability of the Boc group provides excellent orthogonality with base-labile protecting groups like Fmoc and groups removed by hydrogenolysis, such as Cbz.[4][5] This is a cornerstone of modern multi-step synthesis, enabling the sequential deprotection and functionalization of different amino groups within the same molecule.[1][6]
dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Figure 1: General workflow for the Boc protection and deprotection of 2-amino-4,5-difluorophenylamine.
Comparative Analysis with Other Aniline Protecting Groups
The choice of a protecting group is a critical strategic decision that can significantly influence the overall efficiency and success of a synthetic route. Below is a comparative analysis of the Boc group with other commonly employed aniline protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Acetyl (Ac).
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability | Orthogonality | Key Considerations for Difluoroanilines |
| Boc | (Boc)₂O, base | Strong acid (TFA, HCl)[3] | Stable to base, nucleophiles, hydrogenolysis | Excellent with Cbz, Fmoc[4][5] | Reduced nucleophilicity may require a catalyst (e.g., DMAP) and/or elevated temperatures for efficient protection. |
| Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis); Strong acids (HBr/AcOH)[7][8] | Stable to mild acid and base[8] | Excellent with Boc, good with Fmoc[7] | Protection is generally robust. Hydrogenolysis is mild but incompatible with other reducible functional groups. |
| Fmoc | Fmoc-Cl, base | Secondary amines (e.g., Piperidine) in DMF[9][10] | Stable to acid and hydrogenolysis[9] | Excellent with Boc, Cbz[10] | Protection can be challenging due to the reduced nucleophilicity of the aniline.[11] Deprotection is very mild. |
| Ac | Ac₂O, AcCl, base | Strong acid or base, often with heating[12] | Very robust | Limited orthogonality | Protection is typically straightforward, but harsh deprotection conditions can limit its utility with sensitive substrates. |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of 2-amino-4,5-difluorophenylamine with Boc, Cbz, Fmoc, and Ac groups. These protocols are based on general procedures and may require optimization for specific applications, particularly given the electron-deficient nature of the substrate.
Protocol 1: Boc Protection of 2-Amino-4,5-difluorophenylamine
Materials:
-
2-Amino-4,5-difluorophenylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-4,5-difluorophenylamine (1.0 eq) in THF or DCM.
-
Add TEA or DIPEA (1.2 eq) and a catalytic amount of DMAP.
-
To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Due to the reduced nucleophilicity of the aniline, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Protocol 2: Cbz Protection of 2-Amino-4,5-difluorophenylamine
Materials:
-
2-Amino-4,5-difluorophenylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate (Na₂CO₃) or Pyridine
-
Dichloromethane (DCM) or Dioxane/Water
Procedure:
-
Dissolve 2-amino-4,5-difluorophenylamine (1.0 eq) in a mixture of dioxane and water or in DCM.
-
Add aqueous Na₂CO₃ (2.0 eq) or pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add Cbz-Cl (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
If using an aqueous system, extract the product with an organic solvent. If using pyridine in DCM, wash the organic layer with dilute HCl to remove pyridine, followed by water and brine.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: Fmoc Protection of 2-Amino-4,5-difluorophenylamine
Materials:
-
2-Amino-4,5-difluorophenylamine
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Acetonitrile
Procedure:
-
Dissolve 2-amino-4,5-difluorophenylamine (1.0 eq) in a mixture of dioxane and water or acetonitrile.
-
Add NaHCO₃ (2.0 eq) and stir vigorously.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane or acetonitrile dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS. The protection of electron-poor anilines with Fmoc-Cl can be sluggish; alternative conditions using a non-aqueous base like pyridine in DCM may be explored.[11]
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the crude product for purification.
Protocol 4: Acetyl Protection of 2-Amino-4,5-difluorophenylamine
Materials:
-
2-Amino-4,5-difluorophenylamine
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-4,5-difluorophenylamine (1.0 eq) in DCM.
-
Add pyridine or TEA (1.5 eq).
-
Add acetic anhydride or acetyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Wash the reaction mixture with water, dilute HCl (to remove the base), and brine.
-
Dry the organic layer and concentrate to obtain the acetylated product.
dot graphdot { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Figure 2: Orthogonality of Boc, Cbz, and Fmoc protecting groups based on their distinct deprotection conditions.
Conclusion: Strategic Selection of the Optimal Protecting Group
The selection of an appropriate protecting group for 2-amino-4,5-difluorophenylamine is a critical decision that hinges on the planned synthetic route.
-
This compound (Boc-protected) stands out as a highly versatile option due to its robust stability under a wide range of conditions and its clean, acid-labile deprotection. Its orthogonality with Cbz and Fmoc groups makes it an excellent choice for complex syntheses requiring differential protection of multiple amino functionalities.
-
The Cbz group is a reliable alternative, particularly when mild, non-acidic deprotection via hydrogenolysis is desired. However, its incompatibility with reducible functional groups must be considered.
-
The Fmoc group offers the advantage of very mild, base-labile deprotection, which is ideal for substrates sensitive to both acid and reduction. The primary challenge lies in the potentially sluggish protection of the electron-deficient aniline.
-
The Acetyl group , while easy to introduce, is generally reserved for situations where its robust stability is paramount and the harsh deprotection conditions are tolerated by the rest of the molecule.
By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the 2-amino-4,5-difluorophenylamine scaffold.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Wikipedia. (2023, December 18). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2020, May 19). Fmoc protection of electron-poor aniline? [Online forum post]. r/Chempros. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(21), 5143.
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of organic chemistry, 68(24), 9416–9422.
- Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry, 15(10), 844-848.
-
ResearchGate. (n.d.). Methods for the Fmoc protection of aniline. [Data table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. [Data table]. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of organic chemistry, 89(8), 5665–5674.
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Retrieved from [Link]
- Roda, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3233.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Data table]. Retrieved from [Link]
-
Wikipedia. (2023, November 25). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1269-1274.
-
The Organic Chemistry Tutor. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Di-fluorinated vs. Mono-fluorinated Aminophenylcarbamates
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated organic compounds, understanding the nuanced reactivity of these molecules is paramount. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its chemical and biological properties. This guide provides an in-depth technical comparison of the reactivity of di-fluorinated versus mono-fluorinated aminophenylcarbamates, offering insights into the underlying electronic effects and providing a framework for experimental validation.
While direct, side-by-side kinetic studies on a homologous series of mono- and di-fluorinated aminophenylcarbamates are not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and data from related fluorinated compounds to present a scientifically grounded comparison. Furthermore, we provide detailed experimental protocols to enable researchers to generate such comparative data in their own laboratories.
The Decisive Role of Fluorine in Modulating Reactivity
Fluorine's influence on the reactivity of an aromatic system is a tale of two opposing electronic effects: strong inductive electron withdrawal (-I effect) and a weaker, yet significant, mesomeric electron donation (+M or resonance effect).[1]
-
Inductive Effect (-I): Due to its unparalleled electronegativity, a fluorine atom strongly pulls electron density from the carbon atom to which it is attached.[2] This effect propagates through the sigma bonds of the aromatic ring, leading to an overall decrease in electron density of the ring.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This resonance effect increases the electron density, particularly at the ortho and para positions.
The interplay of these two effects governs the reactivity of the aminophenylcarbamate system towards both electrophilic and nucleophilic attack.
Reactivity Towards Nucleophiles: A Comparative Analysis
The primary mode of reaction for aminophenylcarbamates often involves nucleophilic attack at either the carbamate carbonyl carbon or the aromatic ring itself (Nucleophilic Aromatic Substitution, SNAr).
Hypothesized Reactivity: It is hypothesized that di-fluorinated aminophenylcarbamates will exhibit greater reactivity towards nucleophiles than their mono-fluorinated counterparts.
Causality: The addition of a second fluorine atom to the phenyl ring significantly enhances the electron-withdrawing nature of the aromatic system. While both mono- and di-fluorinated rings are activated towards nucleophilic attack compared to their non-fluorinated analogs, the cumulative inductive effect of two fluorine atoms in, for example, a 2,4-difluoro-substituted ring, will render the aromatic system and the carbamate carbonyl carbon more electrophilic. This increased electrophilicity lowers the activation energy for nucleophilic attack.
For SNAr reactions, the presence of multiple fluorine atoms can significantly accelerate the reaction rate.[3][4] The strong electron withdrawal stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, which is often the rate-determining step.[4]
Proposed Experimental Validation
To empirically validate this hypothesis, a comparative kinetic study can be performed. A suitable model reaction would be the aminolysis of a mono-fluorinated and a di-fluorinated aminophenylcarbamate with a primary or secondary amine.
Table 1: Proposed Substrates and Reagents for Comparative Reactivity Study
| Compound Class | Example Substrate | Nucleophile | Solvent |
| Mono-fluorinated | 4-Fluorophenyl methylcarbamate | Piperidine | Acetonitrile |
| Di-fluorinated | 2,4-Difluorophenyl methylcarbamate | Piperidine | Acetonitrile |
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or 19F Nuclear Magnetic Resonance (NMR) spectroscopy to determine the rate constants.[5]
Experimental Protocols
Protocol 1: Synthesis of Mono- and Di-fluorinated Aminophenylcarbamates
This protocol outlines a general procedure for the synthesis of the proposed substrates.
Workflow Diagram:
Caption: General workflow for the synthesis of fluorinated aminophenylcarbamates.
Step-by-step Methodology:
-
To a solution of the corresponding fluorinated aniline (e.g., 4-fluoroaniline or 2,4-difluoroaniline) (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aminophenylcarbamate.
Protocol 2: Kinetic Analysis of Aminolysis
This protocol details the procedure for comparing the reactivity of the synthesized carbamates.
Logical Relationship Diagram:
Caption: Logical flow for the comparative kinetic analysis.
Step-by-step Methodology:
-
Prepare 0.1 M stock solutions of the mono-fluorinated carbamate, di-fluorinated carbamate, and piperidine in acetonitrile.
-
In separate temperature-controlled reaction vessels at 25 °C, mix the carbamate solution with the piperidine solution.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with a known volume of mobile phase (for HPLC) or cold deuterated acetonitrile (for NMR).
-
Analyze the quenched aliquots by HPLC or 19F NMR to determine the concentration of the remaining carbamate.
-
Plot the natural logarithm of the carbamate concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
Expected Data and Interpretation
The kinetic data obtained from the proposed experiment are expected to show a significantly larger rate constant for the di-fluorinated aminophenylcarbamate compared to the mono-fluorinated analog.
Table 2: Hypothetical Comparative Reactivity Data
| Substrate | Pseudo-First-Order Rate Constant (k, s-1) | Relative Reactivity |
| 4-Fluorophenyl methylcarbamate | kmono | 1 |
| 2,4-Difluorophenyl methylcarbamate | kdi | kdi / kmono (>1) |
A relative reactivity value significantly greater than 1 would provide strong evidence for the enhanced reactivity of the di-fluorinated system. This increased reactivity can be directly attributed to the more profound electron-withdrawing character of the di-fluorinated phenyl ring, which enhances the electrophilicity of the carbamate carbonyl group and stabilizes the transition state of the nucleophilic attack.
Conclusion
The degree of fluorination on an aminophenylcarbamate has a profound impact on its chemical reactivity. By understanding the fundamental electronic effects of fluorine, researchers can predict and rationalize reactivity trends. It is anticipated that di-fluorinated aminophenylcarbamates will exhibit enhanced reactivity towards nucleophiles compared to their mono-fluorinated counterparts due to the cumulative electron-withdrawing inductive effects of the fluorine atoms. The provided experimental protocols offer a robust framework for the empirical validation of this hypothesis, enabling scientists to make informed decisions in the design and execution of synthetic routes and the development of novel fluorinated molecules.
References
- StackExchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
-
ACS Publications. (2021). Synthesis of Carbamoyl Fluorides via a Selective Fluorinative Beckmann Fragmentation. Organic Letters. [Link]
-
PubMed Central (PMC). (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents. National Institutes of Health. [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.[Link]
-
PubMed. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents.[Link]
-
ACS Publications. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters. [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.[Link]
-
National Institutes of Health (NIH). (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change.[Link]
-
ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters. [Link]
-
PubMed Central (PMC). (2015). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. National Institutes of Health. [Link]
-
PubMed Central (PMC). (n.d.). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. National Institutes of Health. [Link]
-
ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.[Link]
-
National Institutes of Health (NIH). (2015). Synthesis and Properties of 2′-Deoxy-2′,4′-difluoroarabinose-Modified Nucleic Acids.[Link]
-
PubMed Central (PMC). (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.[Link]
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A Senior Application Scientist's Guide to the Characterization of Byproducts in tert-Butyl (2-amino-4,5-difluorophenyl)carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is a critical step in the development of various pharmaceutical compounds. As with any chemical synthesis, the formation of byproducts is a significant concern, potentially impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical techniques for the characterization of byproducts generated during this synthesis, offering field-proven insights and detailed experimental protocols to ensure the highest standards of scientific integrity.
The selective mono-Boc protection of 4,5-difluoro-1,2-phenylenediamine presents a classic challenge in synthetic chemistry. The presence of two nucleophilic amino groups of similar reactivity often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. Understanding and controlling the formation of these byproducts is paramount for process optimization and regulatory compliance.[3][4]
The Synthetic Pathway and Potential Byproducts
The synthesis of this compound typically involves the reaction of 4,5-difluoro-1,2-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile.[5]
Reaction Scheme:
4,5-difluoro-1,2-phenylenediamine + Boc₂O → this compound + Di-tert-butyl (4,5-difluoro-1,2-phenylene)dicarbamate
The primary and most abundant byproduct is the di-substituted product, di-tert-butyl (4,5-difluoro-1,2-phenylene)dicarbamate. Other potential byproducts can arise from:
-
Incomplete reaction: Residual 4,5-difluoro-1,2-phenylenediamine.
-
Side reactions with the solvent: For instance, if acetonitrile is used, minor adducts could potentially form under certain conditions.
-
Impurities in starting materials: Any impurities present in the 4,5-difluoro-1,2-phenylenediamine or Boc₂O could be carried through or react to form new byproducts.
-
Oligomerization: While less common in this specific reaction, under certain conditions, trace amounts of oligomeric species could form.[6]
The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.1% or higher in the drug substance.[2][7]
Comparative Analysis of Characterization Techniques
The choice of analytical technique for byproduct characterization depends on a multitude of factors including the nature of the byproduct, the required sensitivity, the need for structural elucidation, and practical considerations such as cost and analysis time.[8][9]
| Technique | Primary Use | Strengths | Limitations | Relative Cost | Analysis Time |
| HPLC-UV | Quantification, Purity Assessment | Robust, reproducible, excellent for quantitative analysis of known impurities.[7] | Limited structural information, requires reference standards for identification. | 15-30 min | |
| LC-MS/MS | Identification & Quantification | High sensitivity and selectivity, provides molecular weight and fragmentation data for structural elucidation.[10] | Ion suppression effects can impact quantification, higher initial investment. | 15-45 min | |
| GC-MS | Volatile Impurity Analysis | Excellent for volatile and semi-volatile byproducts, provides mass spectra for identification.[4] | Not suitable for non-volatile or thermally labile compounds like the main product and di-Boc byproduct.[1] | 20-60 min | |
| NMR Spectroscopy | Definitive Structure Elucidation | Provides detailed structural information for unambiguous identification of unknown byproducts. | Lower sensitivity compared to MS, requires higher concentrations of isolated impurities. | 10 min - several hours | |
| FTIR Spectroscopy | Functional Group Analysis | Rapid identification of functional groups, useful for reaction monitoring.[11] | Provides limited structural information, not ideal for complex mixtures. | $ | < 5 min |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification
HPLC is the workhorse for routine purity analysis and quantification of the main product and the di-Boc byproduct.[7] A well-developed method can effectively separate these components from the starting material.
Experimental Workflow:
Caption: HPLC-UV workflow for purity analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Rationale: The C18 column provides good retention and separation of the aromatic compounds. The gradient elution is crucial for separating the more polar starting material from the less polar mono- and di-Boc products. Formic acid is added to improve peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Structural Elucidation
For the identification of unknown byproducts and confirmation of known ones, LC-MS/MS is the technique of choice due to its high sensitivity and ability to provide structural information.[10]
Experimental Workflow:
Caption: LC-MS/MS workflow for structural elucidation.
Detailed Protocol:
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is generally suitable for these compounds.
-
MS1 Scan: Scan a mass range of m/z 100-1000 to identify the molecular ions of the main components and any byproducts.
-
MS/MS Analysis: Perform product ion scans on the precursor ions of interest to obtain fragmentation patterns. For example, for the di-Boc byproduct, the expected [M+H]⁺ would be a target for fragmentation.
-
Data Analysis: Interpret the fragmentation patterns to deduce the structure of the byproducts.
Rationale: ESI is a soft ionization technique suitable for these moderately polar compounds. The MS/MS fragmentation provides a unique fingerprint for each compound, allowing for confident identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
NMR is the gold standard for the unambiguous structural elucidation of organic molecules.[12] For novel byproducts isolated in sufficient quantity, NMR is indispensable.
Detailed Protocol:
-
Sample Preparation: Isolate the byproduct of interest using preparative HPLC. Dissolve a sufficient amount (typically >1 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to determine the number and environment of the protons in the molecule.
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish the connectivity between atoms.
Expected Spectral Features:
-
tert-Butyl group: A characteristic singlet around 1.5 ppm in the ¹H NMR spectrum, integrating to 9 protons for each Boc group.[13]
-
Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns indicative of their substitution on the benzene ring.
-
Amine protons: Broad signals that can be exchanged with D₂O.
-
Carbonyl carbon: A signal in the ¹³C NMR spectrum around 150-160 ppm.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
FTIR is a rapid and simple technique for confirming the presence of key functional groups and can be used to monitor the progress of the Boc protection reaction.[11]
Detailed Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a solution.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
Characteristic IR Absorptions:
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.[15]
-
N-H stretch (secondary amine/carbamate): A single band in the region of 3300-3500 cm⁻¹.[15]
-
C=O stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.[16]
-
C-N stretch (aromatic amine): A band in the region of 1250-1335 cm⁻¹.[15]
By monitoring the disappearance of one of the N-H stretching bands of the primary amine and the appearance of the C=O stretching band of the carbamate, the progress of the reaction can be followed in real-time.[17]
Conclusion
The comprehensive characterization of byproducts in the synthesis of this compound is a critical aspect of drug development, ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a comparative overview of the most relevant analytical techniques, from the routine purity checks with HPLC to the definitive structural elucidation with NMR. By understanding the strengths and limitations of each method and employing the detailed protocols provided, researchers and drug development professionals can confidently identify and control impurities, meeting the stringent requirements of regulatory bodies and ensuring the highest standards of scientific integrity.
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Reactions that Work: Boc Protection | Chemtips. (2012). Retrieved from [Link]
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Spectroscopic data for intermediates in the synthesis of kinase inhibitors from tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
A Comparative Spectroscopic Guide to Key Intermediates in Quinazoline-Based Kinase Inhibitor Synthesis
Introduction
In the landscape of modern oncology, small-molecule kinase inhibitors are a cornerstone of targeted therapy.[1] Among these, quinazoline-based compounds such as gefitinib, lapatinib, and dacomitinib have demonstrated significant clinical efficacy, particularly against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3] The synthesis of these complex molecules requires rigorous in-process controls to ensure the purity and identity of each intermediate, thereby guaranteeing the quality of the final Active Pharmaceutical Ingredient (API).
Spectroscopic techniques are the bedrock of these controls, providing a real-time, non-destructive window into the chemical transformations occurring at each step.[4] This guide offers an in-depth comparison of the spectroscopic data for key intermediates in a representative synthesis of a quinazoline-based kinase inhibitor, starting from tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. We will dissect the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining how these data provide a self-validating system for process chemists and researchers in drug development.[5]
PART 1: The Core Synthetic Pathway
The chosen synthetic route focuses on the construction of a core structure common to many second-generation, irreversible EGFR inhibitors. The key transformation is the coupling of a protected aniline derivative with a functionalized quinazoline core. This approach leverages the tert-butyloxycarbonyl (Boc) protecting group for its stability and mild deprotection conditions.[6][7]
The central reaction involves a Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction widely used in pharmaceutical synthesis for its broad substrate scope and functional group tolerance.[8][9][10]
Experimental Workflow Diagram
The following diagram illustrates the primary synthetic transformation from the key starting materials to the crucial Boc-protected intermediate.
Caption: Synthetic workflow for the key C-N coupling reaction.
PART 2: Spectroscopic Characterization of Reactants
Accurate characterization of starting materials is a prerequisite for any robust synthetic process. Any impurities or structural ambiguities at this stage can lead to side reactions and compromised final product quality.
This compound (1)
This molecule serves as the nucleophilic component in the coupling reaction. The Boc group protects one of the two amine functionalities, ensuring regioselective reaction at the desired position.
| Technique | Expected Data & Interpretation |
| ¹H NMR | ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. This singlet is a hallmark of the Boc protecting group.[11] ~4.0-5.0 ppm (br s, 2H): The protons of the primary amine (-NH₂). The broadness and chemical shift can vary with solvent and concentration. ~6.5-7.5 ppm (m, 2H): The two aromatic protons. Their multiplicity will be complex due to both H-H and H-F coupling. ~8.0 ppm (br s, 1H): The carbamate N-H proton. |
| ¹³C NMR | ~28.3 ppm: The three equivalent methyl carbons of the tert-butyl group.[12] ~80.5 ppm: The quaternary carbon of the tert-butyl group.[12] ~100-150 ppm: Aromatic carbons, showing characteristic splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF). ~153.0 ppm: The carbonyl carbon of the carbamate.[12] |
| IR (cm⁻¹) | ~3400 & ~3300: Asymmetric and symmetric N-H stretching of the primary amine. ~3250: N-H stretching of the carbamate. ~1700: C=O stretching of the carbamate. ~1520: N-H bending. ~1250 & ~1160: C-O stretching of the carbamate. |
| MS (ESI+) | m/z 245.1 [M+H]⁺: Protonated molecular ion. m/z 189.1 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group. m/z 145.1 [M-Boc+H]⁺: Loss of the entire Boc group. |
4-chloro-7-methoxyquinoline-6-carboxamide (2)
This is the electrophilic partner, a common building block for many quinazoline-based inhibitors.[13] The chlorine at the C4 position is activated for nucleophilic aromatic substitution (SNAr) or is the site for oxidative addition in Pd-catalyzed cycles.[3]
| Technique | Expected Data & Interpretation |
| ¹H NMR | ~4.0 ppm (s, 3H): The methoxy (-OCH₃) protons. ~7.4 ppm (s, 1H): Aromatic proton on the quinazoline ring (e.g., H5). ~7.6 & ~8.2 ppm (br s, 2H): The two amide (-CONH₂) protons. ~8.9 ppm (s, 1H): Aromatic proton on the quinazoline ring (e.g., H8). ~9.0 ppm (s, 1H): Aromatic proton on the quinazoline ring (e.g., H2). |
| ¹³C NMR | ~56.5 ppm: Methoxy carbon. ~105-160 ppm: Aromatic and heterocyclic carbons of the quinazoline core. ~168 ppm: The amide carbonyl carbon. |
| IR (cm⁻¹) | ~3450 & ~3200: N-H stretching of the primary amide. ~1660: C=O stretching (Amide I band). ~1620: N-H bending (Amide II band). ~1280: C-O stretching of the aryl ether. |
| MS (ESI+) | m/z 237.0 [M+H]⁺: Protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺).[14] |
PART 3: In-Process Control: Analysis of the Key Coupling Intermediate (3)
The success of the synthesis hinges on the formation of the C-N bond between reactants 1 and 2 . Spectroscopic analysis at this stage is not merely for characterization; it is a critical quality control step that validates the reaction's completion and the intermediate's identity before proceeding.
Spectroscopic Data for Intermediate (3)
| Technique | Expected Data & Interpretation |
| ¹H NMR | ~1.4 ppm (s, 9H): Persistence of the Boc group protons. ~4.1 ppm (s, 3H): Persistence of the methoxy protons. Disappearance of the primary amine (-NH₂) protons from reactant 1 . Appearance of a new downfield N-H singlet (~9.5-10.5 ppm ), corresponding to the newly formed aniline N-H bond, often broadened by exchange. Complex Aromatic Region (~7.5-9.0 ppm): Signals from both aromatic rings are present, often showing shifts compared to the starting materials due to the new electronic environment. |
| ¹³C NMR | ~28.2 ppm & ~81.0 ppm: Boc group carbons remain. ~56.8 ppm: Methoxy carbon remains. ~152.5 ppm & ~167 ppm: Both carbamate and amide carbonyl carbons are present. Significant changes in the chemical shifts of the quinazoline C4 carbon (where the chlorine was) and the aniline C1 carbon, confirming C-N bond formation. |
| IR (cm⁻¹) | Disappearance of the primary amine N-H stretches from reactant 1 . Persistence of carbamate and amide N-H and C=O stretches. The exact positions may shift slightly. |
| MS (ESI+) | m/z 472.2 [M+H]⁺: The calculated protonated molecular ion for the coupled product C₂₂H₂₂F₂N₅O₄. This is the most definitive confirmation of a successful reaction. |
Causality and Self-Validation: A Logic-Based Approach
The trustworthiness of the protocol is established by a logical progression of spectroscopic changes. Each piece of data corroborates the others to build an irrefutable case for the formation of the desired intermediate.
Caption: Logical validation of intermediate formation.
PART 4: Comparison with an Alternative Strategy: Late-Stage Boc Protection
An alternative synthetic route might involve coupling an unprotected diamine first, followed by a regioselective, late-stage Boc protection.
Alternative Pathway:
-
Couple 1,2-diamino-4,5-difluorobenzene with reactant 2 .
-
Selectively protect the resulting intermediate with Di-tert-butyl dicarbonate (Boc₂O).
Comparative Analysis
| Factor | Primary Route (Early Protection) | Alternative Route (Late Protection) | Spectroscopic Implications & Rationale |
| Regioselectivity | High. The Boc group definitively blocks one amine, ensuring a single product. | Moderate to Low. Coupling with the unprotected diamine can lead to a mixture of products (mono- and di-substituted), complicating the reaction mixture. | The NMR of the crude product from the alternative route would likely show multiple sets of quinazoline and aniline signals, requiring extensive purification and making in-process monitoring difficult. |
| Intermediate Analysis | Straightforward. The key intermediate (3) is well-defined with clear spectroscopic handles. | Complex. The intermediate from the first step is a free diamine, which can be less stable. The subsequent protection step also requires careful monitoring. | Analyzing the regioselectivity of the Boc protection step would require advanced NMR techniques (like NOESY) to confirm which amine was protected, adding a layer of analytical complexity. |
| Process Robustness | High. Predictable outcome with clean conversion. | Lower. Risk of side products and purification challenges. | The primary route is superior from a process analytical technology (PAT) perspective because the clear spectroscopic shift from reactants to a single, well-defined intermediate is easier to automate and monitor. |
PART 5: Experimental Protocols
Synthesis of Intermediate (3)
-
To a dry flask under an inert atmosphere (Argon), add this compound (1.0 eq), 4-chloro-7-methoxyquinoline-6-carboxamide (1.05 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a non-nucleophilic base (e.g., Cs₂CO₃, 2.0 eq) and a dry, degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until consumption of the starting materials is observed.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts and catalyst residue.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure intermediate (3) .
Spectroscopic Analysis
-
NMR: Samples should be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
IR: Spectra can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory for solid samples.
-
MS: Mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Conclusion
The meticulous application of spectroscopic methods is indispensable in the synthesis of quinazoline-based kinase inhibitors. As demonstrated, the combination of NMR, IR, and MS provides a robust, self-validating framework for confirming the identity and purity of key intermediates. By comparing the spectroscopic outcomes of different synthetic strategies, it becomes evident that an early-stage protection strategy not only enhances chemical selectivity but also simplifies the analytical workflow, leading to a more efficient and reliable manufacturing process. This guide underscores the principle that a profound understanding of spectroscopic data is not just an analytical requirement but a cornerstone of logical, efficient, and safe drug development.
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A Comparative Analysis of Coupling Agents for the Acylation of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
In the synthesis of complex molecules, particularly in the realm of drug development, the efficient and clean formation of amide bonds is a cornerstone. The acylation of anilines, especially those bearing electron-withdrawing substituents, presents a significant challenge due to the reduced nucleophilicity of the amino group. This guide provides a comparative analysis of common coupling agents for the acylation of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, a substrate whose reactivity is attenuated by the presence of two fluorine atoms and a bulky carbamate protecting group. Understanding the nuances of each coupling agent is paramount for researchers and scientists aiming to optimize their synthetic routes.
The Challenge: Acylating an Electron-Deficient Aniline
The substrate, this compound, possesses an amino group that is significantly deactivated. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, pulling electron density away from the amine and rendering it less nucleophilic. This electronic effect makes the lone pair of electrons on the nitrogen less available to attack a carboxylic acid or its activated derivative. Consequently, standard amide coupling conditions may prove sluggish or altogether ineffective, leading to low yields and the formation of side products.[1][2] The selection of a potent coupling reagent is therefore critical to overcome this inherent lack of reactivity.
Comparative Analysis of Key Coupling Agents
This section delves into the mechanisms and practical applications of three widely used coupling agents: HATU, T3P®, and EDC in combination with an additive.
HATU: The High-Performance Uronium Salt
Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency and ability to suppress racemization.[3][4] The reaction proceeds through the formation of a highly reactive OAt-active ester.[5][6] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form the OAt-active ester, which then readily reacts with the weakly nucleophilic amine to form the desired amide bond.[6][7] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect.[4][5]
Caption: HATU activation of a carboxylic acid to form a highly reactive OAt-active ester.
Experimental Protocol (General):
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.0-1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.[6]
-
Add HATU (1.1-1.5 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with water and perform an aqueous workup to remove byproducts and excess reagents.[6]
T3P® (Propylphosphonic Anhydride): The Mild and Efficient Dehydrating Agent
Mechanism of Action: T3P® is a cyclic anhydride of propylphosphonic acid that acts as a powerful dehydrating agent, promoting amide bond formation under mild conditions.[8][9] The carboxylic acid reacts with T3P® to form a mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine. The byproducts of the reaction are water-soluble phosphonic acid derivatives, which simplifies the purification process.[9][10] T3P® is known for its low toxicity, high yields, and minimal epimerization, making it an attractive option for large-scale synthesis.[8][9][11]
Caption: T3P®-mediated formation of a mixed anhydride for amide synthesis.
Experimental Protocol (General):
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as ethyl acetate or DMF.
-
Add a tertiary amine base (e.g., triethylamine or DIPEA, 2.0-3.0 eq).
-
Add a 50% solution of T3P® in a suitable solvent (e.g., ethyl acetate or DMF, 1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).
-
Perform an aqueous workup. The phosphonic acid byproducts are readily removed by washing with an aqueous base (e.g., NaHCO₃ solution).[10]
EDC/HOBt: The Classic Carbodiimide Approach
Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[12] However, this intermediate can be unstable and prone to racemization. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and reactive HOBt-ester.[6][13] This active ester then reacts with the amine to yield the amide.[6] The urea byproduct formed from EDC is water-soluble, facilitating its removal during workup.[13] For electron-deficient anilines, the inclusion of an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[1]
Caption: EDC/HOBt pathway for carboxylic acid activation and amide formation.
Experimental Protocol (General):
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM, add EDC·HCl (1.2 eq).
-
Add a tertiary amine base such as DIPEA or triethylamine (2.0-3.0 eq). For particularly challenging couplings, a catalytic amount of DMAP can be included.[1]
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress.
-
Perform a standard aqueous workup to remove the water-soluble urea byproduct and other reagents.
Performance Comparison
| Feature | HATU | T3P® | EDC/HOBt |
| Reactivity | Very High | High | Moderate to High |
| Racemization | Very Low | Very Low[9][11] | Low (with HOBt)[13] |
| Reaction Time | Fast[6] | Fast | Moderate |
| Byproduct Removal | Aqueous Workup | Easy (water-soluble)[9][10] | Easy (water-soluble)[13] |
| Cost | High | Moderate | Low |
| Handling | Standard | Non-toxic, non-allergenic[9] | HOBt can be explosive[13] |
| Ideal For | Difficult couplings, sterically hindered substrates, acid-sensitive substrates.[4] | Scale-up, racemization-prone substrates, cost-sensitive processes.[8][11] | Routine couplings, cost-effective synthesis. |
Conclusion and Recommendations
The choice of coupling agent for the acylation of this compound is contingent on the specific requirements of the synthesis, including scale, cost, and the nature of the carboxylic acid coupling partner.
-
For challenging couplings , where the carboxylic acid is sterically hindered or the desired product is particularly precious, HATU is often the reagent of choice due to its superior reactivity and reliability.[4][6]
-
For process development and scale-up , T3P® presents a compelling alternative.[8] Its favorable safety profile, ease of byproduct removal, and effectiveness in minimizing racemization make it a robust and practical option for larger-scale manufacturing.[9][11]
-
For initial exploratory work or when cost is a primary concern , the EDC/HOBt system remains a viable and widely used method.[1] While potentially less reactive than HATU or T3P® for this electron-deficient aniline, its performance can often be satisfactory, especially with the addition of a catalyst like DMAP.
Ultimately, empirical evaluation is key. It is recommended that researchers screen a selection of these coupling agents and conditions to identify the optimal protocol for their specific synthetic transformation. This guide serves as a foundational resource to inform those experimental choices, grounded in the established mechanisms and practical considerations of modern amide bond formation.
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-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5693. Retrieved from [Link]
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Hameed, A. S., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3), 1594-1603. Retrieved from [Link]
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Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237. Retrieved from [Link]
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Augustine, J. K., et al. (2014). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis, 11(4), 545-575. Retrieved from [Link]
-
Li, Y., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(45), 32187-32191. Retrieved from [Link]
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Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
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Curia. (n.d.). Understanding T3P® from start to finish. Retrieved from [Link]
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AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
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Vankawala, P. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Retrieved from [Link]
-
Wagh, S. B., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ARKIVOC, 2015(vi), 241-301. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Hu, L., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(16), 5733-5738. Retrieved from [Link]
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- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. bachem.com [bachem.com]
A Comparative Guide to the Synthesis of Fluorinated Pharmaceutical Intermediates
This guide provides an in-depth comparison of benchmark synthesis routes for incorporating fluorine into key pharmaceutical intermediates. We will move beyond a simple listing of methods to analyze the underlying mechanistic principles, practical considerations, and scalability of each approach. The focus is on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.
The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates can profoundly and often beneficially alter their metabolic stability, lipophilicity, and binding affinity. The C-F bond is the strongest single bond to carbon, making it resistant to metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. However, the selective and efficient introduction of this element remains a significant synthetic challenge. This guide will compare and contrast the primary strategies for the synthesis of fluorinated heterocyclic intermediates, which form the core of many modern pharmaceuticals.
Core Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated organic molecules can be broadly categorized into two main approaches: electrophilic and nucleophilic fluorination. The choice between these methods is dictated by the electronic nature of the substrate and the desired regioselectivity.
Nucleophilic Fluorination
This is the most common method for introducing fluorine, particularly in industrial settings. It involves the displacement of a leaving group by a fluoride ion (F⁻).
-
Mechanism & Rationale: The reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism for aromatic substrates or an SN2 mechanism for aliphatic substrates. For SNAr, the aromatic ring must be activated by electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group (typically a halogen or a sulfonate). This activation is crucial as it stabilizes the negatively charged Meisenheimer intermediate. The choice of fluoride source is critical; anhydrous alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used. The low solubility of these salts in organic solvents often necessitates the use of high boiling point polar aprotic solvents (e.g., DMSO, DMF, sulfolane) and high reaction temperatures. Phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, are often employed to enhance the solubility and reactivity of the fluoride source.
-
Advantages:
-
Cost-effective and readily available fluoride sources (e.g., KF).
-
Well-established and scalable for many industrial processes.
-
High regioselectivity is often dictated by the position of the leaving group.
-
-
Limitations:
-
Requires activated substrates with good leaving groups.
-
Harsh reaction conditions (high temperatures, polar aprotic solvents) can limit functional group tolerance.
-
Anhydrous conditions are often necessary as water can solvate the fluoride ion, reducing its nucleophilicity.
-
Electrophilic Fluorination
This approach utilizes a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to an electron-rich substrate.
-
Mechanism & Rationale: Electrophilic fluorination reagents are typically N-F compounds, where the fluorine atom is bonded to a highly electron-withdrawing nitrogen-containing group. This polarization makes the fluorine atom electrophilic. Common reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism for aromatic substrates. The regioselectivity is governed by the inherent directing effects of the substituents on the aromatic ring.
-
Advantages:
-
Applicable to electron-rich substrates that are unreactive towards nucleophilic fluorination.
-
Generally milder reaction conditions compared to nucleophilic methods.
-
A wide range of commercially available and relatively easy-to-handle reagents.
-
-
Limitations:
-
Reagents are significantly more expensive than simple fluoride salts.
-
Regioselectivity can be challenging to control in polysubstituted systems, often leading to mixtures of isomers.
-
The stoichiometry of the reaction (1:1) and the high molecular weight of the reagents result in poor atom economy.
-
Comparative Case Study: Synthesis of Fluorinated Pyridines
Fluorinated pyridines are prevalent motifs in pharmaceuticals. The synthesis of 2-fluoropyridine and 4-fluoropyridine provides an excellent platform for comparing nucleophilic and electrophilic approaches.
Nucleophilic Route: The Halex Reaction
The halogen-exchange (Halex) reaction is a cornerstone of industrial nucleophilic fluorination.
Table 1: Comparison of Synthesis Routes for 2-Fluoropyridine
| Feature | Nucleophilic Fluorination (Halex) | Electrophilic Fluorination |
| Starting Material | 2-Chloropyridine | Pyridine |
| Fluorinating Agent | Potassium Fluoride (KF) | Selectfluor® (F-TEDA-BF₄) |
| Typical Conditions | High temperature (150-250°C), polar aprotic solvent (DMSO, Sulfolane) | Room temperature, acetonitrile |
| Yield | Generally high (can exceed 90%) | Moderate to good (often 50-70%) |
| Cost of Reagents | Low (KF is inexpensive) | High (Selectfluor® is a complex specialty chemical) |
| Scalability | Excellent, widely used in industry | More challenging and costly for large-scale production |
| Safety Concerns | High temperatures and pressures, handling of anhydrous KF | Handling of potent electrophilic fluorinating agents |
Experimental Protocol: Synthesis of 2-Fluoropyridine via Halex Reaction
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 eq). The use of spray-dried KF is crucial as its high surface area significantly increases reactivity.
-
Solvent and Reactant Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The solvent should be rigorously dried to prevent the hydration of the fluoride ion, which would decrease its nucleophilicity. Add 2-chloropyridine (1.0 eq) to the slurry.
-
Reaction: Heat the reaction mixture to 200-220°C with vigorous stirring. The progress of the reaction can be monitored by GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a stirred solution of saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to afford 2-fluoropyridine.
Diagram: Nucleophilic Aromatic Substitution (SNAr) for 2-Fluoropyridine Synthesis
Caption: SNAr mechanism for the synthesis of 2-fluoropyridine.
Synthesis of Fluorinated Indoles: A Challenge in Regioselectivity
Fluorinated indoles are critical intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors and serotonin receptor agonists. The introduction of fluorine into the indole scaffold presents a significant challenge due to the electron-rich nature of the heterocycle and the potential for multiple sites of reaction.
Electrophilic Fluorination of Indole
Direct fluorination of the indole nucleus is typically achieved using electrophilic fluorinating agents.
-
Regioselectivity: The indole nucleus has multiple nucleophilic sites. Electrophilic attack typically occurs at the C3 position, which is the most electron-rich. However, under certain conditions, fluorination at other positions (C2, C4, C5, C6, or C7) can be achieved, often requiring protecting groups or specifically substituted precursors. For instance, fluorination of N-protected indoles with Selectfluor® often yields the 3-fluoroindole derivative.
-
Challenges: Over-fluorination can be an issue, leading to the formation of difluorinated products. For example, the reaction of some indoles with Selectfluor® can yield 3,3-difluoroindolin-2-ols. The reaction conditions, including the solvent and the presence of additives, can significantly influence the product distribution.
Indirect Methods: Fischer Indole Synthesis
A powerful alternative to direct fluorination is to construct the fluorinated indole ring from a fluorinated precursor. The Fischer indole synthesis is a classic and versatile method for this purpose.
-
Mechanism & Rationale: This method involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone. The reaction proceeds through a hydrazone intermediate, which undergoes a-sigmatropic rearrangement (the key step) followed by cyclization and elimination of ammonia to form the indole ring. The position of the fluorine atom on the final indole product is determined by its position on the starting fluorinated phenylhydrazine.
-
Advantages:
-
Excellent control over the regiochemistry of fluorination.
-
A wide variety of substituted indoles can be synthesized by varying the carbonyl component.
-
A well-established and robust reaction with a large body of literature.
-
-
Limitations:
-
The synthesis of the required fluorinated phenylhydrazine can be multi-step.
-
The reaction conditions can be harsh (strong acids, high temperatures), which may not be compatible with sensitive functional groups.
-
Unsymmetrical ketones can lead to the formation of regioisomeric indole products.
-
Table 2: Comparison of Synthesis Routes for 4-Fluoroindole
| Feature | Direct Electrophilic Fluorination | Fischer Indole Synthesis |
| Starting Material | Indole or N-protected indole | 4-Fluorophenylhydrazine and a carbonyl compound |
| Key Reagent | Selectfluor® or NFSI | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) |
| Regiocontrol | Often favors C3; control over other positions is challenging | Excellent; determined by the precursor |
| Yield | Variable, can be moderate to good | Generally good to excellent |
| Versatility | Limited by the inherent reactivity of the indole ring | Highly versatile, allows for diverse substitution patterns |
| Scalability | Can be challenging due to reagent cost and purification | Good, a common method in process chemistry |
Experimental Protocol: Synthesis of 4-Fluoroindole via Fischer Indole Synthesis
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt. To this solution, add pyruvate (1.05 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. Heat the reaction mixture to 80-100°C for 2-4 hours. The progress of the cyclization should be monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The crude product will often precipitate out of solution. Collect the solid by filtration and wash with cold water. The crude 4-fluoroindole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer indole synthesis of 4-fluoroindole.
Conclusion and Future Outlook
The choice of a synthetic route for a fluorinated pharmaceutical intermediate is a complex decision that requires a careful balancing of factors including cost, scalability, regioselectivity, and functional group tolerance. For the synthesis of activated heterocycles like fluorinated pyridines, nucleophilic fluorination via the Halex reaction remains the method of choice for large-scale production due to its cost-effectiveness and high yields.
For more electron-rich and complex heterocyclic systems like indoles, direct electrophilic fluorination offers a more convergent approach, but often at the cost of regiochemical control and reagent expense. In these cases, classical named reactions like the Fischer indole synthesis, which build the fluorinated ring from a pre-functionalized precursor, provide a robust and reliable strategy for accessing specific isomers with high purity.
The field of fluorine chemistry is continuously evolving, with ongoing research focused on the development of milder, more selective, and more sustainable fluorination methods. The emergence of late-stage fluorination techniques, which allow for the introduction of fluorine at a late step in a synthetic sequence, holds particular promise for drug discovery and development, as it enables the rapid generation of fluorinated analogues of complex lead compounds. As our understanding of fluorine chemistry deepens, we can expect the development of even more sophisticated and efficient strategies for the synthesis of these vital pharmaceutical building blocks.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends beyond its synthetic utility. The proper disposal of reagents like tert-Butyl (2-amino-4,5-difluorophenyl)carbamate (CAS No: 1000698-88-3) is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this fluorinated aromatic amine, ensuring the protection of personnel and compliance with the highest standards of laboratory practice.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile may not be available for this specific research chemical, the Safety Data Sheet (SDS) and the nature of its structural motifs—a fluorinated aniline derivative and a carbamate—necessitate a cautious approach.
Based on the available Safety Data Sheet for this compound, the following hazards should be considered[1]:
-
Acute Toxicity: While specific data is limited, related aromatic amines and fluorinated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Assumed to be an irritant to the skin and eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
-
Environmental Hazards: The persistence of the carbon-fluorine bond in fluorinated organic compounds warrants careful disposal to prevent environmental accumulation[2].
Incompatible Materials: To prevent dangerous reactions, this compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides[3].
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove for added protection[4]. | Prevents skin contact and absorption. The use of double gloves minimizes the risk of exposure from a single glove failure. |
| Body Protection | A flame-resistant lab coat. For larger quantities, a chemical-resistant apron should be worn over the lab coat[4]. | Protects clothing and skin from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or a certified chemical fume hood[4]. A respirator may be required if engineering controls are insufficient. | Minimizes the inhalation of any dust or aerosols. The Occupational Safety and Health Administration (OSHA) mandates that engineering controls be the primary means of exposure reduction[5]. |
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate exposure and prevent the spread of contamination.
For a small, contained spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal[3].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For a large spill:
-
Evacuate: Evacuate the immediate area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through your institution's certified hazardous waste program, adhering to all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for the management of hazardous waste from "cradle to grave"[6].
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical disposal[7]. Never mix incompatible waste streams.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The waste container label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1000698-88-3"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., Toxic, Irritant)
-
The accumulation start date.
-
-
Waste Accumulation:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated items such as weighing boats, gloves, and absorbent paper, in the designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container.
-
Step 2: Storage and Handover
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.
-
Request for Pickup: Once the container is full or the accumulation time limit set by your institution has been reached, submit a hazardous waste pickup request to your EHS department.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Handover: Transfer the waste container to authorized EHS personnel for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Disposal Decision Workflow
Sources
A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling tert-Butyl (2-amino-4,5-difluorophenyl)carbamate (CAS No. 1000698-88-3). The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect laboratory personnel and ensure experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a fluorinated aromatic amine derivative. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structure necessitates a high degree of caution. The presence of a difluorinated phenylenediamine core is significant; parent compounds like o-phenylenediamine are known to be highly toxic via inhalation and skin absorption, potentially causing irritation and liver damage[1][2][3]. Therefore, it is prudent to treat this carbamate derivative as a substance with potential for significant acute toxicity, skin and eye irritation, and possible mutagenicity.
A thorough risk assessment is the foundational step before any handling occurs. The primary exposure routes of concern are inhalation of dust, skin contact, and eye contact[4]. Hazardous combustion is also a critical consideration, as thermal decomposition may release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive gaseous hydrogen fluoride (HF)[5].
Key Chemical Data:
| Property | Value | Source |
| CAS Number | 1000698-88-3 | ChemScene[6] |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | PubChem[7] |
| Molecular Weight | 244.24 g/mol | PubChem[7] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid chlorides | Fisher Scientific[5] |
| Recommended Storage | 2-8°C, Keep in a dry, cool, well-ventilated place | ChemScene[6], Fisher Scientific[5] |
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist item; it is your primary barrier against chemical exposure. Each component is chosen to mitigate a specific, identified risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards. A face shield is required for splash hazards. | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation[5][8][9]. |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use. Lab Coat: A fully fastened laboratory coat. A chemical-resistant apron should be worn over the coat for larger quantities. | The aromatic amine structure suggests potential for skin absorption[1]. A robust barrier is essential to prevent direct contact and systemic toxicity. Contaminated clothing must be removed immediately[4][10]. |
| Respiratory Protection | Not required if work is performed exclusively within a certified chemical fume hood. If dust or aerosols may be generated outside a fume hood, a NIOSH-approved respirator with a particle filter is mandatory. | The primary engineering control (fume hood) should prevent inhalation exposure. Respiratory protection is a necessary secondary measure if engineering controls are insufficient or during a spill response[5][10]. |
Workflow for Safe Handling and Disposal
This workflow diagram illustrates the critical stages of safely managing this compound in a laboratory setting. Adherence to this logical progression is crucial for minimizing risk.
Caption: Logical workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a designated area, such as a specific chemical fume hood, to contain any potential contamination[11].
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Assemble all necessary equipment (glassware, spatulas, magnetic stirrer, etc.) inside the fume hood.
-
Don all required PPE (lab coat, safety goggles, and appropriate gloves).
-
Place a plastic-backed absorbent liner on the work surface of the fume hood to contain minor spills.
-
-
Weighing and Transfer:
-
This compound is likely a solid. To prevent the generation of dust, perform all weighing and transfers inside the fume hood[12].
-
Use a tared weigh boat or directly weigh into the reaction vessel.
-
Handle the solid gently with a spatula to minimize aerosolization.
-
Close the primary container tightly immediately after dispensing the required amount.
-
-
Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the reaction vessel is securely clamped.
-
If heating the reaction, use a controlled heating mantle and monitor the temperature closely to prevent uncontrolled decomposition.
-
-
Post-Procedure Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste.
-
Decontaminate all non-disposable equipment and glassware.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water[13].
-
Emergency and Spill Procedures
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][14].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes[8]. Seek medical attention if irritation or other symptoms develop[5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[5][14].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention[4][5].
In Case of a Spill:
-
Minor Spill (inside fume hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container[5]. Avoid creating dust[5].
-
Clean the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Do not mix this waste with other waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, absorbent pads, and wipes.
-
Liquid Waste: Reaction mixtures and solvent rinses.
-
Contaminated Sharps: Needles or broken glassware.
-
-
Container Management:
-
Final Disposal:
-
Arrange for disposal through your institution's licensed hazardous waste disposal program. This material should be disposed of at an approved waste disposal plant, potentially via controlled incineration with flue gas scrubbing to handle the fluorine content[4][8][13]. Under no circumstances should this chemical or its waste be disposed of down the drain[4].
-
By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Fisher Scientific. Safety Data Sheet for tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
-
AK Scientific, Inc. Safety Data Sheet for Tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate.
-
Fisher Scientific. Safety Data Sheet for tert-Butyl N-(2-aminoethyl)carbamate.
- Generic Supplier.Safety Data Sheet for this compound.
-
BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Kishida Chemical Co., Ltd.Safety Data Sheet for (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate.
-
Sigma-Aldrich. Safety Data Sheet for Butyl carbamate.
-
PubChem. Laboratory Chemical Safety Summary for tert-Butyl (4-amino-2-fluorophenyl)carbamate.
-
ChemScene. Product Page for this compound.
-
Enamine. Safety Data Sheet for methyl N-(2,4-difluorophenyl)carbamate.
- Spectrum Chemical.Material Safety Data Sheet for O-Phenylenediamine dihydrochloride.
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1.
-
PubChem. Laboratory Chemical Safety Summary for 1,2-Diamino-4,5-difluorobenzene.
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Florida State University Environmental Health & Safety. Working with Particularly Hazardous Chemicals.
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Sigma-Aldrich. Safety Data Sheet for 2-[2-(Boc-amino)ethoxy]ethanol.
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Cornell University Environmental Health and Safety. Guidelines for Working with Particularly Hazardous Substances.
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester Procedure.
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Yale University Environmental Health & Safety. Guidelines for Safe Laboratory Practices.
- Regulations.gov.Guidelines for the laboratory use of chemical carcinogens.
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Ark Pharma Scientific Limited. Product Page for tert-butyl (4-amino-2,5-difluorophenyl)carbamate.
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BLDpharm. Product Page for this compound.
- MySkinRecipes.Product Page for tert-Butyl N-(5-amino-2,4-difluorophenyl)carbamate.
-
PubChem. Compound Summary for tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate.
-
CAMEO Chemicals | NOAA. Datasheet for 1,2-phenylenediamine.
-
Occupational Safety and Health Administration (OSHA). Datasheet for O-PHENYLENEDIAMINE.
-
Sigma-Aldrich. Safety Data Sheet for o-Phenylenediamine.
-
PubChem. Compound Summary for tert-butyl N-(4-aminobutyl)carbamate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
